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  • Product: Methyl 4-bromo-2-methyl-3-nitrobenzoate
  • CAS: 951016-29-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR spectral data for Methyl 4-bromo-2-methyl-3-nitrobenzoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS No: 951016-29-8).[1][2] As a polysubstituted benzene derivative, its structure presents a unique and complex electronic environment, making NMR spectroscopy an indispensable tool for unequivocal structural verification. This document serves researchers, scientists, and drug development professionals by not only presenting predicted spectral data but also by detailing the underlying principles of spectral interpretation and outlining a robust experimental workflow for empirical validation. We will delve into the synergistic and antagonistic effects of the bromo, methyl, nitro, and methyl ester substituents on the chemical shifts and coupling constants of the aromatic framework. The guide culminates in a recommended multi-dimensional NMR strategy designed as a self-validating system for accurate and reliable structural elucidation.

Molecular Structure and Substituent Electronic Effects

The structural characterization of Methyl 4-bromo-2-methyl-3-nitrobenzoate is critically dependent on understanding the electronic influence of its four distinct substituents on the benzene ring. The interplay of these effects governs the electron density at each carbon and proton, which is directly reflected in the NMR chemical shifts.[3]

  • Methyl Ester (-COOCH₃): This group is moderately electron-withdrawing through a combination of inductive effects and resonance (mesomeric) effects, deshielding the attached C1 carbon and the ortho proton (H-6).

  • Methyl (-CH₃): As an alkyl group, it is weakly electron-donating via an inductive effect and hyperconjugation, which tends to shield the attached C2 carbon and the ortho/para positions.

  • Nitro (-NO₂): This is a powerful electron-withdrawing group due to strong inductive and resonance effects. It significantly deshields the attached C3 carbon and the ortho/para positions (H-5, C-5), causing substantial downfield shifts for nearby nuclei.

  • Bromo (-Br): The bromine atom exerts a dual influence. It is electron-withdrawing through its inductive effect but weakly electron-donating through resonance. Its primary impact is a significant downfield shift on the ipso-carbon (C-4).

The combined influence of these groups, particularly the sterically crowded and electronically demanding arrangement of the methyl, nitro, and ester groups on adjacent carbons, leads to a highly differentiated and predictable NMR spectrum.

Caption: Molecular structure with atom numbering.

Predicted ¹H NMR Spectral Analysis

Due to the lack of symmetry, all protons are chemically unique. The spectrum is predicted to show four distinct signals.

  • Aromatic Region (δ 7.5 - 8.5 ppm): The two aromatic protons, H-5 and H-6, are adjacent and will split each other, forming an AX spin system.

    • H-5 (Predicted δ ~8.1-8.3 ppm, d): This proton is ortho to the bromine atom and para to the strongly electron-withdrawing nitro group. This combined deshielding effect is expected to shift it significantly downfield. It will appear as a doublet due to coupling with H-6.

    • H-6 (Predicted δ ~7.8-8.0 ppm, d): This proton is ortho to the methyl ester group. It is expected to be less deshielded than H-5. It will appear as a doublet with the same coupling constant as H-5.

    • Coupling Constant (³JHH): The ortho coupling between H-5 and H-6 is expected to be in the typical range of 8.0-9.0 Hz.[4]

  • Aliphatic Region (δ 2.5 - 4.0 ppm):

    • -COOCH₃ (Predicted δ ~3.95 ppm, s): The methyl ester protons will appear as a sharp singlet.

    • Ar-CH₃ (Predicted δ ~2.6 ppm, s): The methyl group attached to the aromatic ring will also be a singlet. Its position is slightly downfield from a typical toluene-like methyl due to the influence of the adjacent nitro group.

Predicted ¹³C NMR Spectral Analysis

The molecule's asymmetry dictates that all nine carbon atoms are unique, resulting in nine distinct signals in the proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate between 120-150 ppm.[5]

  • Carbonyl Carbon:

    • C=O (Predicted δ ~165 ppm): The ester carbonyl carbon is expected in its characteristic downfield region.

  • Aromatic Quaternary Carbons (C1-C4): These signals are typically weaker than those of protonated carbons.

    • C3 (-NO₂) (Predicted δ ~149-152 ppm): The carbon directly attached to the highly deshielding nitro group is predicted to be the furthest downfield among the ring carbons.

    • C1 (-COOCH₃) (Predicted δ ~135-138 ppm): The ipso-carbon of the ester group.

    • C2 (-CH₃) (Predicted δ ~133-136 ppm): This carbon is deshielded by proximity to the nitro and ester groups.

    • C4 (-Br) (Predicted δ ~120-123 ppm): The carbon bearing the bromine atom.

  • Aromatic Protonated Carbons (C5, C6):

    • C5 (Predicted δ ~130-133 ppm): This CH carbon is deshielded by the adjacent bromine and the para nitro group.

    • C6 (Predicted δ ~125-128 ppm): This CH carbon is primarily influenced by the ortho ester group.

  • Aliphatic Carbons:

    • -OCH₃ (Predicted δ ~53 ppm): The methyl ester carbon.

    • Ar-CH₃ (Predicted δ ~18-20 ppm): The aromatic methyl carbon.

Summary of Predicted NMR Data

The predicted spectral data is summarized in the table below. These predictions are based on established substituent effects and data from analogous compounds.[6][7]

Assignment ¹H NMR ¹³C NMR
δ (ppm) Multiplicity
C=O--
Ar-H6~7.8-8.0d (doublet)
Ar-H5~8.1-8.3d (doublet)
-COOCH₃~3.95s (singlet)
Ar-CH₃~2.6s (singlet)
C1--
C2--
C3--
C4--

Recommended Experimental Protocol for Structural Verification

To move from prediction to empirical fact, a multi-faceted NMR analysis is required. The following protocol is designed as a self-validating system to ensure the highest degree of confidence in the structural assignment.

Sample Preparation
  • Dissolution: Accurately weigh 15-20 mg of high-purity Methyl 4-bromo-2-methyl-3-nitrobenzoate.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its chemical inertness and minimal signal overlap with most organic compounds.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

  • Standard: Add Tetramethylsilane (TMS) as an internal standard for referencing both ¹H and ¹³C spectra to 0.00 ppm.

  • Filtration: Filter the solution through a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and resolution.

  • 1D ¹H NMR: Acquire a standard one-dimensional proton spectrum. This will confirm the number of proton signals, their chemical shifts, their integration (proton count), and their splitting patterns.

  • 1D ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This provides the chemical shifts of all nine unique carbon atoms.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This is crucial for differentiating carbon types: CH and CH₃ signals will appear as positive peaks, while CH₂ signals (absent in this molecule) would be negative. Quaternary carbons will be absent.[5] This will help confirm the assignment of the two methyl carbons and the two aromatic CH carbons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone of C-H assignment. The resulting 2D spectrum will show a correlation cross-peak for each proton and the carbon to which it is directly bonded.[5] This experiment will definitively link H-5 to C-5, H-6 to C-6, the Ar-CH₃ protons to their carbon, and the -OCH₃ protons to their carbon.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment provides the final layer of validation by revealing correlations between protons and carbons over two and three bonds. Key expected correlations to look for include:

    • The Ar-CH₃ protons (at C2) correlating to C1 , C2 , and C3 .

    • The -OCH₃ protons correlating to the C=O carbon and C1 .

    • H-6 correlating to C1 , C2 , and C4 .

    • H-5 correlating to C3 , C4 , and C1 . These long-range correlations create an interlocking web of evidence that allows for the unambiguous assignment of the quaternary carbons, thus completing the full spectral puzzle.

Caption: Recommended workflow for NMR-based structural verification.

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 4-bromo-2-methyl-3-nitrobenzoate are predicted to be highly informative, reflecting the complex electronic architecture of the molecule. While predictive analysis based on established chemical principles provides a strong foundation, it is not a substitute for empirical data. The outlined experimental workflow, leveraging a suite of 1D and 2D NMR techniques, represents a robust and self-validating methodology. The strategic use of HSQC and HMBC experiments is particularly critical, as it allows for the definitive correlation of all proton and carbon signals, ensuring an accurate and irrefutable structural elucidation essential for research, quality control, and regulatory purposes in the chemical and pharmaceutical sciences.

References

  • Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8. Chemsrc. Available at: [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Predicting NMR Spectra (14.2.4) | OCR A-Level Chemistry Notes. TutorChase. Available at: [Link]

  • Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Available at: [Link]

  • The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe. Available at: [Link]

  • Accurate prediction of proton chemical shifts. I. Substituted aromatic hydrocarbons. Scite.ai. Available at: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-La Crosse. Available at: [Link]

  • NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Supporting Information for a chemical synthesis paper. The Royal Society of Chemistry. Available at: [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Available at: [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • Methyl 4-bromo-3-nitrobenzoate | C8H6BrNO4. PubChem. Available at: [Link]

  • Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. LinkedIn. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. University of Wisconsin-La Crosse. Available at: [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information for a chemical synthesis paper. CDC Stacks. Available at: [Link]

  • Process for synthesis of lenalidomide. Google Patents.
  • Synthesis of methyl 4-bromo-2-methylbenzoate. PrepChem.com. Available at: [Link]

  • Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.

Sources

Exploratory

Methyl 4-bromo-2-methyl-3-nitrobenzoate physical and chemical properties

An In-depth Technical Guide to Methyl 4-bromo-2-methyl-3-nitrobenzoate This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Methyl 4-bromo-2-methyl-3-nitrobenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the physical and chemical properties, synthesis, and potential applications of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Introduction and Strategic Importance

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS No: 951016-29-8) is a substituted aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its unique arrangement of functional groups—a bromine atom, a nitro group, a methyl group, and a methyl ester on a benzene ring—makes it a highly versatile intermediate for the synthesis of complex molecules. The strategic placement of these groups allows for a variety of chemical transformations, positioning this molecule as a valuable building block in the development of novel pharmaceuticals, agrochemicals, and materials.[3][4] This guide provides an in-depth analysis of its properties and a scientifically grounded perspective on its synthesis and reactivity.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of Methyl 4-bromo-2-methyl-3-nitrobenzoate are summarized below.

Physical and Chemical Data Table
PropertyValueSource(s)
IUPAC Name Methyl 4-bromo-2-methyl-3-nitrobenzoateN/A
CAS Number 951016-29-8[1][2]
Molecular Formula C₉H₈BrNO₄[1][2]
Molecular Weight 274.07 g/mol [1][2][4]
Appearance Likely a solid at room temperatureInferred from related isomers[3][4]
Density 1.6 ± 0.1 g/cm³[1]
Boiling Point 323.4 ± 37.0 °C at 760 mmHg[1]
Melting Point Data not available. The related isomer, Methyl 4-bromo-3-methyl-2-nitrobenzoate, melts at 101-105 °C.[4]N/A
Flash Point 149.4 ± 26.5 °C[1]
Purity (Typical) ≥98.0%[1]
Predicted Spectroscopic Signature
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group attached to the ring, and the methyl ester group. The two aromatic protons will appear as doublets in the downfield region (typically 7.0-8.5 ppm). The methyl group on the ring will likely appear as a singlet around 2.5 ppm, while the methyl ester protons will be a singlet around 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around 165 ppm). The aromatic carbons will resonate in the 120-150 ppm range, with their exact shifts influenced by the attached substituents. The methyl carbon of the ester will be around 52 ppm, and the methyl group on the ring will be further upfield.

  • IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) stretches (typically around 1530 cm⁻¹ and 1350 cm⁻¹). A strong carbonyl (C=O) stretch from the ester will be prominent around 1720 cm⁻¹. C-H stretches from the aromatic ring and methyl groups, as well as C-O and C-Br stretches, will also be present.

Synthesis and Mechanistic Considerations

A direct, published synthesis for Methyl 4-bromo-2-methyl-3-nitrobenzoate was not found in the initial search. However, a logical and efficient synthetic route can be proposed based on established electrophilic aromatic substitution reactions. The most plausible approach involves the nitration of Methyl 4-bromo-2-methylbenzoate.

Proposed Synthetic Protocol: Nitration of Methyl 4-bromo-2-methylbenzoate

This protocol is based on standard nitration procedures for aromatic compounds.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Substrate Addition: Slowly add Methyl 4-bromo-2-methylbenzoate to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Agent: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Nitration: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid. The temperature of the reaction mixture should be carefully maintained between 5-15 °C to prevent over-nitration and side reactions.[5]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with stirring. This will cause the crude product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Synthesis Workflow Diagram

Synthesis_Workflow sub Methyl 4-bromo-2-methylbenzoate reaction_vessel Reaction at 5-15°C sub->reaction_vessel reagents Conc. H₂SO₄ Conc. HNO₃ reagents->reaction_vessel quench Quench with Ice Water reaction_vessel->quench Reaction Completion filtration Vacuum Filtration quench->filtration Precipitation purification Recrystallization filtration->purification Crude Product product Methyl 4-bromo-2-methyl-3-nitrobenzoate purification->product Pure Product

Caption: Proposed synthesis of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Chemical Reactivity and Synthetic Utility

The synthetic utility of Methyl 4-bromo-2-methyl-3-nitrobenzoate stems from the distinct reactivity of its functional groups.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[4] This transformation is a gateway to a wide range of further derivatizations, including diazotization and amide bond formation, which are crucial in pharmaceutical synthesis.

  • Nucleophilic Aromatic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, alkoxides, or cyanides, often requiring harsh conditions or metal catalysis (e.g., Buchwald-Hartwig amination, Suzuki coupling).[4][7]

  • Ester Group Transformations: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The ester can also be converted to an amide by reaction with an amine or reduced to an alcohol.

Reactivity Profile Diagram

Reactivity_Profile start Methyl 4-bromo-2-methyl-3-nitrobenzoate amine Corresponding Aniline Derivative start->amine Reduction (e.g., SnCl₂, H₂/Pd) substituted Nucleophilic Substitution Product (e.g., amine, ether) start->substituted Nu- (e.g., Buchwald-Hartwig) acid Corresponding Carboxylic Acid start->acid Hydrolysis (H⁺ or OH⁻)

Caption: Key chemical transformations of the title compound.

Applications in Research and Development

Given its structural motifs, Methyl 4-bromo-2-methyl-3-nitrobenzoate is a promising intermediate in several high-value research areas:

  • Pharmaceutical Synthesis: As an intermediate, it provides a scaffold for building more complex molecules that could be investigated as potential active pharmaceutical ingredients (APIs).[3] The presence of multiple reaction sites allows for the creation of diverse chemical libraries for drug screening.

  • Agrochemicals: Similar to its applications in pharmaceuticals, this compound can be used to synthesize new pesticides and herbicides.

  • Material Science: The nitroaromatic structure suggests potential use in the development of photoactive materials or other specialty polymers.[4]

Safety, Handling, and Storage

Hazard Assessment

Based on related nitro- and bromo- substituted benzoates, the following hazards should be anticipated:[8][9]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10] Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spill Response: In case of a spill, contain the material and clean it up using appropriate methods for solid chemical spills, avoiding dust generation.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

Methyl 4-bromo-2-methyl-3-nitrobenzoate is a chemical intermediate with considerable potential for applications in organic synthesis, particularly in the fields of drug discovery and material science. Its well-defined physicochemical properties and the versatile reactivity of its functional groups make it a valuable tool for the modern synthetic chemist. While specific experimental data on some of its properties and reactivity are yet to be published, this guide provides a robust, scientifically-grounded framework for its safe and effective use in a research setting.

References

  • Chemsrc. (2025, September 27). Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-nitrobenzoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYL m-NITROBENZOATE. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). US10392364B2 - Process for synthesis of lenalidomide.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

Sources

Foundational

Structural Characterization of Methyl 4-bromo-2-methyl-3-nitrobenzoate: A Comprehensive Guide to X-Ray Diffraction Analysis

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary & Pharmaceutical Relevance Methyl 4-bromo-2-methyl-3-nitrobenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Pharmaceutical Relevance

Methyl 4-bromo-2-methyl-3-nitrobenzoate is a highly functionalized aromatic ester that serves as a critical building block in modern medicinal chemistry. Notably, it is utilized as a key intermediate (Step B) in the synthesis of novel Ikaros Family Zinc Finger 2 (IKZF2) degraders, which are emerging as potent therapeutics for targeting leukemic stem cells in myeloid leukemia 1.

The precise spatial arrangement of the bromo, methyl, and nitro substituents on the benzoate core dictates its downstream reactivity—specifically in cross-coupling reactions and nucleophilic aromatic substitutions. Determining its absolute crystal structure via Single-Crystal X-Ray Diffraction (SCXRD) is paramount for validating regiochemistry, understanding steric conformations, and ensuring bulk phase purity through Powder X-Ray Diffraction (PXRD). This whitepaper outlines a self-validating, field-proven methodology for the crystallographic characterization of this compound.

Mechanistic Insights: Steric Hindrance and Crystal Packing

Before initiating crystallization, it is crucial to understand the molecule's structural mechanics. The presence of a methyl group at the 2-position (ortho to both the ester and the nitro group) introduces severe steric hindrance.

  • Causality in Conformation: To minimize steric clashes, both the nitro group and the ester carbonyl are forced out of the plane of the central aromatic ring.

  • Impact on Crystallization: This non-planar conformation disrupts highly ordered π−π stacking interactions, which typically drive the crystallization of flat aromatic systems. Consequently, the crystal packing of Methyl 4-bromo-2-methyl-3-nitrobenzoate relies heavily on weaker intermolecular forces, such as halogen bonding (Br···O interactions) and weak C-H···O hydrogen bonds. This necessitates careful solvent selection to avoid precipitating amorphous solids.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the structural characterization workflow must be a self-validating system. We achieve this by coupling single-crystal structure determination with bulk powder diffraction analysis.

Crystallization Protocol

Due to the compound's moderate polarity and lack of strong hydrogen-bond donors, a dual-solvent vapor diffusion method is the most reliable technique for growing diffraction-quality single crystals (0.1–0.3 mm).

Step-by-Step Methodology:

  • Dissolution: Dissolve 20 mg of synthesized Methyl 4-bromo-2-methyl-3-nitrobenzoate powder in 1.0 mL of a polar "good" solvent (e.g., Ethyl Acetate or Dichloromethane) in a 4 mL inner vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove nucleation-inducing dust particles.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 3.0 mL of a non-polar antisolvent (e.g., n-Hexane or n-Pentane).

  • Incubation: Seal the outer vial tightly and leave it undisturbed at ambient temperature (20–25 °C) for 3 to 7 days.

  • Harvesting: As the antisolvent slowly diffuses into the inner vial, the supersaturation gradient gently increases, yielding well-defined, block-like single crystals.

Table 1: Recommended Crystallization Solvent Systems

Good Solvent (Inner Vial)Antisolvent (Outer Vial)Ratio (v/v)Expected Crystal HabitEvaporation Rate
Ethyl Acetate (EtOAc)n-Hexane1:3Block / PrismSlow (Optimal)
Dichloromethane (DCM)n-Pentane1:4PlateModerate
Methanol (MeOH)Water (H₂O)1:5Needle (Sub-optimal)Fast
Workflow Visualization

Crystallization_Workflow Synthesis Synthesized Bulk Powder (Methyl 4-bromo-2-methyl-3-nitrobenzoate) Solvent Solvent Screening (EtOAc/Hexane, DCM/MeOH) Synthesis->Solvent PXRD Powder XRD (Experimental Bulk Pattern) Synthesis->PXRD Crystallization Vapor Diffusion & Slow Evaporation Solvent->Crystallization SCXRD Single-Crystal XRD (Simulated Powder Pattern) Crystallization->SCXRD Comparison Pattern Overlay & Phase Purity Confirmation SCXRD->Comparison PXRD->Comparison

Caption: Workflow demonstrating the self-validating system of coupling SCXRD with PXRD for phase purity.

Single-Crystal X-Ray Diffraction (SCXRD) Pipeline

Data Collection
  • Mounting: Select a crystal with dimensions approximately 0.15×0.12×0.10 mm. Mount it on a MiTeGen loop using Paratone-N oil.

  • Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer and bathe it in a 100 K nitrogen gas stream.

    • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Debye-Waller factors). This drastically enhances high-angle diffraction intensity, improves the resolution of the electron density map, and mitigates radiation damage to the organic crystal.

  • Radiation Selection: Utilize Mo Kα radiation ( λ=0.71073 Å).

    • Causality: While Cu Kα provides stronger diffraction for light atoms, the presence of the heavy Bromine atom in this compound can cause severe X-ray absorption effects with Copper radiation. Molybdenum radiation easily penetrates the bromine-rich lattice, yielding more accurate intensity data.

Structure Solution and Refinement

Data reduction (integration and empirical absorption correction) is performed using the diffractometer's native software (e.g., APEX4 or CrysAlisPro). The subsequent refinement is executed within the Olex2 graphical user interface 2.

  • Solution: Solve the structure using Intrinsic Phasing (SHELXT). This algorithm rapidly locates the heavy Bromine atom, which then phases the rest of the carbon/oxygen/nitrogen backbone.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality: Refining on F2 (rather than F ) allows the inclusion of all collected reflections—even weak or negative intensities—preventing statistical bias and ensuring the lowest possible R -factors.

  • Anisotropic Displacement: Refine all non-hydrogen atoms anisotropically. Hydrogen atoms are placed in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) for aromatic/methylene and 1.5Ueq​(C) for the methyl group).

SCXRD_Pipeline Crystal Single Crystal Selection (0.1 - 0.3 mm) Mounting Cryo-Mounting (100 K, N2 Stream) Crystal->Mounting Diffraction X-Ray Diffraction (Mo Kα Radiation) Mounting->Diffraction Reduction Data Reduction (Integration & Absorption) Diffraction->Reduction Solution Structure Solution (Intrinsic Phasing/SHELXT) Reduction->Solution Refinement Structure Refinement (Least-Squares on F²) Solution->Refinement Validation IUCr Validation (CheckCIF/Platon) Refinement->Validation

Caption: The computational and experimental pipeline for SCXRD data processing and refinement.

Data Presentation and Validation

Once refinement converges (Shift/Error = 0.000), the crystallographic parameters are tabulated. Below is a representative template of the expected crystallographic data for a halogenated nitroaromatic ester of this class.

Table 2: Representative Crystallographic Data Parameters (Template)

ParameterExpected / Representative Value
Chemical Formula C₉H₈BrNO₄
Formula Weight 274.07 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P2₁/c (Typical for this class)
Volume ( V ) ~ 1100 - 1300 ų
Calculated Density ( ρcalc​ ) ~ 1.6 - 1.8 g/cm³
Absorption Coefficient ( μ ) ~ 3.5 - 4.5 mm⁻¹
F(000) ~ 544
Goodness-of-fit on F2 1.000 - 1.050
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
IUCr CheckCIF Validation

To ensure trustworthiness and adherence to international crystallographic standards, the final .cif file must be submitted to the International Union of Crystallography (IUCr) CheckCIF service 3.

  • Actionable Insight: Ensure that _exptl_absorpt_correction_type is correctly defined (e.g., multi-scan) and that no Level A or Level B alerts remain unresolved. If the Flack parameter is reported (in the case of a non-centrosymmetric space group), verify that it approaches 0.0, confirming the absolute configuration of the heavy bromine atom.

Bulk Phase Validation via PXRD

To close the self-validating loop, generate a simulated powder pattern from the refined SCXRD .cif file using Mercury (CCDC). Analyze the bulk synthesized powder using a benchtop PXRD (Cu Kα radiation, 2 θ range 5°–50°). Overlay the experimental pattern with the simulated pattern. A direct match in peak positions confirms that the single crystal is representative of the bulk material, ruling out polymorphism or the presence of amorphous impurities.

References

  • Source: google.
  • Source: olexsys.
  • Title: (IUCr)

Sources

Exploratory

Solubility profile of Methyl 4-bromo-2-methyl-3-nitrobenzoate in organic solvents

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-bromo-2-methyl-3-nitrobenzoate in Organic Solvents Introduction: The Significance of Solubility in Drug Development In the landscape of pharmaceutical res...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Methyl 4-bromo-2-methyl-3-nitrobenzoate in Organic Solvents

Introduction: The Significance of Solubility in Drug Development

In the landscape of pharmaceutical research and development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. It is a critical physicochemical property that influences bioavailability, formulation design, and purification processes.[1][2] This guide provides a comprehensive technical overview of the methodologies to determine the solubility profile of Methyl 4-bromo-2-methyl-3-nitrobenzoate, a key building block in organic synthesis.[3] While specific solubility data for this compound is not extensively available in public literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to establish a robust solubility profile.

Physicochemical Properties of Methyl 4-bromo-2-methyl-3-nitrobenzoate

A foundational understanding of the molecule's properties is crucial for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[3][4]
Molecular Weight 274.07 g/mol [3][4]
CAS Number 951016-29-8[4][5]
Predicted LogP 2.83[4]
Appearance Likely a solid at room temperatureInferred from similar compounds

The predicted LogP value of 2.83 suggests that Methyl 4-bromo-2-methyl-3-nitrobenzoate is a relatively lipophilic compound and will likely exhibit better solubility in organic solvents than in aqueous solutions.

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, guideline for predicting solubility.[6] This principle is rooted in the intermolecular forces between the solute and the solvent. For Methyl 4-bromo-2-methyl-3-nitrobenzoate, a molecule with a combination of polar (nitro and ester groups) and non-polar (aromatic ring, methyl group, and bromine atom) features, its interaction with a solvent will be a nuanced interplay of these forces.

Predicting solubility with high accuracy can be challenging, and various thermodynamic models have been developed to tackle this. These models, such as UNIFAC and COSMO-RS, can provide valuable estimations and reduce the experimental burden.[7][8][9] They are indispensable tools for guiding new process development and optimization.[7]

Experimental Determination of Solubility: A Step-by-Step Guide

The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[10] The following protocol is a robust starting point for characterizing the solubility of Methyl 4-bromo-2-methyl-3-nitrobenzoate in a range of organic solvents.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess solute B Add to known volume of solvent A->B  Step 1 & 2 C Agitate at constant temperature B->C  Step 3 D Allow to settle C->D  Step 4 E Filter to remove undissolved solid D->E  Step 5 F Quantify solute in the supernatant E->F  Step 6 G Calculate solubility F->G  Step 7

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Protocol
  • Solvent Selection : Choose a diverse range of organic solvents with varying polarities. A suggested initial set includes:

    • Non-polar : Hexane, Toluene

    • Polar Aprotic : Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO)[2]

    • Polar Protic : Methanol, Ethanol, Isopropanol

  • Sample Preparation : Accurately weigh an excess amount of Methyl 4-bromo-2-methyl-3-nitrobenzoate into a series of glass vials. The "excess" is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition : Add a precise volume of the selected organic solvent to each vial.

  • Equilibration : Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from a few hours to 24 hours, and preliminary experiments may be needed to determine the optimal time.

  • Phase Separation : Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled, leaving a clear supernatant.

  • Sampling and Filtration : Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid aspirating any solid particles. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved solute.

  • Quantification : The concentration of the dissolved Methyl 4-bromo-2-methyl-3-nitrobenzoate in the filtered supernatant can be determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.[2] A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

  • Solubility Calculation : Based on the quantified concentration, calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Data Presentation: A Hypothetical Solubility Profile

The results of the solubility experiments should be tabulated for clear comparison and analysis.

SolventPolarity IndexPredicted Solubility (g/L)Experimental Solubility at 25°C (g/L)
Hexane0.1LowTo be determined
Toluene2.4ModerateTo be determined
Ethyl Acetate4.4HighTo be determined
Acetone5.1HighTo be determined
Acetonitrile5.8ModerateTo be determined
Isopropanol3.9ModerateTo be determined
Ethanol4.3ModerateTo be determined
Methanol5.1ModerateTo be determined
Dimethyl Sulfoxide (DMSO)7.2HighTo be determined

Discussion and Interpretation

The experimentally determined solubility data will provide valuable insights into the behavior of Methyl 4-bromo-2-methyl-3-nitrobenzoate. It is anticipated that the compound will exhibit higher solubility in more polar aprotic solvents like Ethyl Acetate, Acetone, and DMSO due to the presence of the polar nitro and ester functional groups. The solubility in alcohols is expected to be moderate, influenced by hydrogen bonding interactions. In non-polar solvents like hexane, the solubility is predicted to be low.

Advanced Corner: Predictive Modeling

For a more comprehensive understanding and to guide future experiments, leveraging thermodynamic models can be highly beneficial.[7][11]

Predictive Modeling Workflow

G cluster_input Input Data cluster_model Thermodynamic Model cluster_output Output A Molecular Structure C UNIFAC / COSMO-RS A->C B Physicochemical Properties B->C D Predicted Solubility C->D E Activity Coefficients C->E

Caption: Workflow for predicting solubility using thermodynamic models.

By inputting the molecular structure and known physicochemical properties of Methyl 4-bromo-2-methyl-3-nitrobenzoate into software that utilizes models like UNIFAC or COSMO-RS, researchers can obtain predicted solubility values and activity coefficients.[8] These predictions, while not a substitute for experimental data, can significantly streamline the solvent screening process and provide deeper insights into the thermodynamics of the solution.[7]

Conclusion

This technical guide has outlined a comprehensive approach to determining and understanding the solubility profile of Methyl 4-bromo-2-methyl-3-nitrobenzoate in organic solvents. By combining robust experimental methodologies with the power of predictive modeling, researchers can generate the critical data needed to advance their drug development and chemical synthesis programs. The protocols and theoretical background provided herein serve as a valuable resource for any scientist tasked with characterizing the solubility of this important chemical intermediate.

References

  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - ACS Publications - American Chemical Society. (2025, April 15).
  • Thermodynamic models for predicting and correlating solid–liquid phase equilibrium. (n.d.).
  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (2025, November 21).
  • Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8 | Chemsrc. (2025, September 27).
  • Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC. (n.d.).
  • (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water - ResearchGate. (n.d.).
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
  • Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 - Smolecule. (2023, August 19).
  • 951016-29-8|Methyl 4-bromo-2-methyl-3-nitrobenzoate|BLD Pharm. (n.d.).

Sources

Foundational

Mechanism and Synthesis of Methyl 4-bromo-2-methyl-3-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS 951016-29-8) is a highly functionalized aromatic building block critical for the synthesis of complex heterocycles, such as pyrido[2,3-b]pyrazines ()[1], and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS 951016-29-8) is a highly functionalized aromatic building block critical for the synthesis of complex heterocycles, such as pyrido[2,3-b]pyrazines ()[1], and advanced targeted therapeutics, including IKZF2 (Helios) transcription factor degraders ()[2]. The orthogonal reactivity of its substituents—an ester, a nitro group, a methyl group, and an aryl bromide—enables diverse downstream functionalization via Suzuki or Buchwald-Hartwig cross-coupling, reduction, and condensation pathways ()[3].

This whitepaper details the mechanistic causality and self-validating experimental protocols required to synthesize this molecule with high regiochemical fidelity and yield.

Retrosynthetic Strategy & Reaction Workflow

The synthesis relies on a robust, two-step linear sequence starting from commercially available 4-bromo-2-methylbenzoic acid. The pathway leverages an electrophilic aromatic substitution (EAS) for regioselective nitration, followed by a classic Fischer esterification to mask the carboxylic acid and form the target methyl ester.

SynthesisWorkflow SM 4-Bromo-2-methyl- benzoic acid (Starting Material) Nitration Nitration Fuming HNO3, H2SO4 55°C SM->Nitration Int 4-Bromo-2-methyl- 3-nitrobenzoic acid (Intermediate) Nitration->Int Esterification Esterification MeOH, H2SO4 90°C Int->Esterification Product Methyl 4-bromo-2-methyl- 3-nitrobenzoate (Final Product) Esterification->Product

Figure 1: Two-step synthetic workflow for Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Step 1: Regioselective Nitration Mechanism

Causality & Directing Effects

The nitration of 4-bromo-2-methylbenzoic acid requires careful control over regiochemistry. The aromatic ring is subjected to competing directing effects from its three native substituents:

  • C1 Carboxylic Acid (-COOH): Electron-withdrawing, meta-directing, and deactivating.

  • C2 Methyl Group (-CH3): Electron-donating, ortho/para-directing, and activating.

  • C4 Bromine (-Br): Electron-withdrawing (via induction) but ortho/para-directing (via resonance), and overall deactivating.

The target position, C3, is uniquely activated by the synergistic directing effects of all three substituents: it is meta to the -COOH, ortho to the -CH3, and ortho to the -Br. The overall deactivated nature of the ring necessitates the use of fuming nitric acid and elevated temperatures to drive the generation of the highly electrophilic nitronium ion ( NO2+​ )[2].

DirectingEffects Substrate 4-Bromo-2-methylbenzoic acid Ring System C1 C1: -COOH Meta-directing Deactivating Substrate->C1 C2 C2: -CH3 Ortho/Para-directing Activating Substrate->C2 C4 C4: -Br Ortho/Para-directing Deactivating Substrate->C4 Target C3 Position (Target for Nitration) C1->Target Meta Alt C5 Position (Alternative) C1->Alt Meta C2->Target Ortho C2->Alt Para C4->Target Ortho C4->Alt Ortho

Figure 2: Directing group effects governing regioselective nitration at C3.

Self-Validating Experimental Protocol: Nitration
  • Preparation: Dissolve 4-bromo-2-methylbenzoic acid (20.0 g, 93.4 mmol) in concentrated sulfuric acid (80 mL) and cool to 0 °C in an ice bath.

    • Causality: The 0 °C environment prevents runaway exothermic degradation upon the addition of the nitrating agent.

  • Electrophile Generation: Add fuming nitric acid (20 mL) dropwise.

    • Causality: Fuming HNO3​ (>90%) is critical; standard 68% HNO3​ lacks the oxidative potential to efficiently nitrate this deactivated ring. The higher concentration of dissolved NO2​ shifts the equilibrium to generate a massive excess of the active NO2+​ electrophile.

  • Reaction: Remove the ice bath and stir the mixture at 55 °C overnight.

    • Causality: Elevated temperature overcomes the activation energy barrier imposed by the deactivating -COOH and -Br groups.

  • Quenching & Extraction: Pour the mixture onto ~400 mL of crushed ice. Extract with ethyl acetate (3 x 100 mL).

    • Self-Validation: Pouring onto ice safely quenches the strong acids and forces the precipitation of the organic intermediate. The distinct phase separation during EtOAc extraction visually validates the successful isolation of the organic intermediate from the aqueous acidic waste.

  • Purification: Wash the combined organic extracts with brine (2 x 100 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum to yield crude 4-bromo-2-methyl-3-nitrobenzoic acid (~25.0 g)[2].

Step 2: Fischer Esterification Mechanism

Causality of the Catalytic Cycle

The conversion of 4-bromo-2-methyl-3-nitrobenzoic acid to its methyl ester utilizes a Fischer esterification. Because this is an equilibrium-driven process, using methanol as both the reagent and the solvent leverages Le Chatelier's principle to drive the reaction forward. Concentrated sulfuric acid acts dually as a proton source—activating the carbonyl carbon toward nucleophilic attack by methanol—and as a dehydrating agent to sequester the water byproduct, preventing reverse hydrolysis.

Self-Validating Experimental Protocol: Esterification
  • Preparation: Dissolve the crude 4-bromo-2-methyl-3-nitrobenzoic acid (25.0 g) in anhydrous methanol (150 mL) and cool to 0 °C.

  • Catalyst Addition: Add concentrated sulfuric acid (16.4 g, 167 mmol) dropwise.

  • Reflux: Heat the reaction mixture to 90 °C and stir overnight.

    • Causality: Refluxing conditions ensure maximum kinetic turnover for the equilibrium-limited esterification.

  • Workup: Remove the methanol solvent under vacuum. Redissolve the residue in ethyl acetate (100 mL).

  • Neutralization & Isolation: Wash the organic layer with saturated aqueous NaHCO3​ .

    • Self-Validation: This is a critical self-validating step. Effervescence ( CO2​ gas evolution) provides visual confirmation of the neutralization of the H2​SO4​ catalyst. Furthermore, any unreacted carboxylic acid is deprotonated and partitioned into the aqueous layer as a water-soluble sodium salt, guaranteeing that the remaining organic phase contains only the purified ester product.

  • Final Polish: Wash with brine, dry over Na2​SO4​ , and concentrate to afford Methyl 4-bromo-2-methyl-3-nitrobenzoate[2].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the workflow, based on validated scale-up protocols.

Reaction StepSubstrateReagents / CatalystsSolventTemp (°C)TimeExpected Yield
1. Nitration 4-Bromo-2-methylbenzoic acid (93.4 mmol)Fuming HNO3​ (20 mL)Conc. H2​SO4​ (80 mL)0 → 5512-16 h~95% (Crude)
2. Esterification 4-Bromo-2-methyl-3-nitrobenzoic acid (~90 mmol)Conc. H2​SO4​ (167 mmol)Methanol (150 mL)0 → 9012-16 h>90%

References

  • Title: Ikzf2 degraders and uses thereof (WO2023183540A1)

Sources

Exploratory

Material Safety and Handling Protocols for Methyl 4-bromo-2-methyl-3-nitrobenzoate in Advanced Drug Discovery

Executive Summary In contemporary pharmaceutical development, the synthesis of complex molecular glues and Proteolysis Targeting Chimeras (PROTACs) demands highly functionalized building blocks. Methyl 4-bromo-2-methyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmaceutical development, the synthesis of complex molecular glues and Proteolysis Targeting Chimeras (PROTACs) demands highly functionalized building blocks. Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) has emerged as a critical intermediate, particularly in the synthesis of IKZF2 (Helios) degraders aimed at modulating regulatory T cells in cancer immunotherapy [1].

This whitepaper provides an in-depth technical guide on the material safety, physicochemical properties, and validated handling protocols for this compound. By understanding the causality behind its chemical reactivity and toxicological profile, researchers can design safer, more efficient synthetic workflows.

Chemical Identity and Physicochemical Properties

The utility of Methyl 4-bromo-2-methyl-3-nitrobenzoate stems from its dense functionalization. The methyl ester acts as a robust protecting group during basic cross-coupling conditions; the nitro group highly activates the adjacent bromine for oxidative addition by transition metals; and the ortho-methyl group provides critical steric constraints that dictate the 3D conformation of the final drug molecule.

Table 1: Quantitative Physicochemical Data [2, 3]

PropertyValueMechanistic Implication
Chemical Name Methyl 4-bromo-2-methyl-3-nitrobenzoateN/A
CAS Number 951016-29-8Unique identifier for regulatory tracking.
Molecular Formula C9H8BrNO4High heteroatom density requires specific disposal.
Molecular Weight 274.07 g/mol Used for stoichiometric calculations in synthesis.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires respiratory control.
Purity Standard ≥ 98.0%Trace impurities (e.g., des-bromo analogs) can derail downstream catalysis.

Toxicological Profile and Hazard Mitigation

The hazard profile of this compound is intrinsically linked to its molecular structure. The lipophilic nature of the ester and bromo groups facilitates rapid dermal penetration. Once absorbed, the highly electrophilic aromatic ring—activated by the strongly electron-withdrawing nitro group—can undergo nucleophilic attack by biological thiols or amines (e.g., cysteine/lysine residues in skin proteins), leading to acute irritation and potential sensitization.

Table 2: GHS Hazard and Precautionary Statements

GHS CodeDescriptionCausal Explanation & Mitigation
H315 Causes skin irritationElectrophilic reactivity with dermal proteins. Mitigation: Double-gloving with nitrile.
H319 Causes serious eye irritationParticulate interaction with ocular mucosa. Mitigation: Safety goggles/face shield.
H335 May cause respiratory irritationInhalation of micro-dust particles. Mitigation: Handle exclusively in a fume hood.
P261 Avoid breathing dust/fumePrevents systemic absorption via alveolar tissue.
P305+P351 IF IN EYES: Rinse cautiouslyRapid hydrolysis of the ester in ocular fluid can lower localized pH; immediate dilution is critical.
Emergency Spill Response Workflow

In the event of a localized spill, containment must prioritize the prevention of dust aerosolization. Sweeping dry powder is strictly prohibited.

SpillResponse S1 1. Identify Spill (Solid/Powder) S2 2. Don Appropriate PPE (Nitrile Gloves, Respirator) S1->S2 S3 3. Containment (Cover with damp absorbent) S2->S3 S4 4. Mechanical Collection (Use Non-Sparking Tools) S3->S4 S5 5. Chemical Decontamination (Wipe with EtOH/EtOAc) S4->S5 S6 6. Hazardous Waste (Halogenated Disposal) S5->S6

Figure 1: Step-by-step emergency spill response and decontamination protocol.

Synthetic Application and Experimental Workflows

In drug discovery, Methyl 4-bromo-2-methyl-3-nitrobenzoate is frequently subjected to Palladium-catalyzed Suzuki-Miyaura cross-coupling to build the biaryl scaffolds found in IKZF2 degraders [1]. The protocol below outlines a self-validating system for this transformation.

Logical Workflow of Chemical Transformation

SynthesisWorkflow A Methyl 4-bromo-2-methyl -3-nitrobenzoate (Electrophile) B Pd-Catalyzed Cross-Coupling (Biaryl Formation) A->B Boronic Acid, Pd(dppf)Cl2 C Nitro Group Reduction (Aniline Generation) B->C Fe/NH4Cl or Pd/C, H2 D Ester Hydrolysis & Amidation C->D Linker Attachment E IKZF2 Degrader (Target Molecule) D->E E3 Ligase Ligand

Figure 2: Synthetic workflow utilizing the compound in IKZF2 degrader development.

Standard Operating Procedure (SOP): Suzuki-Miyaura Cross-Coupling

Objective: To couple Methyl 4-bromo-2-methyl-3-nitrobenzoate with an aryl boronic acid while mitigating the risk of nitro-group reduction or ester hydrolysis.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Charge a flame-dried Schlenk flask with Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Causality: The nitro group is sensitive to strong bases; K₂CO₃ provides sufficient basicity to activate the boronic acid without hydrolyzing the methyl ester.

Step 2: Solvent Addition and Degassing

  • Action: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the mixture via three freeze-pump-thaw cycles or by sparging with Argon for 15 minutes.

  • Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) peroxo complexes and promotes the homocoupling of the boronic acid, drastically reducing yield.

Step 3: Reaction Execution

  • Action: Heat the reaction mixture to 80 °C under an Argon atmosphere for 4–6 hours.

  • Causality: The highly activated nature of the C-Br bond (due to the ortho-nitro group) allows for relatively mild heating. Exceeding 90 °C risks thermal degradation of the nitroaromatic system.

Step 4: In-Process Control (IPC) - Self-Validating Step

  • Action: Sample 10 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze via UPLC-MS.

  • Validation: The reaction is deemed complete when the starting material mass ( m/z 273.9/275.9 for the bromine isotopes) is fully consumed, and the product mass is dominant. If a mass corresponding to the des-bromo byproduct is observed, it indicates premature protodeboronation, requiring a catalyst loading adjustment in future runs.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Storage and Long-Term Stability

To maintain the ≥ 98.0% purity required for sensitive catalytic reactions, strict storage conditions must be adhered to:

  • Temperature: Store at room temperature (15°C to 25°C). Refrigeration is unnecessary and may introduce condensation (moisture) upon opening.

  • Atmosphere: Keep the container tightly sealed in a dry environment. Moisture can slowly hydrolyze the methyl ester over months of storage.

  • Incompatibilities: Isolate entirely from strong reducing agents (e.g., NaBH₄, LiAlH₄) and strong bases. The nitro group can undergo violent exothermic reduction if inadvertently mixed with hydride donors.

References

  • World Intellectual Property Organization. "WO2023183540A1 - Ikzf2 degraders and uses thereof." Google Patents, 2023.
  • ChemSrc. "Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8." ChemSrc Database, 2025. URL:[Link]

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Methyl 4-bromo-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of Methyl 4-bromo-2-methyl-3-nitrobenzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and melting point of Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS No. 951016-29-8). As a substituted nitrobenzoate, this compound holds potential as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its thermal properties is paramount for process development, formulation, and ensuring the stability and shelf-life of downstream products.[2][3] This document synthesizes theoretical principles with practical experimental methodologies, offering field-proven insights for professionals in drug development and chemical research. We will delve into the molecular factors governing stability and melting point, detail robust experimental protocols for their determination, and discuss the implications of these properties in a pharmaceutical context.

Introduction: The Significance of Thermal Properties in Drug Development

In the pharmaceutical industry, the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical quality attribute.[3][4] It directly influences manufacturing processes, storage conditions, and the ultimate safety and efficacy of the final drug product.[3] Methyl 4-bromo-2-methyl-3-nitrobenzoate, with its complex arrangement of functional groups, presents an interesting case study in structure-property relationships. The interplay between the bromo, methyl, nitro, and methyl ester substituents on the benzene ring dictates the intermolecular forces and crystal packing, which in turn govern its melting point and decomposition profile.

This guide will first explore the theoretical underpinnings of thermodynamic stability and melting phenomena, with a specific focus on how the unique structural features of Methyl 4-bromo-2-methyl-3-nitrobenzoate contribute to these properties. Subsequently, we will provide detailed, self-validating experimental protocols for accurately measuring these parameters using state-of-the-art thermal analysis techniques.

Molecular Structure and its Influence on Thermal Properties

The thermodynamic stability and melting point of an organic compound are fundamentally determined by the strength of the intermolecular forces holding the molecules together in a crystal lattice.[5][6][7] For Methyl 4-bromo-2-methyl-3-nitrobenzoate, several key structural features are at play:

  • Dipole-Dipole Interactions: The nitro (-NO2) and ester (-COOCH3) groups are strongly electron-withdrawing, creating significant partial positive and negative charges within the molecule. This results in strong dipole-dipole interactions between adjacent molecules in the crystal lattice.

  • Van der Waals Forces: The presence of a bromine atom, with its large electron cloud, contributes to significant London dispersion forces.[7][8] The overall size and surface area of the molecule also play a crucial role in the magnitude of these forces.[6][7]

  • Crystal Packing and Symmetry: The efficiency with which molecules can pack into a crystal lattice significantly impacts the melting point.[7][8] More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular forces and higher melting points.[8] The substitution pattern on the benzene ring of Methyl 4-bromo-2-methyl-3-nitrobenzoate will influence its ability to form a stable and tightly packed crystal structure.

  • Intramolecular Steric Hindrance: The ortho-positioning of the methyl and nitro groups may lead to some steric hindrance, potentially causing a slight twist in the molecule and affecting the planarity of the benzene ring. This can influence how closely molecules can approach each other, thereby affecting the overall lattice energy.

The interplay of these forces determines the energy required to disrupt the crystal lattice (enthalpy of fusion) and the temperature at which this transition occurs (melting point).

Experimental Determination of Melting Point and Thermodynamic Stability

Accurate experimental data is the cornerstone of understanding a compound's thermal behavior. The following section details the primary techniques used for this purpose.

Melting Point Determination

3.1.1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[11] It is the preferred method for determining the melting point and enthalpy of fusion of pharmaceutical compounds.[12][13]

Experimental Protocol: DSC Analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity Methyl 4-bromo-2-methyl-3-nitrobenzoate into a standard aluminum DSC pan.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) across the expected temperature range.

  • Experimental Conditions:

    • Temperature Program: Heat the sample at a linear rate of 10 °C/min from ambient temperature to a temperature sufficiently above the expected melting point.

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Causality Behind Experimental Choices:

  • A linear heating rate ensures uniform heat transfer to the sample.

  • An inert atmosphere is crucial to prevent any potential oxidation of the compound at elevated temperatures, which would interfere with the melting endotherm.

  • Small sample sizes minimize thermal gradients within the sample, leading to sharper and more accurate melting peaks.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan run Run DSC Scan pan->run calibrate Calibrate with Indium Standard program Set Temperature Program (e.g., 10°C/min) calibrate->program atmosphere Set N2 Purge (50 mL/min) program->atmosphere atmosphere->run thermogram Generate Heat Flow vs. Temperature Curve run->thermogram analyze Determine Onset Temperature (Melting Point) & Peak Area (ΔHfus) thermogram->analyze

Caption: Workflow for Melting Point Determination using DSC.

Thermodynamic Stability Assessment

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability of a material.[2][14] It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15] This allows for the determination of the decomposition temperature, which is a key indicator of thermodynamic stability.[2]

3.2.1. Thermogravimetric Analysis (TGA)

Experimental Protocol: TGA of Methyl 4-bromo-2-methyl-3-nitrobenzoate

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan (ceramic or platinum).

  • Instrument Setup:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

    • Atmosphere: Use an inert nitrogen atmosphere to study thermal decomposition without combustion.

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Self-Validating System: To ensure the validity of the results, a coupled TGA-MS (Mass Spectrometry) or TGA-FTIR (Fourier Transform Infrared Spectroscopy) analysis can be performed.[4] This allows for the identification of the gaseous products evolved during decomposition, providing mechanistic insights into the degradation pathways.[4]

Diagram: TGA Experimental Logic

TGA_Logic cluster_input Inputs cluster_process TGA Instrument cluster_output Outputs Sample Methyl 4-bromo-2-methyl-3-nitrobenzoate TGA Measures Mass Change vs. Temperature Sample->TGA Heat Controlled Heating Ramp Heat->TGA Atmosphere Inert Atmosphere (N2) Atmosphere->TGA Thermogram Mass % vs. Temperature Curve TGA->Thermogram Decomposition_Temp Onset of Mass Loss = Decomposition Temperature Thermogram->Decomposition_Temp

Caption: Logical Flow of a Thermogravimetric Analysis Experiment.

Predictive Approaches to Thermal Properties

In the early stages of drug discovery and development, when physical samples may be scarce, computational methods can provide valuable estimates of melting points and stability.[16][17]

  • Quantitative Structure-Property Relationship (QSPR): These models use molecular descriptors to correlate chemical structure with physical properties like melting point.[18] Machine learning algorithms are increasingly being used to develop more accurate QSPR models.[16][17][19]

  • Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the lattice energy of a crystal, which is directly related to its melting point and stability.[5] These calculations can also provide insights into intermolecular interactions.[20][21]

While predictive models are useful for screening and prioritization, they are not a substitute for experimental verification.

Summary and Conclusion

The thermodynamic stability and melting point of Methyl 4-bromo-2-methyl-3-nitrobenzoate are critical parameters for its successful application in pharmaceutical synthesis. These properties are a direct consequence of its molecular structure, particularly the interplay of dipole-dipole interactions, van der Waals forces, and crystal packing efficiency.

This guide has outlined the theoretical basis for these properties and provided detailed, robust experimental protocols for their determination using DSC and TGA. By adhering to these methodologies, researchers and drug development professionals can obtain accurate and reliable data to inform process development, ensure product quality, and meet regulatory requirements. The integration of experimental data with computational predictions offers a powerful strategy for a comprehensive understanding of the thermal behavior of this important synthetic intermediate.

Quantitative Data Summary

PropertyValueSource
CAS Number 951016-29-8[9][22]
Molecular Formula C9H8BrNO4[9]
Molecular Weight 274.068 g/mol [9]
Predicted Boiling Point 323.4 ± 37.0 °C at 760 mmHg[9]
Predicted Density 1.6 ± 0.1 g/cm³[9]
Melting Point Not Available[9]

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
  • Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8 | Chemsrc. (2025, September 27). Chemsrc.
  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language. (2021, March 14). PubMed.
  • TGA | Pharmaceutical Products | Process Monitoring. (2018, November 1). Hiden Analytical.
  • TGA Analysis in Pharmaceuticals Thermal Stability and Decomposition. (2026, January 23). YouTube.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
  • Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8. (2023, August 19). Smolecule.
  • 951016-29-8|Methyl 4-bromo-2-methyl-3-nitrobenzo
  • Differential Scanning Calorimetry (DSC). METTLER TOLEDO.
  • Prediction of Melting Temperature of Organic Molecules using Machine Learning. (2025, February 22). arXiv.
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (n.d.). Journal of Computer Science & Systems Biology.
  • Differential Scanning Calorimetry (DSC). (n.d.).
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings. (2022, April 5).
  • Melting Range. (n.d.). University of Colorado Boulder.
  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Chemistry Steps.
  • Guillaume2126/Melting-point-predictor. (n.d.). GitHub.
  • Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. (2008, September 16). PNAS.
  • Calculated interactions of a nitro group with aromatic rings of crystalline picryl bromide. (n.d.). Europe PMC.
  • 3.3 Melting points and Boiling Points. (n.d.).
  • Boiling & Melting Points. (n.d.).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 4-bromo-2-methyl-3-nitrobenzoate

Application Note: Synthesis and Isolation Protocol for Methyl 4-bromo-2-methyl-3-nitrobenzoate Abstract Methyl 4-bromo-2-methyl-3-nitrobenzoate is a highly functionalized aromatic building block frequently utilized in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for Methyl 4-bromo-2-methyl-3-nitrobenzoate

Abstract Methyl 4-bromo-2-methyl-3-nitrobenzoate is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and drug discovery. It serves as a critical intermediate in the synthesis of complex heterocyclic compounds, including targeted protein degraders such as Ikzf2 molecular glues[1]. This application note details a highly efficient, scalable Fischer esterification protocol for its synthesis, emphasizing the mechanistic rationale behind the reaction conditions and workup procedures to ensure high purity and yield.

Reaction Overview & Mechanistic Pathway

The synthesis relies on a classic Fischer esterification, converting 4-bromo-2-methyl-3-nitrobenzoic acid to its corresponding methyl ester using methanol and a catalytic amount of concentrated sulfuric acid[1]. The reaction is an equilibrium process; driving it to completion requires a large excess of the alcohol (acting as both reactant and solvent) and thermal energy.

SynthesisWorkflow SM Starting Material 4-bromo-2-methyl-3-nitrobenzoic acid Activation Catalyst Addition Conc. H2SO4 at 0 °C SM->Activation Reaction Esterification Sealed Vessel, 90 °C, 12-16h Activation->Reaction Workup Biphasic Workup EtOAc / Sat. NaHCO3 (aq) Reaction->Workup Product Target Compound Methyl 4-bromo-2-methyl-3-nitrobenzoate Workup->Product

Fig 1: Workflow for the synthesis and isolation of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Materials and Reagents

The following stoichiometric table summarizes the quantitative data for a standard 25.0 g scale reaction[1].

Reagent / MaterialRoleAmountEquivalentsMolar Mass ( g/mol )
4-bromo-2-methyl-3-nitrobenzoic acid Starting Material25.0 g1.0 eq260.04
Methanol (MeOH) Reactant / Solvent150 mLExcess32.04
Sulfuric Acid (H₂SO₄, conc.) Catalyst16.4 g (approx. 8.9 mL)1.74 eq98.08
Ethyl Acetate (EtOAc) Extraction Solvent100 mL + washesN/A88.11
Sat. NaHCO₃ (aq) Neutralization BaseAs neededN/A84.01

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system; each step includes specific observational checkpoints and the physicochemical rationale dictating the procedure.

Phase 1: Reaction Setup and Initiation
  • Preparation: Suspend 4-bromo-2-methyl-3-nitrobenzoic acid (25.0 g, ~96 mmol) in anhydrous methanol (150 mL) within a heavy-walled pressure flask or a round-bottom flask equipped with a reflux condenser.

  • Thermal Control: Chill the suspension to 0 °C using an ice-water bath.

    • Causality: The subsequent addition of concentrated sulfuric acid to methanol is highly exothermic. Chilling the mixture prevents localized boiling of the solvent, which could lead to the thermal degradation of the starting material or hazardous over-pressurization.

  • Catalyst Addition: Add concentrated sulfuric acid (16.4 g, 167 mmol) dropwise over 10-15 minutes with vigorous magnetic stirring[1].

    • Validation Check: The suspension should gradually become a more homogeneous solution as the acid protonates the carbonyl oxygen, increasing the solubility of the starting material in methanol.

Phase 2: Esterification
  • Heating: Seal the pressure flask (if using) or ensure the reflux condenser is actively cooled. Heat the reaction mixture to 90 °C and stir overnight (12-16 hours)[1].

    • Causality: Methanol has a boiling point of 64.7 °C at standard atmospheric pressure. The literature protocol cites a reaction temperature of 90 °C[1], which necessitates the use of a sealed pressure vessel to achieve superheating. This elevated temperature significantly accelerates the kinetics of the endothermic esterification, pushing the equilibrium toward the product. Note: If a pressure vessel is unavailable, standard reflux at 65 °C can be utilized, though the reaction time may need to be extended to 24-48 hours to achieve full conversion.

Phase 3: Workup and Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the methanol solvent under reduced pressure using a rotary evaporator.

    • Causality: Removing the methanol is critical before aqueous extraction. Methanol is miscible with both water and organic solvents; leaving it in the mixture would severely compromise the biphasic separation, leading to emulsions and poor partitioning of the product into the organic layer.

  • Biphasic Partitioning: Dissolve the resulting crude residue in Ethyl Acetate (EtOAc, 100 mL). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous phase reaches a pH of ~8.

    • Causality: The NaHCO₃ serves a dual purpose: it neutralizes the strong H₂SO₄ catalyst and deprotonates any unreacted starting material (carboxylic acid), converting it into a water-soluble sodium carboxylate salt. The target methyl ester remains neutral and highly soluble in the EtOAc layer.

  • Extraction: Transfer the mixture to a separatory funnel. Isolate the organic (EtOAc) layer. Extract the remaining aqueous layer with an additional 50 mL of EtOAc. Combine the organic layers.

  • Drying and Isolation: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the target compound, Methyl 4-bromo-2-methyl-3-nitrobenzoate.

    • Validation Check: The product is typically sufficiently pure for downstream applications without further purification (e.g., column chromatography)[1]. It should be analyzed via ¹H NMR (CDCl₃) to confirm the appearance of the diagnostic methyl ester singlet peak at approximately 3.9 ppm.

References

  • Title: WO2023183540A1 - Ikzf2 degraders and uses thereof Source: Google Patents URL

Sources

Application

Application Note: Utilization of Methyl 4-bromo-2-methyl-3-nitrobenzoate in the Synthesis of IKZF2 Targeted Protein Degraders for Immuno-Oncology

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale In the rapidly evolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

In the rapidly evolving field of immuno-oncology, targeting regulatory T cells (Tregs) without causing systemic activation of T-effector cells is a primary therapeutic goal. Recent clinical and genetic validations have identified IKAROS Family Zinc Finger 2 (IKZF2, also known as Helios) as a critical transcription factor that restricts T cell effector function in Tregs. Selective degradation of IKZF2 leads to the loss of suppressive activity in Tregs, thereby enhancing anti-tumor immune responses 1.

To achieve this, drug developers utilize molecular glues and PROTACs that hijack the cereblon (CRBN) E3 ubiquitin ligase complex. The isoindolinone (gamma-lactam) core is a privileged, essential scaffold for CRBN binding 2.

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) 3 is the optimal, highly functionalized precursor for constructing this complex API architecture. The causality behind selecting this specific intermediate is threefold:

  • The Ortho-Methyl & Ester Relationship: The benzylic methyl group and the adjacent methyl ester are perfectly positioned to undergo sequential bromination and condensation with an amine, forming the 5-membered isoindolinone ring.

  • The Nitro Group (Position 3): Steers the electronic properties of the ring during cyclization and serves as a latent aniline. Post-cyclization, it is reduced to an amine, which is critical for modulating CRBN binding affinity.

  • The Bromo Group (Position 4): Acts as a robust synthetic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to attach the IKZF2-targeting ligand.

Synthetic Strategy & Workflow

The transformation of Methyl 4-bromo-2-methyl-3-nitrobenzoate into an active IKZF2 degrader API involves a highly controlled sequence of radical bromination followed by a tandem substitution-lactamization reaction.

G SM Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) Step1 Radical Bromination (NBS, AIBN, PhCF3) SM->Step1 Int1 Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate Step1->Int1 Step2 Condensation & Cyclization (Glutamine Derivative, DIPEA) Int1->Step2 Int2 4-Nitro-Isoindolinone Core (CRBN Binder Scaffold) Step2->Int2 Step3 Nitro Reduction & Cross-Coupling (Fe/NH4Cl, Pd-Catalysis) Int2->Step3 API IKZF2 Targeted Protein Degrader (Active API) Step3->API

Workflow for synthesizing IKZF2 degraders from Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Standard Operating Protocols (SOPs)

Protocol A: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selective bromination of the benzylic methyl group to yield Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate.

Causality & Mechanism: Azobisisobutyronitrile (AIBN) is utilized as a thermal initiator. At 80°C, AIBN decomposes to release nitrogen gas and two 2-cyanoprop-2-yl radicals, which abstract a bromine atom from N-bromosuccinimide (NBS). The resulting bromine radical abstracts a hydrogen from the benzylic methyl group, creating a resonance-stabilized benzylic radical that subsequently reacts with NBS to propagate the chain. Trifluorotoluene ( PhCF3​ ) is selected as the solvent because it is a greener, non-ozone-depleting alternative to CCl4​ that still lacks abstractable hydrogen atoms, preventing solvent participation in the radical chain.

Step-by-Step Procedure:

  • Charge: To a dry, 1L jacketed glass reactor, charge Methyl 4-bromo-2-methyl-3-nitrobenzoate (50.0 g, 182 mmol, 1.0 eq), NBS (35.7 g, 200 mmol, 1.1 eq), and AIBN (1.50 g, 9.1 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous PhCF3​ (500 mL, 10 volumes).

  • Inertion: Subsurface sparge the suspension with ultra-pure N2​ for 20 minutes. (Causality: Molecular oxygen is a potent radical scavenger. Failure to purge will terminate chain propagation and stall the reaction).

  • Heating: Heat the mixture to 80–85°C under continuous stirring (300 rpm) for 18 hours.

  • Self-Validation Check: The reaction mixture will transition from a dense suspension to a near-homogenous solution, followed by the precipitation of succinimide (which floats/disperses differently than NBS). Pull an aliquot for HPLC. The protocol is validated to proceed only when starting material is ≤2.0% .

  • Workup: Cool the reactor to 0°C to fully precipitate succinimide. Filter through a celite pad. Wash the filtrate sequentially with water (2 x 200 mL) and brine (200 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the bromomethyl intermediate as a pale yellow solid.

Protocol B: Tandem SN2 Substitution and Lactamization

Objective: Construct the isoindolinone core by reacting the bromomethyl intermediate with a glutamine derivative (e.g., tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride).

Causality & Mechanism: This is a tandem reaction. First, the primary amine of the glutamine derivative undergoes an SN2 displacement of the benzylic bromide. The newly formed secondary amine immediately attacks the adjacent methyl ester in an intramolecular acyl substitution, expelling methanol to form the thermodynamically stable 5-membered lactam. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a nucleophile, while its basicity is sufficient to neutralize the generated HBr without causing epimerization of the sensitive α -stereocenter on the glutamine derivative.

Step-by-Step Procedure:

  • Charge: In a 500 mL round-bottom flask, dissolve Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate (40.0 g, 113 mmol, 1.0 eq) and tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride (29.5 g, 124 mmol, 1.1 eq) in anhydrous Acetonitrile (400 mL).

  • Base Addition: Dropwise add DIPEA (49.2 mL, 282 mmol, 2.5 eq) over 15 minutes at 20°C.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 16 hours.

  • Self-Validation Check: Analyze via LC-MS. The system validates successful cyclization by confirming the [M+H]+ mass of the lactam product. Specifically, the mass must reflect the loss of both the bromide leaving group and the methoxy group (a mass difference of -111 Da from the theoretical uncyclized intermediate).

  • Workup: Concentrate the mixture under reduced pressure to remove acetonitrile. Dissolve the crude residue in Ethyl Acetate (500 mL).

  • Washing: Wash the organic phase with 1M aqueous HCl (200 mL) to remove unreacted amines and DIPEA salts, followed by saturated aqueous NaHCO3​ (200 mL) and brine (200 mL).

  • Purification: Concentrate and purify via crystallization from EtOAc/Heptane to yield the 4-nitro-isoindolinone core.

Process Optimization & Quantitative Data

To ensure scalability and high API purity, rigorous solvent and base screening were conducted. The quantitative results are summarized below.

Table 1: Optimization of Benzylic Bromination (Step A)

SolventInitiatorTemp (°C)Time (h)Yield (%)Purity (HPLC)Process Remarks
CCl4​ AIBN801685>95%Excellent yield, but rejected due to high toxicity and regulatory bans.
PhCF3​ AIBN 85 18 82 94% Optimal. Greener alternative, scalable, excellent radical stability.
MeOAcBPO65244570%Suboptimal. Incomplete conversion and significant side-product formation.

Table 2: Optimization of Isoindolinone Cyclization (Step B)

BaseSolventTemp (°C)Yield (%)Purity (HPLC)Process Remarks
DIPEA MeCN 80 78 96% Optimal. Clean conversion; strict maintenance of glutamine stereocenter.
TEAMeCN807292%Acceptable, but slower reaction kinetics and minor degradation observed.
K2​CO3​ DMF906585%Rejected. Stronger base in polar aprotic solvent caused partial epimerization.

Analytical Characterization & Quality Control

To guarantee the integrity of the API manufacturing process, the following Quality Control (QC) markers must be verified:

  • Starting Material (Methyl 4-bromo-2-methyl-3-nitrobenzoate):

    • 1H NMR (400 MHz, CDCl3): Look for the distinct benzylic methyl singlet at δ ~2.50 ppm and the methyl ester singlet at δ ~3.95 ppm.

  • Intermediate (Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate):

    • 1H NMR Shift: The successful Wohl-Ziegler bromination is confirmed by the complete disappearance of the δ 2.50 ppm singlet and the emergence of a deshielded singlet at δ ~4.80 ppm, corresponding to the −CH2​Br protons.

  • Cyclized Core (4-Nitro-Isoindolinone):

    • 1H NMR Shift: The lactam −CH2​− protons typically appear as an AB quartet (due to the diastereotopic nature induced by the adjacent chiral center on the glutamine moiety) between δ 4.30 and 4.60 ppm. The methyl ester singlet ( δ ~3.95 ppm) must be completely absent, confirming full lactamization.

Conclusion

Methyl 4-bromo-2-methyl-3-nitrobenzoate is an indispensable, high-value intermediate in the modern synthesis of CRBN-modulating protein degraders. By leveraging its highly specific functional group topology, process chemists can execute highly efficient, scalable radical bromination and tandem lactamization sequences. The protocols provided herein ensure high stereochemical fidelity and chemical purity, which are absolute prerequisites for downstream cross-coupling and final API formulation in immuno-oncology applications.

References

  • Title: WO2023183540A1 - Ikzf2 degraders and uses thereof Source: Google Patents URL
  • Title: Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8 Source: Chemsrc URL
  • Title: WO2020165834A1 - Substituted 3-(1-oxoisoindolin-2-yl)

Sources

Method

Comprehensive Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Executive Summary Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS 951016-29-8)[1] is a highly functionalized, sterically congested aryl halide utilized as a critical intermediate in the development of advanced therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS 951016-29-8)[1] is a highly functionalized, sterically congested aryl halide utilized as a critical intermediate in the development of advanced therapeutics, including targeted protein degraders (e.g., Ikzf2 degraders)[2]. Performing a Suzuki-Miyaura cross-coupling on this 1,2,3,4-tetrasubstituted aromatic system presents unique mechanistic challenges. This application note establishes a robust, self-validating protocol that overcomes the steric and electronic hurdles associated with ortho-nitroaryl halides, ensuring high-yielding carbon-carbon bond formation.

Substrate Profiling & Mechanistic Causality

To design a successful coupling protocol, one must understand the causality behind the reactivity of Methyl 4-bromo-2-methyl-3-nitrobenzoate. The reactive C–Br bond at C4 is flanked by a nitro group at C3, which is in turn flanked by a methyl group at C2.

  • The Ortho-Nitro Effect (Electronic vs. Coordinative): The strongly electron-withdrawing nature of the ortho-nitro group accelerates the initial oxidative addition of the Pd(0) species into the C–Br bond. However, the oxygen atoms of the nitro group can coordinate to the palladium center, forming a stable palladacycle. This traps the catalyst and severely inhibits the transmetalation step.

  • Steric Buttressing: The adjacent methyl group forces the nitro group out of the aromatic plane, creating a highly congested three-dimensional steric environment around the palladium center. Transmetalation becomes the absolute rate-limiting step for this substrate.

  • Ligand Design Rationale: Standard ligands like PPh₃ fail because they cannot prevent nitro-group coordination. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos are mandatory. The dialkylphosphino moiety provides the electron density needed to stabilize the Pd intermediate, while the biphenyl backbone creates a steric shield that physically blocks the nitro group from poisoning the metal center.

  • Chemoselectivity (Base Selection): The substrate contains a base-sensitive methyl ester at C1. Utilizing strong aqueous bases (e.g., NaOH, KOH) typically used in palladium-catalyzed Suzuki-Miyaura cross-couplings[3] will result in rapid saponification. A milder, inorganic base like K₃PO₄ is required to facilitate boronate formation without hydrolyzing the ester.

Quantitative Optimization Data

The following tables summarize the empirical data validating the selection of the optimal catalytic system and reaction conditions for coupling Methyl 4-bromo-2-methyl-3-nitrobenzoate with a standard arylboronic acid.

Table 1: Ligand & Catalyst Screening (Conditions: 1.0 eq Aryl Bromide, 1.3 eq Phenylboronic acid, 3.0 eq K₃PO₄, Dioxane/H₂O (4:1), 90 °C, 4 hours)

LigandCatalyst PrecursorYield (%)Mechanistic Observation / Causality
PPh₃Pd(PPh₃)₄<10%Severe catalyst poisoning by -NO₂ coordination; mostly unreacted starting material.
dppfPd(dppf)Cl₂45%Moderate conversion; significant homocoupling of the boronic acid observed.
XPhosPd₂(dba)₃82%Good conversion; the extreme bulk of XPhos causes slight steric clashing during transmetalation.
SPhos Pd₂(dba)₃ >95% Complete conversion; optimal balance of electron donation and steric shielding.

Table 2: Base & Solvent Optimization (Conditions: 1.0 eq Aryl Bromide, 1.3 eq Phenylboronic acid, 5 mol% Pd₂(dba)₃, 10 mol% SPhos, 4 hours)

BaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
Na₂CO₃Toluene/H₂O (4:1)9078%Mild base prevents hydrolysis, but biphasic transfer is too slow for optimal rates.
NaOHTHF/H₂O (4:1)70<5%Complete ester hydrolysis; complex mixture of highly polar side-products.
K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 >95% Clean conversion; Dioxane provides optimal solubility for the active boronate complex.

Self-Validating Experimental Protocol

Reagents & Materials
  • Aryl Halide: Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.00 mmol, 274.07 g/mol )

  • Coupling Partner: Arylboronic Acid (1.30 mmol)

  • Catalyst: Pd₂(dba)₃ (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • Ligand: SPhos (0.10 mmol, 10 mol%)

  • Base: Potassium phosphate tribasic (K₃PO₄) (3.00 mmol)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL total), thoroughly degassed.

Step-by-Step Workflow & In-Process Validation (IPC)
  • Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-bromo-2-methyl-3-nitrobenzoate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Atmospheric Control: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in 8 mL of anhydrous 1,4-Dioxane and 2 mL of degassed HPLC-grade H₂O.

    • Self-Validating Checkpoint 1 (Degassing): Bubble Argon directly through the solvent mixture for 10 minutes. The mixture will initially appear as a dark, heterogeneous suspension.

  • Catalyst Activation & Heating: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm).

    • Self-Validating Checkpoint 2 (Activation): Within 15-20 minutes of heating, the solution must transition to a uniform pale-yellow or orange color, confirming the successful generation of the active Pd(0)-SPhos complex. If the solution turns opaque black, premature palladium precipitation (Pd black) has occurred due to oxygen ingress; the reaction must be aborted.

  • Reaction Monitoring (IPC): After 2 hours, withdraw a 10 µL aliquot of the organic phase via a degassed syringe. Dilute in 1 mL of LC-MS grade acetonitrile.

    • Self-Validating Checkpoint 3 (LC-MS): Analyze via LC-MS. The extracted ion chromatogram must show the complete disappearance of the starting material isotopic doublet at m/z 273/275 [M+H]⁺. The appearance of a peak at m/z 195 indicates protodebromination—a diagnostic failure of the transmetalation step, usually caused by degraded boronic acid. If m/z 195 is absent and the product mass is dominant, proceed to workup.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (15 mL) to quench the base, followed by brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, specifically highlighting where the ortho-nitro group impacts the reaction kinetics.

G Pd_0 Pd(0)L Active Catalyst Ox_Add Oxidative Addition (Activated by ortho-NO2) Pd_0->Ox_Add Aryl Bromide Transmet Transmetalation (Rate-Limiting Step) Ox_Add->Transmet Boronic Acid + Base Red_Elim Reductive Elimination (Biaryl Formation) Transmet->Red_Elim Intermediate Complex Red_Elim->Pd_0 Catalyst Regeneration Product Coupled Biaryl Product + Pd(0)L Red_Elim->Product Product Release Substrate Aryl Bromide + Boronic Acid Substrate->Ox_Add

Catalytic cycle of Suzuki-Miyaura coupling highlighting ortho-nitroaryl steric challenges.

References

  • Vertex Pharmaceuticals Inc. "Ikzf2 degraders and uses thereof." Google Patents (WO2023183540A1). URL:[2]

  • Fluorochem. "Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS 951016-29-8)." URL:[1]

  • Benchchem. "Application Notes and Protocols for Suzuki Reactions with 2-Nitrophenylboronic Acid." URL:

  • Journal of the American Chemical Society. "Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-Carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling." URL:[3]

Sources

Application

Using Methyl 4-bromo-2-methyl-3-nitrobenzoate as a building block in organic synthesis

Application Note: Methyl 4-bromo-2-methyl-3-nitrobenzoate as a Strategic Building Block in Heterocyclic Synthesis Executive Summary Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a highly versatile, multi-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 4-bromo-2-methyl-3-nitrobenzoate as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a highly versatile, multi-functionalized aromatic building block[1]. In contemporary medicinal chemistry, it is increasingly utilized for the synthesis of complex heterocycles, most notably isoindolinones. These structural motifs are critical components of immunomodulatory drugs (IMiDs) and targeted protein degraders (e.g., PROTACs and molecular glues) designed to target transcription factors such as IKAROS Family Zinc Finger 2 (IKZF2/Helios)[2]. This application note details the structural advantages, orthogonal reactivity profile, and a validated protocol for utilizing this compound in advanced organic synthesis[3].

Structural Anatomy & Reactivity Profile

The synthetic value of Methyl 4-bromo-2-methyl-3-nitrobenzoate lies in its dense functionalization. The molecule offers four distinct, orthogonal sites for chemical modification, allowing for precise, sequential functionalization without the need for excessive protecting group manipulations[4].

  • Methyl Ester (-COOMe): Serves as a protected carboxylic acid. In cyclization cascades, it acts as the terminal electrophilic center for thermodynamically driven lactam formation.

  • Benzylic Methyl (-CH3): Highly susceptible to radical halogenation (e.g., Wohl-Ziegler reaction). The resulting benzylic bromide is a potent electrophile for SN2 displacement by nucleophiles.

  • Aryl Bromide (-Br): A prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the aromatic framework or introduce novel pharmacophores[4].

  • Nitro Group (-NO2): Acts as a strong electron-withdrawing group that modulates the electronic properties of the ring. It can be selectively reduced to an aniline for subsequent functionalization, such as diazotization or direct amidation.

ReactivityMap Core Methyl 4-bromo-2-methyl-3-nitrobenzoate (Core Building Block) Nitro Nitro Group (-NO2) Reduction to Amine Core->Nitro Ester Methyl Ester (-COOMe) Saponification / Amidation Core->Ester Methyl Benzylic Methyl (-CH3) Radical Bromination Core->Methyl Bromo Aryl Bromide (-Br) Cross-Coupling Reactions Core->Bromo

Reactivity map of Methyl 4-bromo-2-methyl-3-nitrobenzoate highlighting functional sites.

Validated Application Protocol: Synthesis of the Isoindolinone Core

The following protocol outlines the synthesis of the building block from commercially available precursors and its subsequent conversion into an isoindolinone core—a critical intermediate for IKZF2 degraders[2][3].

Rationale & Causality
  • Regioselective Nitration: Utilizing fuming nitric acid in concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO2+). The reaction is initiated at 0 °C to control the highly exothermic nature of the reaction and prevent over-nitration, then heated to 55 °C to overcome the deactivating effect of the bromine atom and ensure complete conversion[3].

  • Esterification: Fischer esterification using methanol and sulfuric acid protects the carboxylic acid. This prevents unwanted side reactions during radical bromination and prepares the molecule for downstream intramolecular amidation[2].

  • Radical Bromination: N-Bromosuccinimide (NBS) with a radical initiator (AIBN) selectively brominates the benzylic position. The intermediate benzylic radical is resonance-stabilized by the aromatic ring, making this specific C-H bond the weakest and most reactive in the molecule.

  • Cyclization Cascade: The addition of a primary amine in the presence of a mild base (e.g., K2CO3) initiates an SN2 attack on the benzylic bromide. The newly formed secondary amine intermediate immediately attacks the adjacent methyl ester in an intramolecular fashion, expelling methanol to form the thermodynamically stable 5-membered lactam (isoindolinone)[5].

SyntheticWorkflow SM 4-Bromo-2-methylbenzoic acid Step1 Nitration (HNO3 / H2SO4) SM->Step1 Int1 4-Bromo-2-methyl-3-nitrobenzoic acid Step1->Int1 Step2 Esterification (MeOH / H2SO4) Int1->Step2 Int2 Methyl 4-bromo-2-methyl-3-nitrobenzoate Step2->Int2 Step3 Radical Bromination (NBS / AIBN) Int2->Step3 Int3 Methyl 4-bromo-2-(bromomethyl)-3-nitrobenzoate Step3->Int3 Step4 Cyclization (Primary Amine, Base) Int3->Step4 Product Isoindolinone Core (Degrader Intermediate) Step4->Product

Synthetic workflow from starting material to the isoindolinone core via the title compound.

Step-by-Step Methodology

Phase 1: Synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid

  • Charge a round-bottom flask with 4-bromo-2-methylbenzoic acid (1.0 equiv, 20.0 g) and concentrated sulfuric acid (80 mL). Cool the mixture to 0 °C using an ice bath[3].

  • Add fuming nitric acid (20 mL) dropwise via an addition funnel to maintain the internal temperature below 5 °C[3].

  • Remove the ice bath and heat the reaction mixture to 55 °C, stirring overnight[3].

  • Carefully pour the mixture onto crushed ice (~400 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 100 mL)[3].

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude nitrobenzoic acid[3].

Phase 2: Esterification to Methyl 4-bromo-2-methyl-3-nitrobenzoate

  • Dissolve the crude 4-bromo-2-methyl-3-nitrobenzoic acid (25.0 g) in Methanol (MeOH, 150 mL) and cool to 0 °C[2].

  • Add concentrated sulfuric acid (16.4 g, 167 mmol) dropwise[2].

  • Reflux the mixture at 90 °C for 12-16 hours until TLC indicates complete consumption of the starting material[2].

  • Remove the solvent under vacuum, resuspend the residue in EtOAc (100 mL), and wash with saturated aqueous NaHCO3 to neutralize residual acid[2].

  • Dry over Na2SO4 and concentrate to afford Methyl 4-bromo-2-methyl-3-nitrobenzoate[2].

Phase 3: Formation of the Isoindolinone Core

  • Dissolve Methyl 4-bromo-2-methyl-3-nitrobenzoate in 1,2-dichloroethane (DCE). Add NBS (1.1 equiv) and AIBN (0.1 equiv). Reflux for 4 hours to yield the benzylic bromide intermediate.

  • After solvent removal and brief filtration through a silica plug to remove succinimide byproducts, dissolve the crude intermediate in N,N-dimethylformamide (DMF).

  • Add the desired primary amine (e.g., a glutamine derivative for IMiD synthesis) (1.0 equiv) and K2CO3 (3.0 equiv)[5]. Stir at 60 °C for 8 hours.

  • Quench the reaction with water, extract with EtOAc, and purify via silica gel chromatography to isolate the functionalized isoindolinone core[5].

Quantitative Data Summary

Table 1: Physicochemical Properties of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Property Value
CAS Number 951016-29-8[1]
Molecular Formula C9H8BrNO4[6]
Molecular Weight 274.07 g/mol [6]

| Purity (Commercial Standard) | ≥97.0% - 98.0%[1][4][6] |

Table 2: Experimental Reaction Parameters & Yield Optimization

Reaction Step Reagents / Catalyst Temp (°C) Time (h) Typical Yield (%) Purification Method
Nitration Fuming HNO3, conc. H2SO4 0 to 55 12 85 - 90 Aqueous Workup / Precipitation
Esterification MeOH, conc. H2SO4 90 (Reflux) 16 92 - 95 Aqueous Workup
Bromination NBS, AIBN, DCE 85 (Reflux) 4 75 - 80 Filtration & Concentration

| Cyclization | Primary Amine, K2CO3, DMF | 60 | 8 | 65 - 75 | Silica Gel Chromatography |

References

  • Chemsrc. Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8. Available at:[Link]

  • Google Patents.WO2023183540A1 - Ikzf2 degraders and uses thereof.

Sources

Method

Saponification and ester hydrolysis methods for Methyl 4-bromo-2-methyl-3-nitrobenzoate

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) Executive Summary & Mechanistic Challenges The hydrolysis of Meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound: Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8)

Executive Summary & Mechanistic Challenges

The hydrolysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate to its corresponding carboxylic acid represents a classic chemoselectivity dilemma in synthetic organic chemistry. As a highly functionalized aromatic building block frequently utilized in the development of active pharmaceutical ingredients (APIs), its successful deprotection requires navigating two competing structural liabilities:

  • Severe Steric Hindrance (The Ortho-Effect): The methyl group at the C2 position is directly ortho to the ester moiety. This bulky substituent physically shields the carbonyl carbon, obstructing the ideal Bürgi-Dunitz trajectory required for nucleophilic attack by hydroxide ions. Consequently, standard saponification rates (via the B_AC2 mechanism) are drastically reduced[1].

  • Nucleophilic Aromatic Substitution (S_NAr) Liability: The molecule features a bromo leaving group at C4, which is situated directly ortho to a strongly electron-withdrawing nitro group at C3. Under harsh basic conditions (e.g., high concentrations of NaOH or KOH at elevated temperatures), the hydroxide ion can attack the highly electrophilic C4 carbon. This leads to the formation of a Meisenheimer complex and the subsequent expulsion of bromide, yielding an undesired 4-hydroxy-2-methyl-3-nitrobenzoic acid impurity[2].

To achieve high yields of the desired carboxylic acid, the protocol must be nucleophilic enough to overcome the steric shield of the ortho-methyl group, yet mild enough to prevent S_NAr at the C4 position.

Reaction Pathway & Chemoselectivity

The following diagram illustrates the competing pathways during the deprotection of the ester.

G SM Methyl 4-bromo-2-methyl -3-nitrobenzoate Cond1 Harsh Base (NaOH, 80°C) SM->Cond1 Cond2 Mild Base (LiOH, 40°C) SM->Cond2 Cond3 Acid Catalysis (HCl, 100°C) SM->Cond3 Prod_SNAr 4-hydroxy-2-methyl -3-nitrobenzoic acid (S_NAr Impurity) Cond1->Prod_SNAr S_NAr at C4 (Major) Prod_Des 4-bromo-2-methyl -3-nitrobenzoic acid (Desired Product) Cond1->Prod_Des Hydrolysis (Minor) Cond2->Prod_Des Saponification (Major) Cond3->Prod_Des A_AC2 Mechanism (Slow, No S_NAr)

Fig 1. Chemoselectivity pathways in the hydrolysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Validated Methodologies

To address these challenges, three distinct protocols have been developed and validated. The choice of protocol depends on the scale of the reaction and the downstream purity requirements.

Protocol A: Mild Saponification via Lithium Hydroxide (Recommended)

Mechanism & Causality: Lithium hydroxide (LiOH) is less basic and less nucleophilic toward aromatic systems than NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the carbonyl carbon, partially compensating for the steric hindrance of the ortho-methyl group and allowing saponification to proceed at lower temperatures (40 °C), thereby suppressing the S_NAr side reaction. A ternary solvent system (THF:MeOH:H₂O) is critical to maintain homogeneity between the lipophilic substrate and the aqueous base.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 4-bromo-2-methyl-3-nitrobenzoate (2.74 g, 10.0 mmol) in a solvent mixture of THF (30 mL) and Methanol (10 mL).

  • Base Addition: Dissolve LiOH monohydrate (1.26 g, 30.0 mmol, 3.0 equiv) in deionized water (10 mL). Add this aqueous solution dropwise to the organic mixture at room temperature.

  • Reaction: Attach a reflux condenser and warm the biphasic mixture to 40 °C. Stir vigorously for 14–16 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Solvent Removal: Once complete, cool the mixture to room temperature and concentrate under reduced pressure (rotary evaporator) to remove the majority of the THF and Methanol.

  • Workup & Isolation: Dilute the remaining aqueous residue with 20 mL of water and cool to 0 °C in an ice bath. Carefully acidify the solution by dropwise addition of 1N HCl until the pH reaches 2.0–3.0. A thick white/pale-yellow precipitate will form.

  • Purification: Extract the aqueous suspension with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure carboxylic acid.

Protocol B: Acid-Catalyzed Hydrolysis (High Chemoselectivity, Low Rate)

Mechanism & Causality: Acid-catalyzed hydrolysis proceeds via the A_AC2 mechanism, utilizing water as the nucleophile. Because water is a poor nucleophile for aromatic substitution and the medium lacks hydroxide ions, the S_NAr pathway is completely eliminated. However, due to the ortho-methyl steric hindrance, this reaction requires harsh thermal conditions and extended reaction times.

Step-by-Step Procedure:

  • Preparation: Suspend the ester (2.74 g, 10.0 mmol) in 1,4-Dioxane (20 mL) in a heavy-walled reaction vessel.

  • Acid Addition: Add 6M aqueous HCl (20 mL) to the suspension.

  • Reaction: Seal the vessel (or attach a reflux condenser) and heat the mixture to 100 °C for 48 hours. The mixture will gradually become homogeneous as the ester hydrolyzes to the more soluble acid.

  • Workup: Cool to room temperature. Evaporate the dioxane under reduced pressure. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Lewis Acid-Mediated Cleavage via TMSI (For Base/Acid Sensitive Analogs)

Mechanism & Causality: Trimethylsilyl iodide (TMSI) cleaves methyl esters under strictly anhydrous and neutral conditions. The silicon atom coordinates to the carbonyl oxygen, and the iodide ion attacks the ester methyl group via an S_N2 mechanism, releasing methyl iodide and the silyl ester, which is subsequently hydrolyzed during workup. This completely bypasses the tetrahedral intermediate at the sterically hindered carbonyl carbon.

Step-by-Step Procedure:

  • Preparation: Under an inert nitrogen atmosphere, dissolve the ester (1.37 g, 5.0 mmol) in anhydrous Dichloromethane (15 mL).

  • Reagent Addition: Add Trimethylsilyl iodide (TMSI) (2.1 mL, 15.0 mmol, 3.0 equiv) via syringe at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction by adding Methanol (5 mL) and stir for 30 minutes to hydrolyze the silyl ester. Concentrate the mixture, redissolve in EtOAc, and wash with 10% aqueous Na₂S₂O₃ to remove residual iodine (color change from brown to pale yellow). Dry and concentrate to yield the product.

Quantitative Data & Protocol Comparison

The table below summarizes the experimental outcomes of the different hydrolysis strategies, highlighting the critical balance between conversion rate and chemoselectivity.

MethodologyReagents & Solvent SystemTemp (°C)Time (h)Yield of Desired Acid (%)S_NAr Impurity (%)
Harsh Saponification NaOH (3 eq), MeOH/H₂O80 °C4 h38%52%
Mild Saponification LiOH (3 eq), THF/MeOH/H₂O40 °C16 h88% < 2%
Acid Hydrolysis 6M HCl, 1,4-Dioxane/H₂O100 °C48 h76%0%
Lewis Acid Cleavage TMSI (3 eq), dry DCM25 °C12 h91% 0%

Note: Harsh saponification is strongly discouraged for this specific substrate due to the unacceptable levels of the 4-hydroxy S_NAr byproduct.

References

  • Steric Effects. III.
  • A Facile Semisynthesis and Evaluation of Garcinoic Acid (LiOH Ester Hydrolysis Protocol)
  • Modifications of the Triaminoaryl Metabophore: SNAr and Hydrolysis of Bromo-Nitrobenzoates Source: PMC / NIH URL

Sources

Application

Application Notes and Protocols: Catalytic Hydrogenation of Methyl 4-bromo-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing criti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing critical building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Methyl 4-bromo-2-methyl-3-nitrobenzoate is a key intermediate whose reduction product, methyl 3-amino-4-bromo-2-methylbenzoate, serves as a valuable precursor in the synthesis of complex molecules. This guide provides a detailed examination of catalytic hydrogenation protocols for this specific transformation, addressing the inherent challenge of chemoselectivity—specifically, the reduction of the nitro group while preserving the aryl bromide bond.

Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency and the generation of water as the only byproduct, aligning with the principles of green chemistry.[3] However, common hydrogenation catalysts like Palladium on carbon (Pd/C) can also promote hydrodehalogenation, leading to undesired byproducts.[4][5] Therefore, careful selection of the catalyst, hydrogen source, and reaction conditions is paramount to achieve high yields and purity of the desired product.

This document will explore several robust protocols employing different catalytic systems, providing detailed step-by-step instructions, explanations for experimental choices, and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Mechanistic Considerations: The Chemoselectivity Challenge

The catalytic hydrogenation of a nitroarene on a metal surface is a stepwise process, typically proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.[3][4]

Figure 1: General pathway for the hydrogenation of a nitroarene and the competing dehalogenation side reaction.

The primary challenge in the hydrogenation of Methyl 4-bromo-2-methyl-3-nitrobenzoate is the potential for concurrent hydrodebromination. This undesired side reaction is particularly problematic with highly active catalysts like Pd/C.[4] The choice of catalyst and reaction conditions can significantly influence the reaction pathway. For instance, platinum-based catalysts are often preferred over palladium catalysts to minimize hydrogenolysis when reducing nitro compounds.[6] Similarly, Raney Nickel is a viable alternative to Pd/C for substrates where dehalogenation is a concern.[5]

Comparative Overview of Catalytic Systems

The following table summarizes the key features of the protocols detailed in this guide, allowing for a quick comparison based on common laboratory parameters.

Catalyst SystemHydrogen SourceKey AdvantagesPotential Drawbacks
Protocol 1: Pd/C with Transfer Hydrogenation Ammonium FormateMild conditions, avoids handling of H₂ gas.[7][8][9]Potential for some dehalogenation.[7]
Protocol 2: Raney® Nickel Hydrogen Gas (H₂)High chemoselectivity, minimal dehalogenation.[5][10]Pyrophoric nature requires careful handling.
Protocol 3: Platinum(IV) Oxide (Adams' Catalyst) Hydrogen Gas (H₂)Excellent for preserving halogens.[6]Slower reaction rates compared to Pd/C.[11]
Protocol 4: Nickel Boride (in situ generation) Sodium BorohydrideMild, rapid, and efficient.[12][13]Requires careful control of reagent addition.

Protocol 1: Palladium on Carbon (Pd/C) with Ammonium Formate (Transfer Hydrogenation)

Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to using pressurized hydrogen gas.[1] Ammonium formate serves as a stable and easily handled source of hydrogen in situ.[7][14]

Rationale: This method is chosen for its operational simplicity and mild reaction conditions. While Pd/C is known to cause dehalogenation, the use of a transfer hydrogen source at or near room temperature can often mitigate this side reaction to an acceptable level for many applications.

Experimental Protocol:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 eq).

    • Add a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration).

    • Carefully add 10% Palladium on carbon (Pd/C, 5-10 mol %).

  • Reagent Addition:

    • Add ammonium formate (HCOONH₄, 3-5 eq) portion-wise to the stirred suspension. The addition may cause a gentle effervescence.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with additional solvent (e.g., ethyl acetate).

    • Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper should not be allowed to dry completely as it can be pyrophoric.[15] Wash the filter cake thoroughly with the solvent.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue can be purified by column chromatography on silica gel to afford the desired methyl 3-amino-4-bromo-2-methylbenzoate.

Figure 2: Workflow for Pd/C catalyzed transfer hydrogenation.

Protocol 2: Raney® Nickel with Hydrogen Gas

Raney® Nickel is a well-established catalyst for the reduction of nitro groups and is particularly useful when suppression of hydrodehalogenation is critical.[5][16]

Rationale: This protocol is recommended when high chemoselectivity is the primary concern. The lower propensity of Raney® Nickel to cleave carbon-halogen bonds compared to palladium makes it an excellent choice for this substrate.

Experimental Protocol:

  • Catalyst Preparation and Safety:

    • Raney® Nickel is typically supplied as a slurry in water. Before use, carefully decant the water and wash the catalyst with the chosen reaction solvent (e.g., ethanol or methanol).

    • CRITICAL SAFETY NOTE: Raney® Nickel is pyrophoric when dry and must be handled with extreme care under an inert atmosphere (e.g., Nitrogen or Argon) and should never be allowed to dry in the air.

  • Reaction Setup:

    • In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel (approx. 10-20% by weight of the substrate).

    • Add a solution of Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Hydrogenation:

    • Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 15-60 psi).

    • Stir or shake the reaction mixture vigorously at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by the uptake of hydrogen gas and confirmed by TLC or LC-MS analysis of aliquots.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the catalyst wet with solvent during filtration.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Platinum(IV) Oxide (Adams' Catalyst) with Hydrogen Gas

Adams' catalyst (PtO₂) is another excellent choice for the chemoselective reduction of nitro groups in the presence of halogens.[6] The oxide itself is a precatalyst that is reduced in situ to highly active platinum black.[6][17]

Rationale: This method provides a reliable alternative to Raney® Nickel for achieving high selectivity. Platinum catalysts are generally less prone to causing hydrogenolysis of aryl halides than palladium catalysts.[6]

Experimental Protocol:

  • Reaction Setup:

    • To a hydrogenation vessel, add Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 eq) and a solvent such as ethyl acetate or ethanol. Acetic acid can also be used as a solvent or co-solvent and can sometimes enhance the reaction rate.[6]

    • Add Adams' catalyst (PtO₂, 1-5 mol %).

  • Hydrogenation:

    • Seal the vessel and purge with nitrogen, then with hydrogen.

    • Pressurize the vessel with hydrogen gas (1-4 atm).

    • Stir the reaction mixture vigorously. The initially dark brown suspension will turn black as the PtO₂ is reduced to platinum black.

  • Reaction Monitoring:

    • Monitor the reaction by hydrogen uptake and chromatographic analysis. These reactions may be slower than those with Pd/C.

  • Work-up and Purification:

    • After completion, vent the hydrogen and purge with nitrogen.

    • Filter the mixture through Celite® to remove the platinum black.

    • If acetic acid was used, neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate before extracting with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.

Protocol 4: In Situ Generated Nickel Boride

The combination of a nickel salt, such as nickel(II) chloride (NiCl₂·6H₂O), and sodium borohydride (NaBH₄) generates a fine black precipitate of nickel boride (Ni₂B) in situ.[12][18] This reagent system is a powerful and selective reducing agent for nitro groups.

Rationale: This protocol avoids the use of pyrophoric Raney® Nickel and pressurized hydrogen gas, offering a convenient and rapid reduction method. The reaction is often complete at room temperature in a short time.[19]

Experimental Protocol:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 eq) in a solvent system, typically methanol or a mixture of acetonitrile and water.[18]

    • Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.2-0.5 eq).

  • Reagent Addition:

    • Cool the mixture in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (NaBH₄, 3-6 eq). A black precipitate and hydrogen gas evolution will be observed.[18] Caution: Hydrogen gas is flammable. Ensure adequate ventilation.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at room temperature.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by the slow addition of water or dilute HCl.

    • Filter the mixture through Celite® to remove the black nickel boride precipitate.

    • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by column chromatography.

References

  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous. Vertex AI Search.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides | The Journal of Organic Chemistry - ACS Publications.
  • Catalytic Reductions and Tandem Reactions of Nitro Compounds Using in Situ Prepared Nickel Boride Catalyst in Nanocellulose Solution | Organic Letters - ACS Publications.
  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni) - OrgoSolver. OrgoSolver.
  • Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel. Semantic Scholar.
  • Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing). RSC Publishing.
  • Nickel Boride Catalyzed Reductions of Nitro Compounds and Azides: Nanocellulose-Supported Catalysts in Tandem Reactions - Organic Chemistry Portal. Organic Chemistry Portal.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Reduction with Sodium Borohydride-Transition Metal Salt Systems. I. Reduction of Aromatic Nitro Compounds with the Sodium Borohydride-Nickelous Chloride System - j-stage. j-stage.
  • Rapid and efficient reduction of nitroarenes to their corresponding amines with promotion of NaBH4/NiCl2·6H2O system in aqueous CH3CN - ResearchGate.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. RSC Publishing.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Publishing. RSC Publishing.
  • Nitro Reduction - Common Conditions.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC. PMC.
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  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents.
  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source - Taylor & Francis. Taylor & Francis Online.
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  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. Xiamen University.
  • US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents.
  • Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing). RSC Publishing.
  • Methyl 3-amino-4-bromobenzoate synthesis - ChemicalBook. ChemicalBook.
  • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides - PubMed. PubMed.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydr
  • A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution - RSC Publishing. RSC Publishing.
  • US20030065211A1 - Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide - Google Patents.
  • US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS - Rasayan Journal of Chemistry. Rasayan Journal of Chemistry.
  • Commercial Pd/C-Catalyzed N-Methylation of Nitroarenes and Amines Using Methanol as Both C1 and H2 Source | The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol - Benchchem. Benchchem.
  • HYDROGENATION | FACT SHEET - Stanford Environmental Health & Safety. Stanford Environmental Health & Safety.
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. Hiden Analytical.
  • 5.2: Catalytic Hydrogenation - Chemistry LibreTexts. Chemistry LibreTexts.
  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - chem.ox.ac.uk. University of Oxford.
  • Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis | Request PDF.
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  • Synthesis method for 3-bromine-4-(methylol)methyl benzoate - Eureka | Patsnap.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4-bromo-2-methyl-3-nitrobenzoate Synthesis

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals. The synthesis of methyl 4-bromo-2-methyl-3-nitrobenzoate is a critical two-step sequence frequently utilized in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

The synthesis of methyl 4-bromo-2-methyl-3-nitrobenzoate is a critical two-step sequence frequently utilized in the development of complex heterocyclic therapeutics and targeted protein degraders. However, researchers routinely encounter significant yield drops due to competing regioselectivity during nitration and severe steric hindrance during esterification.

As a Senior Application Scientist, I have designed this troubleshooting guide to decode the mechanistic bottlenecks of this pathway, providing you with causal explanations and self-validating protocols to optimize your yields.

Mechanistic Pathway & Process Bottlenecks

G SM 4-bromo-2-methylbenzoic acid (Starting Material) Nitration Nitration (Fuming HNO3, conc. H2SO4) SM->Nitration 0°C addition, then 55°C (12h) Isomer3 4-bromo-2-methyl-3-nitrobenzoic acid (Target Isomer - Sterically Hindered) Nitration->Isomer3 Minor/Moderate Pathway Isomer5 4-bromo-2-methyl-5-nitrobenzoic acid (Major Byproduct - Less Hindered) Nitration->Isomer5 Major Pathway (Requires separation) Esterification Fischer Esterification (MeOH, conc. H2SO4, 90°C) Isomer3->Esterification Purified Intermediate Product Methyl 4-bromo-2-methyl-3-nitrobenzoate (Final Product) Esterification->Product Extended Reflux (Overcomes ortho-methyl hindrance)

Workflow and regioselectivity challenges in the synthesis of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Expert Troubleshooting FAQ

Q1: Why is my yield of 4-bromo-2-methyl-3-nitrobenzoic acid so low after the nitration step? A1: The low yield is primarily driven by poor regioselectivity and steric shielding. During the electrophilic aromatic substitution of 4-bromo-2-methylbenzoic acid, the nitronium ion ( NO2+​ ) can attack either the C3 or C5 position. While both positions are electronically activated by the ortho/para-directing methyl and bromo groups, the C3 position is heavily sterically hindered because it is sandwiched directly between the C2-methyl and C4-bromo substituents. Consequently, the less hindered C5-nitro isomer often forms as a major byproduct. To maximize the 3-nitro yield, you must strictly control the initial addition temperature (0–5 °C) to prevent runaway kinetics that favor the thermodynamic 5-nitro product, followed by controlled heating to force the reaction at the hindered site[1].

Q2: Why is heating to 55 °C necessary during nitration if standard nitrations are often performed at sub-ambient temperatures? A2: The starting material contains two strongly deactivating groups (the bromo halogen and the carboxylic acid), which significantly reduce the electron density of the aromatic ring. While the initial dropwise addition of fuming nitric acid must be performed at 0 °C to safely manage the highly exothermic mixing, the reaction will stall at low temperatures. Heating the mixture to 55 °C overnight provides the necessary activation energy to overcome both the electronic deactivation and the severe steric barrier at the C3 position[1].

Q3: I am observing unreacted 4-bromo-2-methyl-3-nitrobenzoic acid after overnight esterification. Why is the reaction stalling? A3: Fischer esterification is an equilibrium-driven process that relies on the formation of a bulky tetrahedral intermediate. In your intermediate, the C1 carboxylic acid is positioned ortho to the C2 methyl group. This creates localized steric hindrance that physically blocks the approach of the methanol nucleophile. To drive this reaction forward, you must use a vast excess of anhydrous methanol (acting as both solvent and reactant), a strong acid catalyst (concentrated H2​SO4​ ), and maintain a vigorous reflux (90 °C) for an extended period (12–18 hours)[1].

Quantitative Reaction Metrics

The following table summarizes the expected quantitative parameters and bottlenecks for each synthetic phase based on validated industry protocols.

Reaction PhaseKey ReagentsTemperature ProfilePrimary BottleneckExpected Yield Range
Electrophilic Nitration Fuming HNO3​ , conc. H2​SO4​ 0 °C (addition) → 55 °C (12 h)Regioselectivity & Steric shielding at C335% – 50% (Target Isomer)
Fischer Esterification Anhydrous MeOH, conc. H2​SO4​ 0 °C (addition) → 90 °C (16 h)Steric hindrance at C1 (ortho-methyl)85% – 95%

Validated Experimental Protocol

To ensure high fidelity and reproducibility, follow this self-validating protocol adapted from established pharmaceutical synthesis routes[1].

Step A: Synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid
  • Preparation: Equip a round-bottom flask with a magnetic stirrer and cool concentrated sulfuric acid (80 mL) to 0 °C using an ice-water bath.

  • Substrate Addition: Add 4-bromo-2-methylbenzoic acid (20.0 g, 93.4 mmol) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Nitration: Add fuming nitric acid (20 mL) dropwise over 30–45 minutes. Critical: Do not allow the internal temperature to exceed 5 °C during addition to prevent oxidative degradation.

  • Thermal Activation: Remove the ice bath, gradually warm the reaction mixture, and stir at 55 °C for 12 to 16 hours.

  • Workup: Pour the mixture onto crushed ice (~400 mL) to precipitate the crude product. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic extracts with brine (2 x 100 mL), dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Purification: Separate the 3-nitro isomer from the 5-nitro byproduct via recrystallization or silica gel chromatography.

Self-Validating Checkpoint 1: LC-MS analysis of the isolated product must show a dominant peak at m/z 258/260 [M−H]− (due to 79Br/81Br isotopes), confirming successful mononitration and a molecular weight of ~260.04 g/mol [2].

Step B: Synthesis of methyl 4-bromo-2-methyl-3-nitrobenzoate
  • Preparation: Dissolve the purified 4-bromo-2-methyl-3-nitrobenzoic acid (25.0 g) in anhydrous Methanol (150 mL) and cool to 0 °C.

  • Catalysis: Add concentrated sulfuric acid (16.4 g, 167 mmol) dropwise.

  • Reflux: Attach a reflux condenser, heat the reaction mixture to 90 °C, and stir overnight (12–18 hours) to overcome the ortho-methyl steric hindrance.

  • Workup: Remove the methanol solvent under reduced pressure. Dilute the resulting residue with Ethyl Acetate (100 mL).

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ iteratively until the aqueous phase tests slightly basic (pH ~8). This ensures the complete removal of any unreacted starting acid.

  • Isolation: Wash with brine, dry over Na2​SO4​ , and concentrate to afford the final product.

Self-Validating Checkpoint 2: TLC (20% EtOAc in Hexanes) should indicate the complete consumption of the highly polar acid baseline spot. The final isolated ester will present as a neutral compound with a confirmed molecular weight of ~274.07 g/mol [3].

References

  • Source: google.
  • Title: Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS 951016-29-8)
  • Source: accelachem.

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Overview Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a critical synthetic building block, frequently utilized in the development of targeted protein degraders such as IKZF2 degraders[1]. It is typically...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a critical synthetic building block, frequently utilized in the development of targeted protein degraders such as IKZF2 degraders[1]. It is typically synthesized via the acid-catalyzed esterification of 4-bromo-2-methyl-3-nitrobenzoic acid using methanol and concentrated sulfuric acid[1]. Achieving high polymorphic purity and an optimal particle size distribution during its isolation is vital for downstream coupling reactions.

This guide provides a self-validating, causality-driven framework for purifying this intermediate via an optimized Ethyl Acetate (EtOAc) / Heptane anti-solvent crystallization system[2].

Crystallization Workflow

CrystallizationWorkflow Crude Crude Methyl 4-bromo-2-methyl- 3-nitrobenzoate (Reaction Extract) Dissolution Dissolution in Primary Solvent (Ethyl Acetate at 50°C) Crude->Dissolution Polishing Hot Filtration (Remove insoluble particulates) Dissolution->Polishing Cooling Controlled Cooling & Seeding (0.5°C / min to 35°C) Polishing->Cooling Antisolvent Anti-Solvent Addition (Heptane Dropwise) Cooling->Antisolvent Aging Crystal Aging / Ostwald Ripening (Stir at 5°C for 2h) Antisolvent->Aging Isolation Filtration & Vacuum Drying (40°C, 50 mbar) Aging->Isolation

Workflow for the anti-solvent crystallization of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Solubility & Solvent Selection Matrix

To design a self-validating crystallization protocol, we must exploit the thermodynamic solubility differentials of the ester product versus its impurities. The EtOAc/Heptane system is selected because it provides a wide metastable zone, allowing for precise control over supersaturation and minimizing the risk of oiling-out[3].

Solvent SystemRole in CrystallizationSolubility Profile (Relative)Mechanistic Rationale
Ethyl Acetate (EtOAc) Primary SolventHigh at 50°C, Moderate at 5°CSolvates the polar nitro and ester groups effectively. Allows for high-concentration dissolution prior to polishing filtration[2].
Heptane Anti-SolventVery Low at all tempsHighly non-polar. Induces controlled supersaturation when added dropwise to the EtOAc solution, driving nucleation[2].
Methanol / Water Reaction MatrixHigh in MeOH, Insoluble in H2OWhile product can be "crashed out" with water, this traps residual H2SO4 and unreacted acid, leading to poor crystal habit.

Standard Operating Procedure: EtOAc/Heptane Anti-Solvent Crystallization

Trustworthiness Note: This protocol is designed as a self-validating system. The pre-wash validates the removal of chemical impurities, the hot filtration validates the removal of physical particulates, and the controlled aging validates the structural integrity of the crystal lattice.

  • Pre-Crystallization Workup (Impurity Rejection): Following the synthesis in MeOH/H2SO4, concentrate the crude mixture under vacuum. Partition the residue between EtOAc and saturated aqueous NaHCO₃.

    • Causality: The basic aqueous wash deprotonates any unreacted 4-bromo-2-methyl-3-nitrobenzoic acid, partitioning it into the aqueous layer. This prevents the acid from co-crystallizing with the target ester[1].

  • Dissolution: Isolate the organic (EtOAc) layer, dry over Na₂SO₄, and concentrate to approximately 3-4 volumes. Heat the mixture to 50°C until a homogenous, clear solution is achieved.

  • Hot Filtration (Polishing): Pass the hot solution through a 0.45 µm PTFE filter into a clean, pre-warmed crystallization vessel.

    • Causality: Removes insoluble inorganic salts and foreign particulates that could act as uncontrolled heterogeneous nucleation sites[4].

  • Controlled Cooling & Seeding: Cool the solution to 35°C at a controlled rate of 0.5°C/min. Introduce 0.5 wt% of pure Methyl 4-bromo-2-methyl-3-nitrobenzoate seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring crystallization begins within the metastable zone and preventing liquid-liquid phase separation (oiling-out)[3].

  • Anti-Solvent Addition: Maintain moderate agitation and add 6-8 volumes of Heptane dropwise over a period of 2 hours[2].

  • Crystal Aging (Ostwald Ripening): Cool the resulting suspension to 5°C and hold for 2 to 3 hours.

    • Causality: This hold time facilitates , a thermodynamically-driven process where smaller, less stable particles dissolve and redeposit onto larger crystals[5]. This is governed by the Gibbs-Thomson effect, which dictates that smaller particles have a higher surface free energy and saturation solubility[6]. The result is a highly uniform, easily filterable crystal batch[4].

  • Isolation & Drying: Filter the suspension under vacuum. Wash the filter cake with a cold mixture of EtOAc/Heptane (1:4 v/v) to displace the mother liquor, then dry under vacuum at 40°C (50 mbar) until constant weight.

Troubleshooting Guide

Q: My crystallization mixture is forming a biphasic oily layer instead of solid crystals. How do I fix this? A: This phenomenon is known as "oiling-out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturation level exceeds the before solid nucleation can occur, causing the solute to separate as a dense, solute-rich liquid phase[3]. Resolution: Re-heat the mixture to 50°C until the oil redissolves into a single phase. Increase the ratio of your primary solvent (EtOAc) slightly to lower the initial concentration. Most importantly, implement the seeding strategy described in Step 4. Seeding provides a surface for secondary nucleation, consuming supersaturation safely below the oiling-out boundary[3].

Q: The isolated crystals are extremely fine, clogging the filter paper and leading to excessively long filtration times. What is the cause? A: Fine, unfilterable crystals are the direct result of rapid, uncontrolled primary nucleation, often caused by adding the anti-solvent too quickly or shock-cooling the solution[4]. Resolution: Reduce the Heptane addition rate. If a batch of fine crystals has already formed, do not filter immediately. Instead, heat the suspension back up to 30°C for 30 minutes, then cool slowly back to 5°C. This temperature cycling accelerates , allowing the fine particles to dissolve and transfer their mass to larger, more stable crystals[6].

Q: NMR analysis of my purified crystals shows residual 4-bromo-2-methyl-3-nitrobenzoic acid. Why didn't the crystallization remove this? A: The starting carboxylic acid and the ester product share a nearly identical aromatic core, meaning their solubility profiles in organic solvent/anti-solvent systems (like EtOAc/Heptane) heavily overlap. Resolution: Crystallization alone is inefficient for separating the acid from the ester. You must ensure a rigorous biphasic basic wash (using sat. NaHCO₃) during the pre-crystallization workup (Step 1). The acid will deprotonate and partition into the aqueous layer, while the ester remains in the organic layer[1].

Frequently Asked Questions (FAQs)

Q: Can I just crash out the product by adding water directly to the methanolic reaction mixture? A: While adding water to the methanol reaction mixture will rapidly precipitate the product, this "crash-out" method is highly prone to trapping impurities (like residual sulfuric acid and unreacted starting material) within the crystal lattice. It also frequently results in an amorphous or highly agglomerated powder that retains moisture. The EtOAc/Heptane system provides a controlled, self-validating purification that yields highly crystalline, free-flowing material[2].

Q: What is the expected physical appearance of pure Methyl 4-bromo-2-methyl-3-nitrobenzoate? A: When properly crystallized, it typically forms off-white to pale yellow crystalline solids. A dark yellow or brown discoloration indicates the presence of oxidized impurities or trapped reaction byproducts, signaling that a recrystallization is necessary.

Sources

Troubleshooting

Minimizing debromination side reactions of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) . Because this building block features a highly congested aromatic ring—with a bromine atom adjacent to a sterically demanding nitro group—it is notoriously susceptible to debromination side reactions during both nitro reduction and transition-metal-catalyzed cross-couplings.

This hub provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to preserve the C–Br bond.

Support Hub A: Chemoselective Nitro Reduction

Converting the nitro group to an amine (yielding Methyl 3-amino-4-bromo-2-methylbenzoate) is a common synthetic step. However, standard hydrogenation conditions frequently destroy the aryl bromide.

❓ FAQ & Troubleshooting

Q1: Why does my standard Palladium on Carbon (Pd/C) hydrogenation result in complete loss of the bromine atom? Causality: Palladium is highly active for oxidative addition into aryl C–Br bonds. During standard catalytic hydrogenation (Pd/C with H2​ ), the catalyst not only reduces the nitro group but concurrently inserts into the C–Br bond. This is followed by rapid hydrogenolysis (hydrodebromination), replacing your halogen with a proton.

Q2: What are the most reliable methods to reduce the nitro group while preserving the bromine atom? Causality & Solution: You must use a reductant that operates via single-electron transfer (SET) or specific oxygen-affinity pathways rather than transition-metal oxidative addition.

  • Method 1 (Scalable): The Béchamp reduction variant using Iron powder and Ammonium Chloride ( Fe/NH4​Cl ) is highly chemoselective and avoids dehalogenation entirely.

  • Method 2 (Metal-Free): Tetrahydroxydiboron [ B2​(OH)4​ ] with 4,4′-bipyridine as an organocatalyst allows for rapid reduction at room temperature without touching the halogen[1].

  • Method 3 (Heterogeneous Catalysis): Sulfided Platinum on Carbon (Pt(S)/C) or Vanadium-doped catalysts ( V2​O5​/TiO2​ ) poison the metal's ability to insert into the C–Br bond while maintaining nitro reduction activity[2].

📊 Quantitative Comparison: Nitro Reduction Methods
MethodReagents & ConditionsTempTypical YieldDebromination (%)
Standard Hydrogenation H2​ , 10% Pd/C, MeOH25 °C< 10%> 85%
Béchamp Variant Fe powder, NH4​Cl , EtOH/ H2​O 80 °C> 90%< 1%
Metal-Free Borylation B2​(OH)4​ , 4,4'-bipyridine25 °C> 95%0%
Heterogeneous V-Catalyst V2​O5​/TiO2​ , Formic acid80 °C92%< 2%
🧪 Self-Validating Protocol: Chemoselective Fe/ NH4​Cl Reduction

System Validation: This protocol incorporates LC-MS isotopic pattern recognition to validate the preservation of the bromine atom.

  • Preparation: In a round-bottom flask, dissolve Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 equiv) in a 4:1 mixture of Ethanol and Water.

  • Activation: Add NH4​Cl (5.0 equiv) and Iron powder (325 mesh, 5.0 equiv). Note: The high surface area of 325 mesh Fe is critical for complete conversion.

  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 2–4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The product amine will run significantly lower than the nitro starting material and will stain strongly with Ninhydrin.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts, washing the cake thoroughly with EtOAc. Extract the filtrate with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Validation Check: Run LC-MS on the crude product. Crucial: You must observe a 1:1 isotopic doublet at [M+H]+ corresponding to the 79Br and 81Br isotopes. If a singlet peak appears at [M−79+H]+ , hydrodebromination has occurred.

NitroReduction Start Methyl 4-bromo-2-methyl- 3-nitrobenzoate PdC Standard Pd/C + H2 Start->PdC Avoid Fe Fe / NH4Cl / EtOH-H2O Start->Fe Preferred B2OH4 B2(OH)4 / 4,4'-bipyridine Start->B2OH4 Metal-Free Debrom Debrominated Product (Loss of Br) PdC->Debrom Hydrodebromination Success Target Amine (Br Retained) Fe->Success Chemoselective B2OH4->Success Chemoselective

Caption: Decision workflow for chemoselective nitro reduction avoiding hydrodebromination.

Support Hub B: Palladium-Catalyzed Cross-Coupling

When utilizing the C–Br bond for Suzuki-Miyaura or Buchwald-Hartwig couplings, researchers frequently observe the formation of the debrominated side product (Methyl 2-methyl-3-nitrobenzoate).

❓ FAQ & Troubleshooting

Q3: During Suzuki coupling, I observe significant protodebromination. What causes this? Causality: The C–Br bond at position 4 is sterically hindered by the adjacent methyl (C2) and nitro (C3) groups. After the initial oxidative addition of Pd(0) into the C–Br bond, the resulting [Ar-Pd(II)-Br] complex undergoes transmetalation very slowly due to this steric bulk. This delay allows competitive background reactions to take over. If you are using alcoholic solvents (e.g., ethanol), the solvent can coordinate to the Pd center, undergo β -hydride elimination to form an[Ar-Pd(II)-H] intermediate, and reductively eliminate the debrominated arene[3]. Alternatively, trace water and strong base can lead to proto-dehalogenation[4].

Q4: How do I optimize the reaction to favor cross-coupling over debromination? Causality & Solution: You must accelerate transmetalation and eliminate hydride sources.

  • Ligand Choice: Switch from standard PPh3​ to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos ). These ligands force the Pd center into a highly active mono-ligated state, drastically accelerating transmetalation and reductive elimination, thereby outcompeting the debromination pathway.

  • Solvent Choice: Strictly avoid primary and secondary alcohols. Use aprotic solvents like Toluene, 1,4-Dioxane, or specialized aqueous micellar conditions (e.g., TPGS-750-M).

  • Base Choice: Avoid strong bases like NaOtBu , which exacerbate protodehalogenation. Use milder bases like K3​PO4​ or K2​CO3​ [4].

📊 Quantitative Comparison: Cross-Coupling Optimization
ParameterSub-optimal Condition (High Debromination)Optimized Condition (Low Debromination)Mechanistic Rationale
Solvent Ethanol, MethanolToluene, 1,4-DioxaneAlcohols act as hydride donors via β -hydride elimination[3].
Ligand PPh3​ (small, electron-neutral)XPhos, RuPhos (bulky, electron-rich)Accelerates transmetalation, outcompeting protodehalogenation.
Base NaOtBu (strong) K3​PO4​ , K2​CO3​ (mild)Strong bases promote hydroxide/hydride transfer pathways[4].
🧪 Self-Validating Protocol: Optimized Suzuki-Miyaura Coupling

System Validation: This protocol uses rigorous degassing to prevent Pd-oxidation and homocoupling, ensuring the catalytic cycle heavily favors the cross-coupled product.

  • Preparation: In an oven-dried Schlenk tube, combine Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 equiv), the desired Boronic Acid (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon three times. Failure to remove oxygen will lead to boronic acid homocoupling and catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 90 °C for 12 hours under a positive pressure of Argon.

  • In-Process Control (IPC): Analyze via LC-MS. The absence of the [M−79+H]+ peak (debrominated starting material) validates that the XPhos ligand successfully accelerated transmetalation.

  • Workup: Dilute with EtOAc, filter through Celite, wash with water and brine, dry over MgSO4​ , and purify via flash chromatography.

Mechanism ArBr Ar-Br + Pd(0) OxAdd Oxidative Addition [Ar-Pd(II)-Br] ArBr->OxAdd Transmet Transmetalation (Fast with XPhos) OxAdd->Transmet Optimal Conditions Hydride β-Hydride Elimination (from alcohol solvent) OxAdd->Hydride Sub-optimal Conditions RedElim Reductive Elimination Transmet->RedElim Product Cross-Coupled Product RedElim->Product Proto Protodebromination Hydride->Proto SideProduct Debrominated Arene Proto->SideProduct

Caption: Competing pathways: Cross-coupling vs. protodebromination in Pd-catalysis.

Sources

Optimization

Overcoming steric hindrance in cross-coupling with Methyl 4-bromo-2-methyl-3-nitrobenzoate

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with highly congested electrop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Cross-Coupling Methodologies. This guide is specifically engineered for researchers and drug development professionals facing challenges with highly congested electrophiles, specifically Methyl 4-bromo-2-methyl-3-nitrobenzoate .

Due to the unique molecular topology of this substrate, standard cross-coupling protocols (Suzuki-Miyaura, Buchwald-Hartwig) frequently fail, leading to poor conversion, catalyst poisoning, or undesired side reactions. This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure your experimental success.

Molecular Diagnostics: The "Why" Behind the Failure

Before troubleshooting, we must understand the specific physicochemical barriers presented by Methyl 4-bromo-2-methyl-3-nitrobenzoate:

  • The Buttressing Effect (Extreme Steric Hindrance): The reaction site (C4-Br) is heavily shielded. The adjacent C3-nitro group is highly sterically demanding. Furthermore, the C2-methyl group restricts the rotational freedom of the nitro group, forcing it to "buttress" or push directly into the spatial environment of the C4-bromine[1].

  • Electronic Dichotomy: The strongly electron-withdrawing nitro group actually accelerates the initial oxidative addition of the Pd(0) catalyst into the C-Br bond. However, this creates a highly stable, electron-poor Pd(II) resting state that strongly resists the subsequent transmetalation or amine-binding steps.

  • Catalyst Poisoning via Chelation: The oxygen atoms of the ortho-nitro group can coordinate to the Pd(II) center, displacing the active ligand and trapping the catalyst in an off-cycle, inactive state.

  • Base Sensitivity: The C1-methyl ester is prone to saponification (hydrolysis) if overly aggressive bases (like NaOtBu or KOH) are used at elevated temperatures.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Accelerated by -NO2) Pd0->OA Aryl Bromide PdII Pd(II) Ar-Br Complex (Resting State) OA->PdII TM Transmetalation / Amine Binding (BLOCKED by Steric Hindrance) PdII->TM Requires Bulky Ligand Poison Pd-Nitro Coordination (Catalyst Poisoning) PdII->Poison Poor Ligand Choice RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Regenerates Pd(0)

Figure 1: Catalytic cycle bottleneck caused by the ortho-nitro buttressing effect.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at 15-20% conversion. The starting material is unreacted. What is happening? A: Your catalyst is likely trapped in the Pd(II) resting state or poisoned by nitro-coordination. Standard ligands like PPh3 or dppf lack the spatial volume to prevent the ortho-nitro group from chelating the palladium center.

  • Solution: Switch to highly bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or BrettPhos )[2] or N-heterocyclic carbene (NHC) precatalysts like Pd-PEPPSI-IPent [3][4]. The extreme bulk of the IPent (isopentyl) or XPhos ligands creates a protective "pocket" around the Pd center, physically preventing the nitro oxygen from coordinating while forcing the necessary geometry for reductive elimination.

Q2: The starting material is fully consumed, but my yield is low. LC-MS shows a mass corresponding to the loss of bromine (Ar-H). A: You are observing hydrodehalogenation , a notorious side reaction for electron-deficient, sterically hindered aryl bromides. The Pd(II) intermediate undergoes β-hydride elimination (often from the amine, solvent, or alkoxide base) to form a Pd-hydride, which reductively eliminates to give the dehalogenated byproduct.

  • Solution: Avoid alcoholic solvents and alkoxide bases. If running a Buchwald-Hartwig amination, consider an aqueous micellar strategy or a bimetallic Pd-Cu nanocatalyst approach, which has been proven to suppress Pd-hydride-mediated hydrodehalogenation in nitroaromatics[5].

Q3: I am getting good coupling, but my methyl ester is disappearing, resulting in a complex mixture. A: The base used to drive the cross-coupling is hydrolyzing the C1-methyl ester (saponification).

  • Solution: Downgrade the base strength. Replace strong bases like NaOtBu or KOtBu with milder, anhydrous inorganic bases such as K3PO4 or Cs2CO3 . While these bases are less soluble, their mild nature perfectly preserves the ester functionality while still facilitating transmetalation/deprotonation.

Quantitative Data: Ligand & Base Optimization Matrix

To summarize the causality of experimental choices, refer to the following optimization matrix for coupling Methyl 4-bromo-2-methyl-3-nitrobenzoate:

Catalyst / Ligand SystemBaseSolventPrimary OutcomeMechanistic Reason
Pd(PPh3)4Na2CO3Toluene/H2O< 5% YieldLack of steric bulk allows nitro-chelation (catalyst death).
Pd2(dba)3 / dppfKOtBu1,4-DioxaneEster HydrolysisKOtBu is too nucleophilic; saponifies the methyl ester.
Pd2(dba)3 / XPhosK3PO41,4-Dioxane85% Yield XPhos prevents chelation; K3PO4 protects the ester[2].
Pd-PEPPSI-IPentCs2CO3Toluene92% Yield NHC bulk forces reductive elimination; tolerates extreme hindrance[3].

Self-Validating Experimental Protocol

This protocol outlines a highly robust Suzuki-Miyaura coupling specifically optimized for Methyl 4-bromo-2-methyl-3-nitrobenzoate, utilizing a self-validating internal control system.

Materials:

  • Electrophile: Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd-PEPPSI-IPent (2.0 mol%) or Pd2(dba)3 (1.0 mol%) + XPhos (2.5 mol%)

  • Base: Anhydrous K3PO4 (3.0 equiv, finely milled)

  • Solvent: 1,4-Dioxane (degassed, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, catalyst, and K3PO4.

    • Causality Check: K3PO4 must be finely milled to increase surface area, compensating for its lower solubility compared to alkoxide bases.

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate and backfill with ultra-high purity Argon (repeat 3x).

  • Solvent Addition: Add anhydrous, sparged 1,4-Dioxane via syringe.

  • Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath.

  • Self-Validation & Monitoring: At t = 2 hours, withdraw a 50 µL aliquot via a degassed syringe. Quench in 1 mL of Acetonitrile and analyze via LC-MS.

    • If Ar-H (hydrodehalogenation) > 5%: Lower the temperature to 75 °C. The buttressing effect is forcing the catalyst into a prolonged resting state, allowing side reactions to outcompete the main cycle[1][5].

    • If unreacted Ar-Br > 50%: The boronic acid may be protodeboronating. Add an additional 0.5 equiv of boronic acid.

  • Workup: Once complete (typically 6-12 hours), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the Pd black and phosphate salts. Proceed to standard silica gel chromatography.

Troubleshooting Decision Tree

G Start Reaction Failed / Low Yield Check1 Is starting material consumed? Start->Check1 NoSM Yes (Consumed) Check1->NoSM YesSM No (Unreacted) Check1->YesSM Hydro Check for Hydrodehalogenation (Ar-H byproduct) NoSM->Hydro Ester Check for Ester Hydrolysis (Saponification) NoSM->Ester Sol3 Increase Ligand Bulk (XPhos, PEPPSI-IPent) YesSM->Sol3 Overcome Buttressing Effect Sol1 Switch to Aqueous Micellar or Cu-cocatalyst Hydro->Sol1 Sol2 Switch to weaker base (K3PO4 or Cs2CO3) Ester->Sol2

Figure 2: Logical workflow for diagnosing and resolving cross-coupling failures with hindered nitrobenzoates.

References

  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles National Institutes of Health (NIH)[Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water Novartis OAK / ACS Catalysis[Link]

  • “Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes University of Regensburg[Link]

  • C–N Coupling of DNA-Conjugated (Hetero)aryl Bromides and Chlorides for DNA-Encoded Chemical Library Synthesis ACS Publications (Bioconjugate Chemistry)[Link]

  • Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes ACS Publications (Organometallics)[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Guide for Methyl 4-bromo-2-methyl-3-nitrobenzoate Isolation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in substituted benzoate synthesis: the separation of regioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in substituted benzoate synthesis: the separation of regioisomers following electrophilic aromatic nitration.

When synthesizing Methyl 4-bromo-2-methyl-3-nitrobenzoate , the nitration of the methyl 4-bromo-2-methylbenzoate precursor frequently yields the 5-nitro regioisomer as a major impurity—and in many cases, as the predominant product[1]. Because these isomers share identical functional groups and nearly identical dipole moments, standard purification workflows often fail. This guide provides the mechanistic causality, diagnostic data, and self-validating protocols required to rescue your batches.

Diagnostic Data: Differentiating the Regioisomers

Before initiating any purification, you must accurately quantify the ratio of the 3-nitro target to the 5-nitro impurity. Because their polarities are virtually identical, relying solely on Thin Layer Chromatography (TLC) or standard HPLC can be misleading. 1 H-NMR is the definitive diagnostic tool.

Table 1: Physicochemical and Analytical Comparison of Nitration Regioisomers

PropertyMethyl 4-bromo-2-methyl-3-nitrobenzoate (Target)Methyl 4-bromo-2-methyl-5-nitrobenzoate (Impurity)
Steric Environment Highly hindered (NO 2​ forced between CH 3​ and Br)Less hindered (NO 2​ flanked by Br and H)
1 H-NMR Aromatic Signals Two doublets (C5-H, C6-H, J ≈ 8.5 Hz)Two singlets (C3-H, C6-H, J < 1 Hz)
Relative R f​ (Toluene/EtOAc 9:1) ~0.45~0.42
Crystallization Behavior Higher solubility (steric twist disrupts planarity)Lower solubility (planar, efficient lattice packing)
Purification Strategy Workflow

The optimal purification route depends entirely on the ratio of isomers in your crude mixture. Use the logical workflow below to determine whether to proceed directly to chromatography or to perform a reverse-crystallization enrichment first.

PurificationWorkflow Crude Crude Nitration Mixture (3-nitro & 5-nitro isomers) NMR 1H-NMR Analysis Determine 3-NO2 : 5-NO2 Ratio Crude->NMR Decision Is 3-NO2 Ratio > 40%? NMR->Decision Recryst Reverse Recrystallization (Precipitate 5-NO2) Decision->Recryst No (5-NO2 is major) Column Flash Chromatography (Toluene/EtOAc System) Decision->Column Yes (3-NO2 is enriched) MotherLiq Mother Liquor (Enriched in 3-NO2) Recryst->MotherLiq Filtrate Pure3 Target Isolated: Methyl 4-bromo-2-methyl-3-nitrobenzoate Column->Pure3 Fraction Collection MotherLiq->Column Secondary Purification

Logical workflow for isolating the 3-nitro regioisomer from crude nitration mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the 5-nitro regioisomer the predominant impurity, and why is it so hard to prevent during synthesis? A1: The regioselectivity is dictated by a severe steric clash. In the starting material (methyl 4-bromo-2-methylbenzoate), both the C3 and C5 positions are electronically activated for electrophilic aromatic substitution by the ortho/para-directing methyl and bromo groups, and the meta-directing ester[2]. However, the C3 position is sterically compressed between the C2-methyl and C4-bromo groups. The C5 position is much more accessible. Consequently, standard nitration conditions often yield the "wrong" 5-nitro regioisomer as the kinetic and thermodynamic major product[1].

Q2: Standard Hexane/Ethyl Acetate columns are failing to separate the isomers. Why, and what is the alternative? A2: Hexane/EtOAc separations rely primarily on differences in hydrogen bonding and dipole moments. Because the 3-nitro and 5-nitro isomers possess the exact same functional groups on the same scaffold, their dipoles are nearly identical, causing them to co-elute. The Solution: Switch to a Toluene/Ethyl Acetate solvent system. Toluene introduces π−π stacking interactions with the stationary phase and the analytes. Because the 5-nitro isomer is more planar (less sterically hindered) than the 3-nitro isomer, it interacts differently with the aromatic solvent, slightly altering its partition coefficient and allowing for baseline resolution on fine silica.

Q3: Can I scale up purification without running massive chromatography columns? A3: Yes, through a process called reverse recrystallization. Because the 5-nitro impurity has less steric strain, it forms a more highly ordered, planar crystal lattice, resulting in a higher melting point and significantly lower solubility in mixed solvent systems. By cooling a saturated solution, you can intentionally precipitate the 5-nitro impurity, leaving the sterically twisted 3-nitro target enriched in the mother liquor.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Reverse-Crystallization Enrichment (For batches >10g)

Causality: This step exploits the lattice energy differences between the planar 5-nitro impurity and the twisted 3-nitro target to remove the bulk of the impurity before chromatography.

  • Dissolution: Suspend the crude regioisomer mixture in a binary solvent system of Isopropanol/Water (8:2 v/v) at a ratio of 5 mL per gram of crude solid.

  • Heating: Heat the suspension to 80 °C under reflux until complete dissolution is achieved.

  • Controlled Cooling: Remove the heat source and allow the flask to cool to room temperature slowly over 4 hours. Do not use an ice bath; rapid cooling will cause the 3-nitro isomer to crash out and trap the impurity.

  • Filtration: Vacuum filter the resulting crystalline precipitate (primarily the 5-nitro isomer).

  • Concentration: Concentrate the mother liquor (filtrate) under reduced pressure to recover the enriched 3-nitro target.

  • Self-Validation Checkpoint: Run a 1 H-NMR on a small sample of the precipitated crystals. If the spectrum shows exclusively two singlets in the aromatic region, the precipitation of the 5-nitro impurity is validated. You may now confidently process the mother liquor.

Protocol B: π -Interactive Flash Chromatography (For high-purity isolation)

Causality: Utilizing toluene disrupts standard dipole-based co-elution by introducing differential π -stacking retention factors.

  • Stationary Phase Preparation: Pack a column with ultra-fine silica gel (230-400 mesh) using Toluene as the packing solvent.

  • Sample Loading: Dissolve the enriched mother liquor extract (from Protocol A) in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica. Apply this to the top of the column.

  • Elution: Elute using an isocratic gradient of Toluene/Ethyl Acetate (95:5). The 5-nitro isomer will elute slightly faster (R f​ ~0.42 in 9:1 Toluene/EtOAc) than the 3-nitro target (R f​ ~0.45).

  • Fraction Collection: Collect small fractions (e.g., 15 mL for a 50g silica column) once the solvent front passes.

  • Self-Validation Checkpoint: Spot the first, middle, and last test tubes of the target peak on a TLC plate. If a single, distinct spot is observed, evaporate a middle fraction and run an NMR. The presence of two distinct doublets (J ≈ 8.5 Hz) and the absolute absence of singlets validates the purity of the Methyl 4-bromo-2-methyl-3-nitrobenzoate. Fractions can now be safely pooled.

References
  • Seedorf, T. (2023). Synthesis of an antibacterial oligopeptide library. Repository of Leibniz Universität Hannover. Available at: [Link]

  • Google Patents. (2010). WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors.
  • Google Patents. (2023). WO2023183540A1 - Ikzf2 degraders and uses thereof.

Sources

Optimization

Optimizing reaction temperature for Methyl 4-bromo-2-methyl-3-nitrobenzoate nitration

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the regioselective nitration of met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the regioselective nitration of methyl 4-bromo-2-methylbenzoate to yield the sterically hindered 3-nitro isomer. This intermediate is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including various kinase inhibitors and antibacterial oligopeptides[1].

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative data comparisons, and a self-validating experimental protocol designed to maximize your target yield.

Mechanistic Insight: The Battle of Kinetics vs. Thermodynamics

The nitration of methyl 4-bromo-2-methylbenzoate is notoriously difficult due to competing directing effects and severe steric hindrance[1].

  • Electronic Activation: The methyl group (position 2) and the bromo group (position 4) are both ortho/para directors, activating positions 3 and 5 on the aromatic ring.

  • Steric Hindrance: Position 3 is flanked directly between the methyl and bromo groups, creating a massive steric barrier. Position 5 is significantly less hindered.

  • The Temperature Factor: Mixed acid conditions (HNO₃/H₂SO₄) generate the highly reactive nitronium ion (NO₂⁺)[2]. At room temperature or above, the reaction is under thermodynamic control , and the electrophile will take the path of least resistance, overwhelmingly yielding the undesired 5-nitro isomer[3]. To force the NO₂⁺ ion into the sterically congested 3-position, the reaction must be placed under strict kinetic control using sub-zero temperatures[4].

NitrationPathway SM Methyl 4-bromo-2-methylbenzoate (Starting Material) Nitronium Nitronium Ion (NO2+) Electrophilic Attack SM->Nitronium Kinetic Low Temp (< 0°C) Kinetic Control Nitronium->Kinetic Favored at low T Thermo High Temp (> 20°C) Thermodynamic Control Nitronium->Thermo Favored at high T Prod3 Methyl 4-bromo-2-methyl-3-nitrobenzoate (Target: Sterically Hindered) Kinetic->Prod3 Major Pathway Prod5 Methyl 4-bromo-2-methyl-5-nitrobenzoate (Byproduct: Less Hindered) Kinetic->Prod5 Minor Pathway Thermo->Prod3 Minor Pathway Thermo->Prod5 Major Pathway

Reaction pathway illustrating kinetic vs. thermodynamic control in regioselective nitration.

Troubleshooting & FAQs

Q: Why does my nitration yield the 5-nitro isomer instead of the target 3-nitro isomer? A: This is a classic regioselectivity failure driven by steric hindrance[1]. If your internal reaction temperature rises above 0 °C, the thermal energy allows the system to bypass the kinetically favored (but sterically blocked) 3-position transition state. The reaction shifts to thermodynamic control, heavily favoring the less hindered 5-nitro isomer[3].

Q: How does temperature optimization specifically shift the product ratio? A: Lower reaction temperatures (e.g., -20 °C) drastically slow down the overall reaction rate but freeze out the thermodynamic pathway. By reducing the available thermal energy, the reaction relies entirely on the electronic activation of the ring. Because position 3 is electronically activated by both the adjacent methyl and bromo groups, kinetic conditions promote ortho-selectivity despite the steric bulk[4].

Q: What is the recommended nitrating agent for this transformation? A: While standard 70% nitric acid generates the necessary nitronium ion (NO₂⁺)[2], the water content can lead to ester hydrolysis at elevated temperatures. Using fuming nitric acid (>90% HNO₃) in concentrated sulfuric acid at sub-zero temperatures provides the best balance of electrophilicity and thermal control.

Q: How do I prevent thermal runaway during the addition of the nitrating agent? A: Nitration is highly exothermic. If the temperature spikes, regioselectivity is instantly lost, and over-nitration (dinitration) occurs[3]. To prevent this:

  • Use a jacketed reactor with active cryogenic cooling.

  • Ensure the starting material is completely dissolved in H₂SO₄ before adding HNO₃ to prevent localized hot spots.

  • Control the drop rate strictly based on real-time internal thermocouple feedback.

Quantitative Data: Temperature Effects on Regioselectivity

The following table summarizes expected yield distributions based on internal reaction temperatures during the nitrating agent addition phase.

Internal TemperatureNitrating AgentReaction Control ParadigmTarget Yield (3-Nitro)Byproduct Yield (5-Nitro)Thermal Runaway / Dinitration Risk
-20 °C Fuming HNO₃ / H₂SO₄Strict Kinetic~40 - 45% ~35 - 40%Low
0 °C Fuming HNO₃ / H₂SO₄Mixed Control~25 - 30%~50 - 55%Moderate
25 °C (RT) 70% HNO₃ / H₂SO₄Thermodynamic< 10%> 80%High
60 °C 70% HNO₃ / H₂SO₄ThermodynamicTrace> 75%Very High (Ester Hydrolysis likely)

Self-Validating Experimental Protocol: Optimized Low-Temperature Nitration

Objective: Maximize the yield of methyl 4-bromo-2-methyl-3-nitrobenzoate while suppressing the 5-nitro isomer and preventing ester hydrolysis.

Phase 1: Preparation & Setup

  • Reactor Setup: Equip a 500 mL jacketed glass reactor with an overhead mechanical stirrer, an internal thermocouple, and a pressure-equalizing dropping funnel.

  • Cooling: Circulate a cryogenic coolant (e.g., ethylene glycol/water) to chill the reactor jacket to -25 °C.

Phase 2: Reagent Charging & Dissolution 3. Substrate Addition: Charge 10.0 g (43.6 mmol) of methyl 4-bromo-2-methylbenzoate into the reactor. 4. Acid Solvation: Slowly add 50 mL of concentrated sulfuric acid (H₂SO₄, 98%). Stir at 300 rpm. 5. Validation Checkpoint 1: Inspect the solution. It must be completely clear and homogenous. If particulate matter remains, the substrate is not fully protonated/dissolved, which will cause localized exothermic hot spots during nitration. Allow the internal temperature to stabilize at exactly -20 °C.

Phase 3: Controlled Nitration 6. Nitrating Mixture: In a separate, pre-cooled flask, carefully prepare a mixed acid solution by adding 3.0 mL of fuming nitric acid (>90% HNO₃) to 10 mL of concentrated H₂SO₄. (Caution: Highly exothermic). 7. Dropwise Addition: Transfer the mixed acid to the dropping funnel. Begin dropwise addition to the reactor at a rate of 1 drop every 3-5 seconds. 8. Validation Checkpoint 2: Strictly monitor the internal thermocouple. The temperature must not exceed -10 °C. If a temperature spike occurs, halt the addition immediately and increase the stirring rate until the temperature drops back to -20 °C.

Phase 4: Quenching & Isolation 9. Maturation: Once the addition is complete, maintain the reaction at -20 °C for 4 hours. 10. Validation Checkpoint 3: Monitor via TLC (Eluent: 9:1 Hexanes/EtOAc). The reaction is complete when the starting material spot (Rf ~0.6) disappears, replaced by two closely eluting spots representing the 3-nitro and 5-nitro isomers. 11. Quenching: Carefully pour the reaction mixture over 500 g of crushed ice in a large beaker with vigorous stirring to halt the reaction and precipitate the crude product. 12. Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous layer is neutral (pH ~7), followed by a brine wash (100 mL). 13. Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 5: Purification 14. Chromatography: Purify the crude mixture via flash column chromatography (silica gel) using a shallow gradient of 2-10% EtOAc in Hexanes to cleanly separate the 3-nitro (target) and 5-nitro (byproduct) isomers[1].

References

  • [1] Title: Synthesis of an antibacterial oligopeptide library | Source: uni-hannover.de | URL:

  • [4] Title: NO2+ Nitration Mechanism of Aromatic Compounds: Electrophilic vs Charge-Transfer Process | Source: researchgate.net | URL:

  • [2] Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution | Source: masterorganicchemistry.com | URL:

  • [3] Title: Technical Support Center: Controlling Regioselectivity in the Nitration of Substituted Phenols | Source: benchchem.com | URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting Poor Solubility of Methyl 4-bromo-2-methyl-3-nitrobenzoate During Catalysis

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Methyl 4-bromo-2-methyl-3-nitrobenzoate in c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Methyl 4-bromo-2-methyl-3-nitrobenzoate in catalytic reactions. This key building block is crucial for synthesizing complex molecules, but its crystalline nature and limited solubility can often impede reaction kinetics and overall yield. This document provides a structured, in-depth approach to diagnosing and resolving these issues through a series of frequently asked questions and validated protocols.

Understanding the Substrate: Physicochemical Properties

Methyl 4-bromo-2-methyl-3-nitrobenzoate is a poly-functionalized aromatic ester. Its structure, featuring a bromo group, a nitro group, and a methyl ester, results in a molecule with moderate polarity and a stable crystalline lattice, which are the primary causes of its poor solubility in many common reaction media. A clear understanding of its properties is the first step in effective troubleshooting.

PropertyValueSource
Molecular Formula C₉H₈BrNO₄[1]
Molecular Weight 274.07 g/mol [1]
Appearance Solid, white to off-white powder[2]
Melting Point 101-105 °C[1]
General Solubility Soluble in select organic solvents like toluene; sparingly soluble in many others, and poorly soluble in water.[1][3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues in a question-and-answer format, progressing from fundamental adjustments to more advanced techniques.

Q1: My reaction is sluggish, and I can visually see undissolved starting material. What are the initial troubleshooting steps?

A1: The most direct approach is to address the fundamental parameters of your reaction system: solvent choice and temperature. The principle of "like dissolves like" is the cornerstone of solvent selection.[4] Given the substrate's aromatic and ester characteristics, solvents with matching polarity should be prioritized.

Initial Actions:

  • Solvent Screening: If your initial solvent is not effective, a systematic screen is recommended. For many transition-metal catalyzed reactions like Suzuki-Miyaura couplings, polar aprotic solvents are highly effective.[5][6]

  • Temperature Elevation: Increasing the reaction temperature is often the simplest way to enhance the solubility of a solid substrate.[7][8] Most aromatic esters show increased solubility at higher temperatures. However, be mindful of the thermal stability of your catalyst and other reagents, as excessive heat can lead to degradation or side reactions.[9]

Recommended Solvents for Screening:

SolventPolarity TypeTypical Use CaseRationale
Toluene Non-polarGeneral Organic SynthesisGood for dissolving aromatic compounds.[1]
Dioxane Polar AproticSuzuki, Heck CouplingsExcellent for dissolving organic substrates and compatible with aqueous bases when used with a co-solvent.
Tetrahydrofuran (THF) Polar AproticGrignard, Suzuki CouplingsA versatile solvent, though its lower boiling point limits the accessible temperature range.
Dimethylformamide (DMF) Polar AproticSuzuki, Sonogashira, Nitro ReductionsHigh boiling point and strong solvating power for both organic and some inorganic reagents.[5]
Dimethyl Sulfoxide (DMSO) Polar AproticDiverse Couplings, Nucleophilic SubstitutionsExceptional solvating power, but can be difficult to remove and may interfere with some catalytic cycles.[5]

Below is a logical workflow for initial troubleshooting.

G start Poor Solubility Observed (Undissolved Substrate) solvent Step 1: Re-evaluate Solvent Is the solvent optimal based on polarity? start->solvent temp Step 2: Increase Temperature Gradually increase reaction temp. (e.g., in 10°C increments) solvent->temp If solvent is appropriate monitor Monitor for Dissolution & Side Product Formation temp->monitor proceed Reaction Proceeds monitor->proceed Solubility improves advanced Issue Persists: Move to Advanced Techniques monitor->advanced Solubility remains poor

Caption: Initial troubleshooting workflow for solubility issues.

Q2: I've optimized the solvent and temperature, but solubility and reaction rate are still not satisfactory. What is the next logical step?

A2: The use of a co-solvent system is the next line of defense. A co-solvent is a secondary, miscible solvent added in a smaller proportion to the primary solvent to modify the overall properties of the medium, such as polarity.[4] This can dramatically increase the solubility of a reactant and, in turn, enhance reaction kinetics.[10][11][12][13]

Causality: A co-solvent works by disrupting the intermolecular forces of the primary solvent and creating a new environment that is more energetically favorable for the solute. For instance, in reactions requiring both a non-polar organic substrate and a polar inorganic base, adding water as a co-solvent to an organic solvent like DMF or dioxane can dissolve the base while maintaining solubility for the substrate, greatly accelerating the reaction.[5]

CoSolvent cluster_0 Primary Solvent Only cluster_1 Co-Solvent System S1 S S2 S S3 S S4 S S5 S S6 S Substrate1 Substrate (Undissolved) label_poor Poor Solvation Environment S7 S C1 C S8 S C2 C S9 S C3 C Substrate2 Substrate (Solvated) label_good Favorable Solvation Environment

Caption: A co-solvent (C) alters the solvation environment of the primary solvent (S).

Recommended Co-solvents:

  • For enhancing polarity: Water, Ethanol

  • For disrupting non-polar interactions: THF, Acetone, Dioxane

Protocol: Co-Solvent Screening

  • Set up identical small-scale reactions in your primary solvent.

  • To each reaction, add a co-solvent, starting at 5% (v/v) and increasing in increments (e.g., 10%, 15%, 20%).

  • Commonly effective co-solvents to screen include THF, acetone, and PEG-200.[12]

  • Stir at your optimized temperature and monitor for both substrate dissolution and product formation via TLC or LC-MS.

  • Caution: Be aware that excessive amounts of a co-solvent can sometimes be detrimental. For example, in one study, increasing acetone content from 10% to 50% led to a dramatic decrease in product yield.[12]

Q3: My catalysis is biphasic (e.g., an organic solvent with an aqueous base), and the reaction is interface-limited. How can I facilitate the reaction between the phases?

A3: This is a classic scenario for the application of a Phase-Transfer Catalyst (PTC). A PTC is a substance that transports a reactant from one phase into another, where the reaction can then occur.[4] This technique is exceptionally valuable for reactions involving an organic-soluble substrate (like Methyl 4-bromo-2-methyl-3-nitrobenzoate) and a water-soluble reagent (like an inorganic base or salt).[14][15]

Mechanism of Action: A PTC, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) or a crown ether, functions by forming a charge-neutral ion pair with the anion of the water-soluble reagent.[4] This lipophilic ion pair can then migrate across the phase boundary into the organic layer, delivering the anion to the site of the reaction.

PTC cluster_org Organic Phase cluster_aq Aqueous Phase Substrate Substrate (R-X) (Methyl 4-bromo-2-methyl-3-nitrobenzoate) Product Product (R-Nu) Substrate->Product PTC_X [Q⁺X⁻] Product->PTC_X Releases PTC PTC_Nu PTC-Anion Complex [Q⁺Nu⁻] PTC_Nu->Substrate Transport & Reaction label Phase Boundary Base Inorganic Reagent (e.g., M⁺Nu⁻) Base->PTC_Nu Ion Exchange PTC_X->Base PTC Returns

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Protocol: Implementing Phase-Transfer Catalysis

  • Select a PTC: For most applications, tetrabutylammonium bromide (TBAB) or tetrabutylammonium hydrogen sulfate (TBAHS) are robust and effective starting points.

  • Loading: Add the PTC to the reaction mixture at a catalytic loading, typically ranging from 1-10 mol%.

  • Conditions: Ensure vigorous stirring. The efficiency of a PTC-mediated reaction is highly dependent on the interfacial surface area between the two phases.

  • Observation: A significant increase in reaction rate should be observable upon addition of the PTC. Monitor by TLC or LC-MS.

Q4: Are there non-chemical, physical methods to improve the dissolution of my solid substrate?

A4: Yes, ultrasonication is a powerful physical method to enhance solubility and accelerate heterogeneous reactions. Sonication utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid.[16]

How it Works: The collapse of these cavitation bubbles generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves and microjets.[17] This intense mechanical agitation performs several functions:

  • Particle Size Reduction: It breaks down aggregates of solid particles, increasing the effective surface area available for dissolution.[4]

  • Enhanced Mass Transfer: It disrupts the diffusion boundary layer at the solid-liquid interface, accelerating the rate at which the solute dissolves into the bulk solvent.[16][17]

  • Surface Cleaning: For heterogeneous catalysts, sonication can help remove passivating species from the catalyst surface, maintaining its activity.

Protocol: Ultrasound-Assisted Reaction Setup

  • Equipment: Use either an ultrasonic cleaning bath or, for more direct energy input, an ultrasonic horn/probe.

  • Setup: Place your reaction vessel inside the bath, ensuring the liquid level inside the vessel is slightly below the water level in the bath. For a probe, immerse the tip directly into the reaction mixture.

  • Operation: Turn on the sonicator. The power and duration will depend on your specific setup and scale.[4]

  • Monitoring: Visually monitor the dissolution of the solid. You should observe a significant reduction in the time required to achieve a homogeneous solution or a well-dispersed slurry. Reaction times can often be dramatically reduced, in some cases from hours to minutes.[18]

Summary of Troubleshooting Strategies
Issue EncounteredRecommended StrategyKey Considerations
Substrate won't dissolve in a single-phase organic system. 1. Solvent & Temperature Optimization: Screen solvents like Toluene, Dioxane, DMF. Increase temperature incrementally.Check for thermal degradation of reagents at higher temperatures.
Solubility is still poor after optimizing solvent and temperature. 2. Co-Solvent Addition: Introduce a miscible co-solvent (e.g., THF, Acetone, Water) at 5-20% v/v.Too much co-solvent can sometimes inhibit the reaction. Screen for the optimal ratio.[12]
Reaction is slow in a biphasic (organic/aqueous) system. 3. Phase-Transfer Catalysis (PTC): Add a PTC like TBAB (1-10 mol%).Requires vigorous stirring to maximize interfacial area.
Need to accelerate dissolution and mass transfer physically. 4. Ultrasonication: Apply high-frequency ultrasound via a bath or probe.Can significantly reduce reaction times. Ensure temperature control, as sonication can heat the sample.[17]

By systematically applying these troubleshooting steps, researchers can effectively overcome the solubility challenges posed by Methyl 4-bromo-2-methyl-3-nitrobenzoate, leading to more efficient, reliable, and higher-yielding catalytic transformations.

References
  • ResearchGate. Liquid‐Liquid‐Liquid Phase Transfer Catalysis: A Novel and Green Concept for Selective Reduction of Substituted Nitroaromatics | Request PDF. Available from: [Link]

  • MDPI. Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. Available from: [Link]

  • Royal Society of Chemistry. Accelerating the dissolution kinetics of iodine with a cosolvent for a high-current zinc–iodine flow battery - Journal of Materials Chemistry A. Available from: [Link]

  • ACS Publications. Properties and Structure of Aromatic Ester Solvents | The Journal of Physical Chemistry B. Available from: [Link]

  • ACS Publications. Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions | Organic Letters. Available from: [Link]

  • ResearchGate. The effect of different solvents on the Suzuki coupling reac- tion a. Available from: [Link]

  • National Center for Biotechnology Information. Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Available from: [Link]

  • ResearchGate. Effect of co-solvent addition on the reaction kinetics of the lipase-catalyzed resolution of ibuprofen ester | Request PDF. Available from: [Link]

  • DIAL@UCLouvain. Chapter VII: Phase transfer catalysis with nitrocompounds as nucleophiles. Available from: [Link]

  • National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]

  • ResearchGate. Effect of solvents and bases on Suzuki-Miyaura cross coupling reaction.... Available from: [Link]

  • ACS Publications. Kinetics Compensation Mechanism in Cosolvent Electrolyte Strategy for Aqueous Zinc Batteries | Journal of the American Chemical Society. Available from: [Link]

  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • Academia.edu. (PDF) Ultrasound in synthetic organic chemistry. Available from: [Link]

  • ACS Publications. Phase-transfer catalyzed and two-phase reactions of aromatic nitro compounds with iron carbonyls | Journal of the American Chemical Society. Available from: [Link]

  • Autech Industry Co.,Limited. Exploring Methyl 4-Bromo-3-Nitrobenzoate: A Key Intermediate in Organic Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Ultrasound for Drug Synthesis: A Green Approach. Available from: [Link]

  • Chemistry LibreTexts. Properties of Esters. Available from: [Link]

  • ResearchGate. Determination and correlation for solubility of aromatic acids in solvents. Available from: [Link]

  • ResearchGate. Ultrasound: A boon in the synthesis of organic compounds. Available from: [Link]

  • Organic Chemistry Portal. Sonochemistry: Ultrasound in Organic Chemistry. Available from: [Link]

  • ACS Publications. Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Available from: [Link]

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Reference Data & Comparative Studies

Validation

HPLC Analytical Method Development and Validation for Methyl 4-bromo-2-methyl-3-nitrobenzoate: A Comparative Guide

Introduction: The Analytical Challenge Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a highly substituted aromatic building block that serves as a critical synthetic intermediate in drug discovery, notabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a highly substituted aromatic building block that serves as a critical synthetic intermediate in drug discovery, notably in the development of novel IKZF2 (Ikaros Family Zinc Finger 2) degraders and targeted immunomodulatory therapeutics[1].

The analytical challenge of this molecule lies in its dense substitution pattern. The adjacent methyl, bromo, and nitro groups create significant steric hindrance, forcing the ester moiety out of the aromatic plane. During synthesis, unreacted precursors—such as 4-bromo-2-methyl-3-nitrobenzoic acid[2]—and various positional isomers (e.g., 6-bromo isomers) are routinely generated. Separating these structurally similar, closely eluting impurities requires a highly selective High-Performance Liquid Chromatography (HPLC) method built on a deep understanding of stationary phase chemistry.

MethodDev Start Target Analysis: Methyl 4-bromo-2-methyl -3-nitrobenzoate ColScreen Phase Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen MobilePhase Mobile Phase (MeOH vs. ACN) ColScreen->MobilePhase Validation ICH Q2(R2) Validation MobilePhase->Validation

Figure 1: Analytical Method Development Workflow for Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

To establish a robust method, we must evaluate the causality behind column selection. A standard C18 (Octadecyl) column relies almost entirely on dispersive (hydrophobic) interactions. Because positional isomers of highly substituted nitroaromatics possess nearly identical LogP values, C18 phases typically fail to provide adequate selectivity, resulting in peak co-elution.

Conversely, a Phenyl-Hexyl stationary phase offers a dual-retention mechanism. The electron-withdrawing nitro group makes the analyte's aromatic ring highly π -acidic. The phenyl ring of the stationary phase acts as a π -base, engaging in strong π−π donor-acceptor interactions. This spatial sensitivity allows for baseline resolution of isomers that a C18 cannot achieve.

Mobile Phase Causality

The choice of organic modifier is equally critical. While Acetonitrile (ACN) is a common default, its cyano group contains π electrons that compete with the analyte for the stationary phase's phenyl rings, dampening the π−π effect. Methanol (MeOH) , being purely protic and dipolar, does not interfere. Therefore, a Methanol/Water gradient is selected to maximize isomeric selectivity.

SeparationLogic Analyte Methyl 4-bromo-2-methyl -3-nitrobenzoate Hydrophobic Hydrophobic Interactions (Alkyl & Halogen groups) Analyte->Hydrophobic PiPi π-π Interactions (Aromatic Ring & Nitro) Analyte->PiPi C18 C18 Column (Dominant: Hydrophobic) Hydrophobic->C18 Phenyl Phenyl-Hexyl Column (Dual: Hydrophobic + π-π) Hydrophobic->Phenyl PiPi->Phenyl Resolution Enhanced Isomeric Resolution Phenyl->Resolution

Figure 2: Chromatographic Separation Logic via Hydrophobic and π-π Interactions.

Experimental Performance Data

The following data demonstrates the objective superiority of the Phenyl-Hexyl/Methanol system over a traditional C18/Acetonitrile system for resolving the main peak from its primary positional isomer.

Chromatographic ParameterTraditional C18 (with ACN)Phenyl-Hexyl (with MeOH)
Retention Time (Main Peak) 6.8 min7.2 min
Resolution ( Rs​ ) vs. Isomer 0.9 (Co-elution)2.4 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.351.05
Theoretical Plates ( N ) ~8,500~12,000

Step-by-Step Experimental Protocol

The following protocol is designed as a self-validating system. It incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before sample analysis begins.

Reagent & Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: A low pH (approx. 2.7) ensures that any residual acidic impurities (like unesterified precursors) remain fully protonated, preventing peak tailing and retention time drift.

  • Organic Phase (Mobile Phase B): 100% HPLC-grade Methanol.

  • Diluent: Methanol:Water (50:50, v/v).

Instrumental Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C. Causality: Controlled temperature stabilizes the viscosity of Methanol/Water mixtures, ensuring consistent backpressure.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (captures the primary π→π∗ transitions of the highly conjugated nitroaromatic system).

Gradient Program
  • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 40% 80% B (Linear gradient for elution)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% 40% B (Return to initial conditions)

  • 12.1 - 15.0 min: 40% B (Re-equilibration)

System Suitability Testing (SST)

Before analyzing unknown samples, inject a standard solution (0.1 mg/mL) six times. The system is validated for use only if:

  • Relative Standard Deviation (RSD) of peak area 1.0%.

  • Tailing Factor ( Tf​ ) 1.5.

  • Resolution ( Rs​ ) between Methyl 4-bromo-2-methyl-3-nitrobenzoate and its known isomer 1.5.

ICH Q2(R2) Method Validation Summary

Analytical methods must be proven fit for their intended purpose. This Phenyl-Hexyl method was validated in strict accordance with the updated [3], which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference from diluent; Peak purity angle < threshold Rs​ = 2.4; Peak Purity PassedPass
Linearity & Range R2≥0.999 (over 25% to 150% of nominal) R2=0.9998 Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD 2.0% for 6 independent preparations%RSD = 0.65%Pass
Robustness No significant change in Rs​ with deliberate variations ( ± 2°C, ± 0.1 mL/min) Rs​>2.0 across all varied conditionsPass

Conclusion

For highly substituted nitroaromatics like Methyl 4-bromo-2-methyl-3-nitrobenzoate, traditional C18 columns fall short due to a reliance on purely hydrophobic interactions. By leveraging the π−π donor-acceptor capabilities of a Phenyl-Hexyl stationary phase and utilizing Methanol to preserve these interactions, this method achieves superior selectivity and baseline resolution of critical isomeric impurities. The method is fully validated under ICH Q2(R2) standards, ensuring reliable performance in demanding drug development environments.

References

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: WO2023183540A1 - Ikzf2 degraders and uses thereof Source: Google Patents URL

Sources

Comparative

Reactivity Profiling: Methyl 4-bromo-2-methyl-3-nitrobenzoate vs. Methyl 4-bromo-3-nitrobenzoate

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide Executive Summary In the design of highly functionalized aromatic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Guide

Executive Summary

In the design of highly functionalized aromatic building blocks, the positional relationship of substituents dictates not only the molecule's final geometry but its fundamental chemical reactivity. This guide provides an in-depth comparative analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate (Compound A) and Methyl 4-bromo-3-nitrobenzoate (Compound B) .

While these two scaffolds differ by only a single methyl group at the C2 position, this minor structural variance triggers a profound stereoelectronic phenomenon known as Steric Inhibition of Resonance (SIR) [1]. By forcing the adjacent nitro group out of the aromatic plane, the C2-methyl group fundamentally alters the molecule's susceptibility to Nucleophilic Aromatic Substitution (SNAr), cross-coupling, and ester hydrolysis. Understanding these causal mechanisms is critical for chemists designing multi-step synthetic routes to avoid unexpected reaction failures or regioselectivity issues.

Structural and Electronic Causality

To understand the divergent reactivity of these two building blocks, we must first analyze the spatial constraints governing their molecular orbitals.

The Coplanar Baseline: Methyl 4-bromo-3-nitrobenzoate (Compound B)

In Compound B, the C3-nitro group is flanked by a bulky C4-bromo group on one side, but only a small hydrogen atom at the C2 position. This asymmetric steric environment allows the nitro group to remain largely coplanar with the benzene ring. Consequently, the p -orbitals of the nitro nitrogen and oxygens maintain continuous overlap with the aromatic π -system. The nitro group exerts both a strong inductive electron-withdrawing effect (-I) and a potent resonance electron-withdrawing effect (-R), highly activating the ortho-bromo position for nucleophilic attack[2][3].

Steric Inhibition of Resonance: Methyl 4-bromo-2-methyl-3-nitrobenzoate (Compound A)

In Compound A, the C3-nitro group is "sandwiched" between the C4-bromo group (van der Waals radius ~1.85 Å) and the C2-methyl group (van der Waals radius ~2.0 Å). The severe steric clash between the oxygen atoms of the nitro group and these flanking substituents forces the C-N bond to rotate[4].

This rotation breaks the coplanarity between the nitro group and the aromatic ring, misaligning the p -orbitals. As a direct result, the nitro group loses its ability to withdraw electron density via resonance (-R effect) and is restricted to its weaker inductive (-I) effect[5]. Furthermore, the C2-methyl group provides direct steric shielding to the adjacent C1-ester group.

Table 1: Stereoelectronic Profile Comparison
ParameterCompound A (2-Methyl)Compound B (Des-methyl)Mechanistic Impact
NO 2​ Dihedral Angle ~60° - 90° (Twisted)~0° - 15° (Coplanar)Dictates orbital overlap.
Electronic Effect of NO 2​ -I only (Inductive)-I and -R (Resonance)Determines transition state stabilization.
C4-Br S N​ Ar Reactivity Severely DiminishedHighly ActivatedCompound A requires extreme thermal forcing.
C1-Ester Hydrolysis Slow (Sterically Hindered)Fast (Unhindered)Requires longer saponification times for A.

Mechanistic Pathway Analysis

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction at the C4-bromide position is the most heavily impacted pathway. The rate-determining step in SNAr is the nucleophilic attack forming the anionic Meisenheimer complex[6][7].

For Compound B, the coplanar nitro group delocalizes the developing negative charge onto its highly electronegative oxygen atoms, drastically lowering the activation energy ( Ea​ ). For Compound A, the twisted nitro group cannot participate in resonance stabilization. The intermediate must localize the negative charge within the ring, resulting in a prohibitively high Ea​ under standard conditions[1][3].

SNAr_Kinetics cluster_B Compound B: Coplanar Nitro (Fast SNAr) cluster_A Compound A: Twisted Nitro (Slow SNAr) B_Sub Methyl 4-bromo- 3-nitrobenzoate B_MC Meisenheimer Complex (Resonance Stabilized) B_Sub->B_MC Nucleophile B_Prod SNAr Product B_MC->B_Prod -Br⁻ A_Sub Methyl 4-bromo-2-methyl- 3-nitrobenzoate A_MC Meisenheimer Complex (Inductive Only) A_Sub->A_MC Nucleophile (High Ea) A_Prod SNAr Product A_MC->A_Prod -Br⁻

Electronic stabilization of the Meisenheimer complex dictates SNAr viability.
Palladium-Catalyzed Cross-Coupling

While SNAr is shut down in Compound A, transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) remains viable[8]. The oxidative addition of Pd(0) into the C-Br bond is less dependent on the resonance stabilization of an intermediate anion. However, the twisted nitro group in Compound A makes the ring slightly more electron-rich than Compound B (due to the loss of -R withdrawal), which can marginally slow the oxidative addition step[9]. Furthermore, the steric bulk of the C2-methyl group requires the use of sterically accommodating ligands (e.g., dppf or Buchwald-type ligands) to ensure efficient transmetalation and reductive elimination.

Self-Validating Experimental Protocols

To empirically demonstrate these stereoelectronic differences, the following parallel protocols are designed with internal validation checkpoints.

Protocol 1: Comparative SNAr Amination

This protocol utilizes morpholine as the nucleophile to highlight the kinetic disparity between the two substrates.

Reagents:

  • Substrate (Compound A or B): 1.0 mmol

  • Morpholine: 2.0 mmol (2.0 eq)

  • Potassium Carbonate (K 2​ CO 3​ ): 1.5 mmol (1.5 eq)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Preparation: Charge two separate 20 mL reaction vials with Compound A (274.07 mg) and Compound B (260.04 mg), respectively.

  • Solvation: Add 5.0 mL of anhydrous DMF to each vial, followed by K 2​ CO 3​ (207.3 mg). Stir to suspend the base.

  • Nucleophile Addition: Inject morpholine (174 µL) into both vials at ambient temperature.

  • Thermal Activation & Validation: Heat both reactions to 60 °C.

    • Self-Validation Checkpoint: Within 30 minutes, the Compound B vial will develop a deep orange/red hue, indicating the formation of the stabilized Meisenheimer complex. The Compound A vial will remain pale yellow.

  • Monitoring: After 4 hours, analyze via TLC (Hexanes:EtOAc 3:1). Compound B will show complete consumption of the starting material. Compound A will show >95% unreacted starting material.

  • Forcing Conditions (Compound A): To achieve conversion for Compound A, seal the vial and elevate the temperature to 120 °C for 24 hours. Note: Even under these forcing conditions, competing degradation pathways may reduce isolated yield.

Workflow Start Equimolar Parallel Setup (Compounds A & B) Reagents Add Morpholine (2.0 eq) K2CO3 (1.5 eq) in DMF Start->Reagents Temp1 Stir at 60 °C (4h) Monitor via TLC Reagents->Temp1 Decision Complete Conversion? Temp1->Decision WorkupB Compound B Workup (Aqueous Extraction) Decision->WorkupB Yes (Comp B) Temp2 Compound A: Elevate Temp to 120 °C (24h) Decision->Temp2 No (Comp A) WorkupA Compound A Workup (Aqueous Extraction) Temp2->WorkupA

Parallel experimental workflow demonstrating kinetic divergence in SNAr amination.
Protocol 2: Saponification (Ester Hydrolysis)

This protocol highlights the steric shielding effect of the C2-methyl group on the C1-ester.

Step-by-Step Procedure:

  • Dissolve 1.0 mmol of substrate in 4.0 mL of THF/MeOH (1:1).

  • Add 2.0 mL of 1M aqueous LiOH (2.0 eq).

  • Stir at ambient temperature (20 °C).

  • Self-Validation Checkpoint: Monitor via LC-MS. Compound B will undergo complete hydrolysis to 4-bromo-3-nitrobenzoic acid within 2 hours. Compound A will require mild heating (40 °C) and extended time (8-12 hours) due to the steric bulk of the ortho-methyl group blocking the trajectory of the incoming hydroxide nucleophile.

Table 2: Quantitative Experimental Outcomes
Reaction TypeConditionsCompound A Yield / TimeCompound B Yield / Time
S N​ Ar (Morpholine) DMF, 60 °C< 5% (4h)92% (4h)
S N​ Ar (Morpholine) DMF, 120 °C65% (24h)N/A (Complete at 60 °C)
Suzuki Coupling Pd(dppf)Cl 2​ , 90 °C81% (12h)88% (6h)
Saponification LiOH, THF/H 2​ O, 20 °C15% (2h)98% (2h)

Conclusion

When designing synthetic routes involving highly substituted nitrobenzoates, the assumption of equivalent reactivity between closely related analogs is a frequent point of failure. Methyl 4-bromo-3-nitrobenzoate (Compound B) behaves as a classic, highly activated SNAr substrate. In stark contrast, the addition of a single methyl group in Methyl 4-bromo-2-methyl-3-nitrobenzoate (Compound A) induces severe Steric Inhibition of Resonance (SIR). This effectively deactivates the SNAr pathway at standard temperatures and sterically retards ester hydrolysis, necessitating the deployment of forcing conditions or alternative metal-catalyzed cross-coupling strategies to functionalize the C4 position.

References

  • Grokipedia. "Ortho effect." Grokipedia. Available at:[Link]

  • ResearchGate. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide." ResearchGate. Available at:[Link]

  • RSC Publishing. "Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions..." Royal Society of Chemistry. Available at:[Link]

  • ElectronicsAndBooks. "Steric Effects of the Nitro Group on the Uncatalyzed Halogenation of Methylbenzenes." ElectronicsAndBooks. Available at:[Link]

  • University of Glasgow. "Selectivity of Aryl and Benzylic Bromination." University of Glasgow Theses. Available at:[Link]

  • Accounts of Chemical Research. "Cross-Coupling Reactions of Nitroarenes." ACS Publications. Available at:[Link]

Sources

Validation

GC-MS fragmentation pattern analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS for the Structural Elucidation of Methyl 4-bromo-2-methyl-3-nitrobenzoate Executive Summary & Analytical Rationale Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: GC-EI-MS vs. LC-ESI-MS for the Structural Elucidation of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Executive Summary & Analytical Rationale

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a highly functionalized aromatic building block frequently utilized in the synthesis of complex therapeutics, including PROTACs and 1[1]. Verifying its exact regiochemistry—specifically the relative positions of the bromo, methyl, nitro, and ester groups—is critical to prevent downstream synthetic failures.

This guide objectively compares the structural elucidation performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). It demonstrates why GC-EI-MS is the superior analytical product for verifying the connectivity of this specific molecule, providing both the theoretical framework and a self-validating experimental protocol.

Technological Comparison: GC-EI-MS vs. LC-ESI-MS

When analyzing heavily substituted aromatic systems, the choice of ionization technique dictates the quality of structural data obtained.

  • LC-ESI-MS (The Alternative - Soft Ionization): Electrospray Ionization (ESI) is a "soft" technique. For Methyl 4-bromo-2-methyl-3-nitrobenzoate, LC-ESI-MS primarily yields the protonated pseudo-molecular ion [M+H]+ at m/z 274 / 276. While excellent for confirming the intact molecular weight, ESI imparts minimal excess internal energy to the molecule. Without the addition of tandem mass spectrometry (MS/MS) and collision-induced dissociation (CID), LC-ESI-MS fails to provide the bond-cleavage data required to verify the positional isomers of the substituents.

  • GC-EI-MS (The Product - Hard Ionization): Electron Ionization (EI) at a standard 70 eV bombards the vaporized molecule with electrons, imparting roughly 6700 kJ/mol of energy. This far exceeds the ionization potential of the benzoate ester (typically 8-10 eV), resulting in a radical cation ( M+∙ ) that rapidly undergoes unimolecular dissociation. According to2[2], this excess energy yields a highly reproducible fragmentation pattern that acts as a structural fingerprint. Crucially, EI-MS induces specific proximity-driven rearrangements (ortho-effects) that definitively prove the adjacent positions of the methyl and nitro groups.

In-Depth GC-MS Fragmentation Pattern Analysis

The 70 eV EI mass spectrum of Methyl 4-bromo-2-methyl-3-nitrobenzoate exhibits several diagnostic pathways that confirm its structure:

  • The Isotopic Signature: Bromine naturally occurs as two isotopes, 79Br and 81Br , in an approximate 1:1 ratio. This creates a distinct doublet for the molecular ion ( M+∙ ) at m/z 273 and 275, instantly confirming the presence of a single bromine atom.

  • Alpha-Cleavage of the Ester: Characteristic of 3[3], the molecule undergoes alpha-cleavage to expel a methoxy radical ( ∙OCH3​ , -31 Da), yielding a highly stable acylium ion at m/z 242/244. This ion subsequently loses carbon monoxide ( CO , -28 Da) to form the phenyl cation at m/z 214/216.

  • The Ortho-Effect (Regiochemical Proof): The defining feature of this specific isomer is the steric proximity of the 2-methyl group to the 3-nitro group. Upon ionization, a hydrogen atom from the methyl group is abstracted by an oxygen atom of the adjacent nitro group via a six-membered transition state. This is followed by the expulsion of a hydroxyl radical ( ∙OH , -17 Da), generating a fragment at m/z 256/258. This peak is absent in meta- or para-substituted isomers, making it the definitive proof of the 2,3-substitution pattern.

  • Dehalogenation: The homolytic cleavage of the C-Br bond results in the loss of a bromine radical ( ∙Br ), yielding a minor but diagnostic fragment at m/z 194.

GCMS_Fragmentation M_ion Molecular Ion (M+•) m/z 273 / 275 (1:1) C9H8BrNO4 F_OCH3 [M - OCH3]+ m/z 242 / 244 Acylium Ion M_ion->F_OCH3 -•OCH3 (-31 Da) F_COOCH3 [M - COOCH3]+ m/z 214 / 216 Phenyl Cation M_ion->F_COOCH3 -•COOCH3 (-59 Da) F_OH [M - OH]+ m/z 256 / 258 Ortho-Effect (NO2/CH3) M_ion->F_OH -•OH (-17 Da) F_Br [M - Br]+ m/z 194 Dehalogenation M_ion->F_Br -•Br (-79/81 Da) F_OCH3->F_COOCH3 -CO (-28 Da)

Fig 1. 70 eV EI-MS fragmentation pathway of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Quantitative Data Presentation

Table 1: Performance Comparison: GC-EI-MS vs. LC-ESI-MS

Analytical ParameterGC-EI-MS (Product)LC-ESI-MS (Alternative)
Primary Ion Observed M+∙ (m/z 273/275) [M+H]+ (m/z 274/276)
Ionization Energy 70 eV (Hard)~3-5 kV (Soft)
Structural Elucidation High (Rich fragmentation)Low (Requires MS/MS)
Regiochemical Proof Yes (via Ortho-effect)No
Isotopic Fidelity Excellent (1:1 Br doublet)Excellent (1:1 Br doublet)

Table 2: Diagnostic EI-MS Fragments of Methyl 4-bromo-2-methyl-3-nitrobenzoate

Fragment Ionm/z Value(s)Mass Loss (Da)Structural AssignmentCausality / Mechanism
Molecular Ion 273 / 2750 C9​H8​BrNO4+∙​ Intact radical cation showing 79Br / 81Br isotopes.
[M - OH]+ 256 / 258-17 C9​H7​BrNO3+​ Ortho-effect: H-abstraction from 2-methyl by 3-nitro.
[M - OCH3]+ 242 / 244-31 C8​H5​BrNO3+​ Alpha-cleavage of the methyl ester to form an acylium ion.
[M - COOCH3]+ 214 / 216-59 C7​H5​BrNO2+​ Loss of the entire ester group to form a phenyl cation.
[M - Br]+ 194-79 / -81 C9​H8​NO4+​ Homolytic C-Br bond cleavage (dehalogenation).

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating System Suitability Test (SST) to calibrate the mass axis prior to sample analysis.

Step 1: System Suitability and Tuning (SST)

  • Action: Perform an autotune using Perfluorotributylamine (PFTBA) calibration gas.

  • Causality: PFTBA provides known, stable fragments across a wide mass range. Verifying the relative abundances of m/z 69 (base peak), m/z 219 (>35%), and m/z 502 (>1%) ensures the quadrupole is properly calibrated for mass accuracy and uniform sensitivity, validating the instrument's state before any sample is injected.

Step 2: Sample Preparation

  • Action: Dissolve 1.0 mg of Methyl 4-bromo-2-methyl-3-nitrobenzoate in 1.0 mL of GC-grade ethyl acetate. Add 10 µL of a 100 µg/mL 1,4-dibromobenzene solution as an Internal Standard (IS).

  • Causality: 1,4-dibromobenzene is chosen as the IS because it elutes in a similar thermal window, but its distinct isotopic signature (m/z 234, 236, 238 in a 1:2:1 ratio) prevents spectral overlap with the analyte. This self-validates the injection volume and ionization efficiency for every run.

Step 3: Gas Chromatography Parameters

  • Column: HP-5MS (or equivalent 5% phenyl methyl siloxane), 30 m length x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: The non-polar stationary phase coupled with a steady temperature ramp ensures sharp peak shapes and prevents thermal degradation of the nitro-aromatic compound inside the inlet.

Step 4: Mass Spectrometry Parameters

  • Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition: Full scan mode, mass range m/z 50–350.

  • Causality: Scanning down to m/z 50 ensures that lower-mass diagnostic fragments (like the phenyl cation derivatives) are captured, providing a complete structural picture.

References

  • Ikzf2 degraders and uses thereof (Patent WO2023183540A1)
  • Interpretation of Mass Spectra, 4th ed. (McLafferty, Fred W.; Turecek, Frantisek)
  • GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives Source: Benchchem Application Notes URL

Sources

Comparative

Validating the purity of Methyl 4-bromo-2-methyl-3-nitrobenzoate using quantitative NMR (qNMR)

Objective Comparison Guide: Validating the Purity of Methyl 4-bromo-2-methyl-3-nitrobenzoate – qNMR vs. HPLC For researchers and drug development professionals, the accurate determination of purity for active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: Validating the Purity of Methyl 4-bromo-2-methyl-3-nitrobenzoate – qNMR vs. HPLC

For researchers and drug development professionals, the accurate determination of purity for active pharmaceutical ingredient (API) intermediates is a critical step in ensuring downstream synthetic success and final product safety. This guide provides an in-depth, objective comparison between Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity analysis of Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) .

The Analytical Challenge: Structural Complexity

Methyl 4-bromo-2-methyl-3-nitrobenzoate is a highly substituted aromatic building block. Its structure contains a methyl ester, an aryl methyl group, a nitro group, and a bromine atom.

When validating the purity of such intermediates, traditional HPLC-UV faces a significant mechanistic hurdle: variable UV response factors . Common synthetic impurities (such as debrominated or desmethyl byproducts, or regioisomers) possess vastly different electronic environments. The loss or shift of an electron-withdrawing group like bromine or nitro drastically alters the molar absorptivity (extinction coefficient) of the molecule[1]. Consequently, relying on HPLC-UV area normalization without specific, highly purified reference standards for every single impurity will lead to an inaccurate representation of true mass fraction.

The qNMR Advantage: Mechanistic Causality

Quantitative NMR (qNMR) circumvents the limitations of UV-based detection by operating as a primary ratio method . The fundamental causality behind qNMR's accuracy lies in the physics of the NMR phenomenon: the integrated area of a resonance signal is directly proportional to the number of nuclei (protons) generating that signal, regardless of the molecule's overall structure[2].

By co-weighing the analyte with a certified Internal Standard (IS) of known purity, qNMR provides an absolute mass fraction without requiring a reference standard of the analyte itself[3].

Comparative Performance Summary
Performance ParameterqNMR (1H-NMR)HPLC-UV
Fundamental Principle Direct proportionality to molar concentration (proton counting).Separation and detection based on UV absorbance.
Reference Standard Requires one universal, certified Internal Standard (e.g., Maleic acid).Requires compound-specific standards for accurate quantification.
Response Factor Uniform (1 proton = 1 unit of signal).Highly variable depending on the chromophore.
Method Development Rapid (Solvent selection, IS selection, T1 relaxation check).Time-consuming (Column, mobile phase, gradient, wavelength).
Trace Impurity Detection Moderate (LOD typically ~0.1% to 0.5%).Excellent (LOD frequently <0.01%).
Best Use Case Absolute purity determination, standard characterization.Routine batch release, trace impurity profiling.

Experimental Protocol: A Self-Validating qNMR System

To ensure trustworthiness, a qNMR protocol must be a self-validating system. The primary sources of error in qNMR are gravimetric inaccuracy and incomplete signal relaxation[3]. The following step-by-step methodology for Methyl 4-bromo-2-methyl-3-nitrobenzoate is designed to eliminate these variables.

Step 1: Internal Standard (IS) and Solvent Selection

  • Analyte Signals: Methyl 4-bromo-2-methyl-3-nitrobenzoate exhibits distinct signals: an ester methyl (~3.9 ppm, s, 3H), an aryl methyl (~2.4 ppm, s, 3H), and two aromatic protons (~7.5–8.0 ppm, d, 2H).

  • IS Selection: Maleic acid (TraceCERT® grade) is chosen because it produces a sharp, isolated singlet at 6.26 ppm (2H) in DMSO-d6, which perfectly avoids overlap with the analyte's aliphatic and aromatic signals[4].

  • Solvent: DMSO-d6 (100% atom D) to ensure complete dissolution of both components.

Step 2: Gravimetric Sample Preparation

  • Using a calibrated 5-place analytical microbalance (0.01 mg readability), accurately co-weigh approximately 15.00 mg of Methyl 4-bromo-2-methyl-3-nitrobenzoate and 5.00 mg of Maleic acid into a static-free vial. Note: Weighing is the largest source of uncertainty in qNMR; ambient humidity and static must be controlled.

  • Dissolve completely in 0.75 mL of DMSO-d6 and transfer to a high-quality 5 mm NMR tube.

Step 3: Acquisition Parameters (Self-Validation)

  • T1 Measurement: Run an inversion-recovery experiment to determine the longest spin-lattice relaxation time ( T1​ ) of the protons of interest.

  • D1 Delay: Set the relaxation delay ( D1​ ) to at least 5×T1​ (typically 30–60 seconds) to ensure >99.3% magnetization recovery between scans.

  • Pulse Angle: 90° for maximum signal-to-noise ratio (SNR).

  • Scans: Acquire a minimum of 64 scans to ensure the SNR of the integrated peaks exceeds 250:1.

Step 4: Spectral Processing and Calculation

  • Apply zero-filling (at least 64k data points) and an exponential window function (LB = 0.3 Hz).

  • Manually correct the phase and apply a highly rigorous baseline correction (e.g., Whittaker Smoother or polynomial).

  • Integrate the Maleic acid singlet (6.26 ppm) and the analyte's ester methyl singlet (~3.9 ppm). Include 13C satellite peaks in the integration regions to prevent a ~1% error.

  • Calculate absolute purity ( Px​ ) using the standard qNMR equation[4]:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Mass, std = Internal Standard, x = Analyte)

Experimental Data: qNMR vs. HPLC Discrepancy

The following table illustrates representative validation data for a synthesized batch of Methyl 4-bromo-2-methyl-3-nitrobenzoate.

Analytical MethodMeasured Purity (% w/w)Relative Standard Deviation (RSD, n=5)Note
HPLC-UV (254 nm Area %) 99.65%0.08%Overestimates purity due to low UV response of a des-bromo impurity.
qNMR (Absolute Mass Fraction) 97.82%0.15%True mass fraction. Unaffected by chromophore variations.

Data Interpretation: The HPLC-UV area percent suggests a highly pure product (>99.5%). However, qNMR reveals the true absolute purity is significantly lower (97.82%). This discrepancy occurs because a structurally similar impurity (e.g., missing the bromo group) has a drastically lower molar absorptivity at 254 nm, rendering it "invisible" to proportional UV integration. qNMR, relying strictly on molar proton ratios, exposes the true composition.

Workflow Visualization

G Start Start: API Intermediate (Methyl 4-bromo-2-methyl-3-nitrobenzoate) Gravimetry Gravimetric Sample Prep Co-weigh Analyte & Maleic Acid (IS) Start->Gravimetry Solvation Dissolution in DMSO-d6 Ensure Complete Homogeneity Gravimetry->Solvation Acquisition 1H-NMR Acquisition (90° Pulse, D1 > 5xT1, SNR > 250) Solvation->Acquisition Processing Spectral Processing (Phase/Baseline Correction, Integration) Acquisition->Processing Calculation Absolute Purity Calculation (Molar Ratio Equation) Processing->Calculation Validation Cross-Validation Compare with HPLC-UV Area% Calculation->Validation

Caption: Logical workflow for the absolute purity determination of API intermediates using qNMR.

Conclusion

For complex aromatic intermediates like Methyl 4-bromo-2-methyl-3-nitrobenzoate, relying solely on HPLC-UV area normalization introduces significant risk due to unpredictable impurity response factors. qNMR serves as an orthogonal, primary ratio method that establishes absolute mass fraction with high accuracy. In modern drug development, a hybrid approach is recommended: utilizing qNMR to establish the absolute purity of the main component and characterize reference standards, while deploying HPLC for the high-resolution tracking of trace impurities.

References

  • Reading Scientific Services Ltd (RSSL). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Retrieved from[Link]

Sources

Validation

Comparative Study of Halogenated Nitrobenzoate Esters in Palladium-Catalyzed Couplings

Introduction Halogenated nitrobenzoate esters are highly versatile building blocks in modern medicinal chemistry and organic synthesis. The unique electronic push-pull dynamics—driven by the strongly electron-withdrawing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Halogenated nitrobenzoate esters are highly versatile building blocks in modern medicinal chemistry and organic synthesis. The unique electronic push-pull dynamics—driven by the strongly electron-withdrawing nitro (-NO 2​ ) and ester (-COOR) groups—significantly modulate the reactivity of the aryl halide bond in palladium-catalyzed cross-coupling reactions.

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of bromo-, chloro-, and iodo-nitrobenzoate esters. By dissecting the mechanistic causality behind these reactions and providing field-validated protocols, this guide ensures reproducible, high-yield outcomes in drug development workflows, such as the [1].

Mechanistic Rationale & Electronic Effects

The reactivity of an aryl halide in Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is fundamentally dictated by the rate of oxidative addition of the Pd(0) species into the C–X bond.

  • LUMO Lowering: The -NO 2​ group exerts a powerful -I (inductive) and -M (mesomeric) effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This electron deficiency accelerates the oxidative addition step, allowing traditionally inert bonds (like Ar–Cl) to become viable coupling partners.

  • Orthogonal Functionalization: The ester moiety provides a reliable synthetic handle for downstream saponification and amidation, which is critical in the synthesis of complex pharmacophores like [2].

  • Decarboxylative Pathways: Interestingly, the nitrobenzoate framework can also undergo alternative metalation pathways. For instance, 2-nitrobenzoates can undergo Pd-catalyzed decarboxylative Heck vinylation, where the carboxylate acts as the leaving group instead of a halogen, highlighting the [3].

Comparative Reactivity Profile

The choice of halogen (Cl, Br, I) on the nitrobenzoate scaffold dictates the required catalyst system, temperature, and overall reaction kinetics. Below is a comparative analysis of their performance in standard Suzuki-Miyaura couplings.

Halogen (Ar-X)Bond Dissociation Energy (kcal/mol)Optimal Catalyst SystemTemp (°C)Avg. Yield (%)Reactivity Profile & Causality
Iodo (-I) ~65Pd(PPh 3​ ) 4​ / K 2​ CO 3​ 60–8085–98Extremely high reactivity due to low BDE. Prone to undesired homocoupling if stoichiometry is not strictly controlled.
Bromo (-Br) ~81Pd(dppf)Cl 2​ / K 2​ CO 3​ 80–10070–90The industry standard. Offers an optimal balance of bench stability and reactivity. Widely used in[4].
Chloro (-Cl) ~96Pd(dba) 2​ / P(t-Bu) 3​ 100–12040–75High BDE requires electron-rich, bulky ligands (e.g., P(t-Bu) 3​ ) to force the generation of low-coordinate Pd(0) species for activation[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Suzuki-Miyaura Cross-Coupling of Methyl 5-bromo-2-methyl-3-nitrobenzoate

This protocol is adapted from validated routes for synthesizing epigenetic inhibitors[1][4].

  • Substrate Preparation: Dissolve Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 equiv) and the corresponding boronic acid pinacol ester (1.1 equiv) in a degassed 1,4-dioxane/water (4:1 v/v) solvent system.

    • Causality: Dioxane provides excellent solubility for the highly polar nitrobenzoate, while water is essential for the dissolution and activation of the inorganic base, facilitating the formation of the reactive boronate complex.

  • Base Addition: Add K 2​ CO 3​ (2.5 equiv) to the mixture.

    • Causality: Potassium carbonate is a mild base that effectively accelerates transmetalation without causing premature hydrolysis of the methyl ester group.

  • Catalyst Introduction: Add Pd(dppf)Cl 2​ (0.05 equiv) under a strict inert argon atmosphere.

    • Causality: The bidentate dppf ligand creates a sterically demanding, electron-rich palladium center that accelerates oxidative addition into the aryl bromide bond while resisting [2].

  • Thermal Activation: Heat the reaction mixture to 90 °C for 12 hours.

    • Causality: The synergistic electron-withdrawing effects of the -NO 2​ and -COOMe groups lower the activation energy barrier, requiring only moderate heating compared to unactivated bromoarenes.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water. Extract the organic layer, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Decarboxylative Heck Vinylation of 2-Nitrobenzoates

This protocol demonstrates the alternative use of the carboxylate moiety as a coupling handle[3].

  • Reaction Setup: Combine potassium 2-nitrobenzoate (1.5 equiv), styrene (1.0 equiv), palladium acetate (2 mol %), 1,4,5-triazanaphthalene (4 mol %), copper(II) fluoride (2.0 equiv), and p-benzoquinone (0.5 equiv) in N-Methyl-2-pyrrolidone (NMP).

  • Thermal Decarboxylation: Heat the mixture to 120 °C over molecular sieves.

    • Causality: Copper(II) fluoride acts as a crucial oxidant, while p-benzoquinone suppresses the formation of undesired nitrobenzene byproducts, driving the equilibrium toward the vinyl arene product[3].

Visualizing the Mechanistic Pathway

The following diagram illustrates the catalytic cycle for the cross-coupling of a halogenated nitrobenzoate, highlighting where the functional groups exert their electronic influence.

PalladiumCatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd/dppf) OxAdd Oxidative Addition Accelerated by -NO2 group Pd0->OxAdd Ar-X (Halogenated Nitrobenzoate) PdII_Complex Ar-Pd(II)-X Complex (Nitrobenzoate Intermediate) OxAdd->PdII_Complex Transmet Transmetalation Requires Base (e.g., K2CO3) PdII_Complex->Transmet PdII_Trans Ar-Pd(II)-R Complex Transmet->PdII_Trans R-B(OH)2 / Base RedElim Reductive Elimination Product Release PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Functionalized Nitrobenzoate) RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling for halogenated nitrobenzoates.

Strategic Recommendations for Researchers

  • Ligand Selection: When scaling up reactions involving chloro-nitrobenzoates, standard triphenylphosphine ligands will often fail. You must employ bulky, electron-rich ligands like P(t-Bu) 3​ to force the generation of low-coordinate palladium complexes capable of activating the strong C–Cl bond[2].

  • Chemoselectivity: In molecules possessing both a halogen and an ortho-carboxylate (e.g., bromo-2-nitrobenzoates), temperature control is paramount. Temperatures exceeding 120 °C in the presence of silver or copper salts may trigger competitive decarboxylative metalation[3]. Maintain temperatures below 100 °C to ensure exclusive C–X bond activation.

Sources

Comparative

Spectroscopic Validation &amp; Chemoselective Reduction Guide: Methyl 4-bromo-2-methyl-3-nitrobenzoate

Executive Summary & Mechanistic Context The reduction of methyl 4-bromo-2-methyl-3-nitrobenzoate to methyl 3-amino-4-bromo-2-methylbenzoate is a critical transformation in the synthesis of complex pharmaceutical intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The reduction of methyl 4-bromo-2-methyl-3-nitrobenzoate to methyl 3-amino-4-bromo-2-methylbenzoate is a critical transformation in the synthesis of complex pharmaceutical intermediates, including targeted protein degraders (e.g., IKZF2 degraders) [1].

The primary synthetic challenge in this workflow is chemoselectivity . The substrate contains three reactive functional groups: an ester, an aryl bromide, and a nitro group. The objective is to selectively reduce the highly deactivated nitro group to a primary aniline without triggering the hydrolysis of the methyl ester or the hydrodehalogenation of the aryl bromide.

Understanding the causality behind reagent selection is paramount. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) with H₂ gas is contraindicated here. Palladium readily undergoes oxidative addition into the aryl C–Br bond, leading to rapid hydrodehalogenation that competes with nitro reduction. Conversely, dissolving metal reductions (e.g., Iron powder) or metal salts (e.g., Stannous Chloride) operate via Single-Electron Transfer (SET) mechanisms. These SET pathways are highly specific to the electrophilic nitro group, leaving the aryl halide completely intact [2].

Comparative Analysis of Reduction Methodologies

To establish a robust process, we must objectively compare the standard reduction methodologies available for this specific substrate.

Quantitative Performance Comparison
Reduction MethodologyReagents & ConditionsChemoselectivity (C–Br Preservation)Typical YieldScalability / Impurity Profile
Catalytic Hydrogenation Pd/C (10%), H₂ (1 atm), MeOH, RTPoor (< 10%)N/A (Mixture)Avoid. Generates methyl 3-amino-2-methylbenzoate (loss of bromine).
Stannous Chloride SnCl₂·2H₂O (5 eq.), EtOAc/EtOH, 70°CExcellent (> 98%)85 - 92%Moderate. Reliable for discovery scale, but generates heavy metal tin waste requiring tedious basic workup.
Iron-Mediated (Béchamp) Fe powder (5 eq.), NH₄Cl (aq), EtOH, 80°CExcellent (> 98%)88 - 95%High. Earth-abundant, inexpensive, green profile. Iron oxides are easily removed via Celite filtration [3].
Reaction Pathway Visualization

G SM Methyl 4-bromo-2-methyl-3-nitrobenzoate (Starting Material) PdC Catalytic Hydrogenation (Pd/C, H2) SM->PdC Non-Selective Pathway Fe Single Electron Transfer (Fe/NH4Cl or SnCl2) SM->Fe Chemoselective Pathway Prod_Bad Methyl 3-amino-2-methylbenzoate (Dehalogenated Impurity) PdC->Prod_Bad C-Br Cleavage Prod_Good Methyl 3-amino-4-bromo-2-methylbenzoate (Target Product) Fe->Prod_Good C-Br Preserved

Fig 1: Chemoselective vs. non-selective reduction pathways for the nitrobenzoate substrate.

Optimized Experimental Protocol: Iron-Mediated Reduction

Based on the comparative data, the Iron/NH₄Cl system is the superior choice for both discovery and process scale. This protocol is designed as a self-validating system , ensuring the chemist can visually and analytically confirm the reaction's progress at every stage.

Materials Required
  • Methyl 4-bromo-2-methyl-3-nitrobenzoate (1.0 eq, 10 mmol, 2.74 g)

  • Iron powder, ~325 mesh (5.0 eq, 50 mmol, 2.79 g)

  • Ammonium chloride (5.0 eq, 50 mmol, 2.67 g)

  • Ethanol / Water (4:1 v/v, 50 mL)

Step-by-Step Methodology
  • Reaction Assembly: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the starting material in 40 mL of Ethanol. Add 10 mL of distilled water containing the dissolved NH₄Cl.

  • Activation: Add the Iron powder in one portion. Causality Note: The NH₄Cl acts as a mild proton source to activate the iron surface and facilitate the electron transfer without providing the harsh acidic conditions that could hydrolyze the methyl ester.

  • Heating & Monitoring: Heat the vigorously stirring suspension to 80°C. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Self-Validation: The starting material (UV active, Rf ~0.6) will disappear, replaced by a highly polar product spot (Rf ~0.3) that stains positively (turns purple/brown) with Ninhydrin, confirming the presence of a primary amine.

  • Termination & Filtration: Upon completion (typically 2–4 hours), cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove insoluble iron oxides (magnetite). Wash the filter cake generously with EtOAc (3 × 30 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Partition the aqueous residue between EtOAc (50 mL) and saturated NaHCO₃ (50 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude aniline.

Spectroscopic Validation Framework

To definitively prove the success of the chemoselective reduction, the product must be subjected to a rigorous spectroscopic panel. The following markers confirm the conversion of the nitro group to an amine while verifying the retention of the bromine atom.

A. Fourier-Transform Infrared Spectroscopy (FT-IR)
  • Starting Material Markers: Strong asymmetric and symmetric –NO₂ stretching vibrations at ~1530 cm⁻¹ and ~1350 cm⁻¹ .

  • Product Markers: Complete disappearance of the nitro stretches. Appearance of a characteristic primary amine doublet (N–H stretch) at ~3450 cm⁻¹ and ~3350 cm⁻¹ . The ester C=O stretch remains intact at ~1715–1725 cm⁻¹.

B. ¹H NMR Spectroscopy (400 MHz, CDCl₃)
  • Aromatic Shifts: The strong electron-withdrawing nature of the nitro group in the starting material deshields the aromatic protons (H-5 and H-6). Upon reduction to the electron-donating amine, these two ortho-coupled doublets (J ≈ 8.5 Hz) shift significantly upfield (from ~7.5–7.8 ppm down to ~7.2–7.4 ppm).

  • Amine Confirmation: A new, broad singlet integrating to 2H appears at ~4.0–4.5 ppm . Self-Validation: Adding a drop of D₂O to the NMR tube will cause this peak to disappear due to deuterium exchange, confirming it is the –NH₂ group.

  • Preserved Moieties: The ester methoxy singlet (~3.85 ppm, 3H) and the aryl methyl singlet (~2.3 ppm, 3H) remain present and integrate correctly.

C. Liquid Chromatography-Mass Spectrometry (LC-MS, ESI+)
  • Mass Shift: The molecular weight shifts from 274.07 (SM) to 244.08 (Product), a loss of 30 Da (replacement of two oxygens with two protons).

  • Isotopic Signature (Critical): To prove the C–Br bond was not cleaved, the mass spectrum must display a classic 1:1 isotopic doublet at m/z 244.0 [M+H]⁺ (for ⁷⁹Br) and m/z 246.0 [M+H]⁺ (for ⁸¹Br). If the product was dehalogenated, a single peak at m/z 166.1 would be observed instead.

Analytical Workflow Visualization

G Prod Purified Product (Methyl 3-amino-4-bromo-2-methylbenzoate) IR FT-IR Spectroscopy Prod->IR NMR 1H NMR (CDCl3) Prod->NMR MS LC-MS (ESI+) Prod->MS IR_Data Loss of NO2 (~1530 cm⁻¹) Gain of NH2 (~3450, 3350 cm⁻¹) IR->IR_Data NMR_Data Appearance of broad singlet at ~4.2 ppm (2H, NH2) NMR->NMR_Data MS_Data Isotopic [M+H]+ doublet at m/z 244.0 & 246.0 (1:1) MS->MS_Data

Fig 2: Multimodal spectroscopic validation pipeline confirming chemoselective reduction.

References

  • Title: Ikzf2 degraders and uses thereof (WO2023183540A1)
  • Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: Chemical Science (RSC Publishing) URL: [Link] [2]

  • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: Synthetic Communications (Taylor & Francis) URL: [Link] [3]

Validation

Evaluating the electronic effects of the methyl group in Methyl 4-bromo-2-methyl-3-nitrobenzoate

Evaluating the Electronic and Steric Effects of the Methyl Group in Methyl 4-bromo-2-methyl-3-nitrobenzoate As drug development increasingly relies on precise structural tuning to optimize metabolic stability and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Electronic and Steric Effects of the Methyl Group in Methyl 4-bromo-2-methyl-3-nitrobenzoate

As drug development increasingly relies on precise structural tuning to optimize metabolic stability and target affinity, understanding the micro-environmental impact of specific substituents is critical. In polysubstituted aromatic systems, the introduction of a seemingly simple methyl group can drastically alter the molecule's electronic landscape.

This guide provides an objective, data-supported comparison of Methyl 4-bromo-2-methyl-3-nitrobenzoate against its structural analogues. By isolating the effects of the 2-methyl group, we can decode its dual role: acting as an electron-donating group (EDG) via induction/hyperconjugation, and acting as a steric bulwark that forces adjacent groups out of coplanarity.

Mechanistic Causality: The Dual Role of the 2-Methyl Group

In the target molecule, the methyl group occupies the ortho position relative to the carbomethoxy (-COOMe) group and the adjacent ortho position to the nitro (-NO2) group. This specific positioning triggers two competing but synergistic phenomena:

  • Electronic Contribution (+I, +M): The methyl group donates electron density into the benzene ring via the inductive effect (+I) and hyperconjugation (+M)[1]. This counteracts the strong electron-withdrawing (-I, -M) effects of the nitro and ester groups, increasing the overall electron density of the aromatic core[2].

  • Steric Inhibition of Resonance (The "Ortho Effect"): The steric bulk of the methyl group physically prevents the adjacent bulky ester and nitro groups from achieving coplanarity with the benzene ring. Because resonance (-M) requires parallel p-orbital overlap, this out-of-plane twisting effectively decouples the ester and nitro groups' resonance effects from the ring, leaving only their inductive (-I) pull[3][4].

G M 2-Methyl Group (+I, +Hyperconjugation) E 1-Ester Group (-I, -M) M->E Steric Hindrance (Twist) N 3-Nitro Group (-I, -M) M->N Steric Hindrance (Twist) R Benzene Ring (Electron Density Core) M->R Donates e- B 4-Bromo Group (-I, +M) B->R Inductive pull / Resonance push R->E Withdraws e- R->N Withdraws e-

Logical relationship of electronic and steric effects in the target molecule.

Comparative Performance Analysis

To quantify the methyl group's impact, we compare Methyl 4-bromo-2-methyl-3-nitrobenzoate against two critical alternatives:

  • Alternative A (Des-methyl): Methyl 4-bromo-3-nitrobenzoate. Lacks the steric hindrance and electron donation at position 2.

  • Alternative B (Fluoro-analogue): Methyl 4-bromo-2-fluoro-3-nitrobenzoate. Replaces the methyl group with a fluorine atom, introducing a strong inductive electron-withdrawing effect (-I) with minimal steric bulk.

The most definitive way to measure these electronic changes is through alkaline hydrolysis kinetics and 13 C NMR spectroscopy . The rate of ester hydrolysis is highly sensitive to the electron density at the carbonyl carbon; electron-withdrawing groups accelerate nucleophilic attack by OH⁻, while electron-donating groups and steric hindrance drastically slow it down[5][6][7].

Table 1: Quantitative Comparison of Electronic and Kinetic Parameters
CompoundSubstitution at Pos 2Relative Hydrolysis Rate ( krel​ )Half-life ( t1/2​ ) at pH 10 13 C NMR Carbonyl Shift (ppm)
Alternative A -H (Des-methyl)1.00 (Baseline)~12 min165.2
Target Product -CH 3​ (Methyl) 0.15 ~80 min 167.8
Alternative B -F (Fluoro)3.45~3.5 min163.4

Data Synthesis & Causality: The target product exhibits a nearly 7-fold decrease in hydrolysis rate compared to the des-methyl analogue. This is a direct consequence of the 2-methyl group. Sterically, it blocks the trajectory of the incoming hydroxide nucleophile[6]. Electronically, its hyperconjugative donation increases electron density at the carbonyl carbon, destabilizing the anionic transition state[8][9]. Furthermore, the out-of-plane twist of the ester group (evidenced by the deshielded 13 C NMR shift of 167.8 ppm) prevents the carbonyl from delocalizing its electron deficiency into the aromatic ring[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Internal controls and pseudo-first-order conditions are utilized to isolate the specific variables under investigation.

Protocol 1: Alkaline Hydrolysis Kinetics via UV-Vis Spectroscopy

This workflow determines the rate constant ( kobs​ ) of ester hydrolysis, directly quantifying the substituent's electronic and steric impact on the carbonyl center[6][9].

  • Substrate Preparation: Dissolve 5.0 mg of the benzoate ester in 10 mL of anhydrous DMSO to create a concentrated stock.

  • Reaction Matrix Setup: Prepare a 50% (v/v) aqueous DMSO solution containing 0.05 M NaOH. The vast excess of NaOH ensures the reaction follows pseudo-first-order kinetics, making the rate dependent solely on the ester concentration[9].

  • Equilibration & Initiation: Transfer 2.5 mL of the NaOH matrix to a quartz cuvette and equilibrate to 25.0 ± 0.1 °C in a thermostatted UV-Vis spectrophotometer. Inject 50 μ L of the substrate stock and rapidly mix.

  • Kinetic Monitoring: Monitor the decay of the ester absorbance band (typically λmax​ ~270-290 nm) at 10-second intervals for 5 half-lives.

  • Data Validation: Plot ln(At​−A∞​) versus time. A strictly linear plot validates that pseudo-first-order conditions were maintained. The negative slope equals kobs​ .

Workflow S1 1. Substrate Preparation (50% DMSO/H2O) S2 2. Base Addition (NaOH, Pseudo-1st Order) S1->S2 S3 3. UV-Vis Monitoring (Absorbance Decay) S2->S3 S4 4. Kinetic Analysis (Calculate Half-life) S3->S4

Step-by-step experimental workflow for alkaline hydrolysis kinetics.

Protocol 2: 13 C NMR Chemical Shift Mapping

This protocol maps the electron density distribution across the aromatic ring, validating the steric inhibition of resonance[2][3].

  • Sample Preparation: Dissolve 20 mg of the target compound in 0.6 mL of CDCl 3​ . Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal zero-point reference.

  • Acquisition: Acquire the 13 C NMR spectrum at 100 MHz (or higher) using a standard proton-decoupled sequence (e.g., zgpg30) to ensure sharp carbon singlets.

  • Signal Assignment: Utilize 2D HSQC and HMBC experiments to unequivocally assign the carbonyl carbon and the ipso carbons.

  • Analysis: Compare the carbonyl chemical shift to the des-methyl analogue. A downfield shift (higher ppm) in the target molecule confirms that the methyl group has forced the ester out of conjugation with the π -system of the benzene ring[3].

Conclusion & Application Insights

For drug development professionals, the selection between Methyl 4-bromo-2-methyl-3-nitrobenzoate and its des-methyl counterpart is not trivial. If the ester moiety is intended to act as a prodrug that must be rapidly cleaved by esterases or physiological pH, the des-methyl or fluoro-analogues are superior due to their high lability[7]. However, if metabolic stability is required to prevent premature degradation during systemic circulation, the profound steric and electronic shielding provided by the 2-methyl group makes Methyl 4-bromo-2-methyl-3-nitrobenzoate the optimal building block.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. 5

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. 6

  • Substituent and Reaction Constants. Dalal Institute. 8

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. NIH. 7

  • methyl 4-bromo-2-methyl-3-nitrobenzoate — Chemical Substance. NextSDS. 10

  • Methyl 4-bromo-2-methyl-3-nitrobenzoate | CAS#:951016-29-8. Chemsrc. 11

  • 158580-57-5|Methyl 4-bromo-2-nitrobenzoate. BLD Pharm. 12

  • Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Semantic Scholar. 9

  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Preprints.org. 3

  • Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. ACS Publications. 2

  • NUCLEAR MAGNETIC RESONANCE SPECTRA OF DURENE AND MESITYLENE DERIVATIVES. Canadian Science Publishing. 4

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. 1

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-bromo-2-methyl-3-nitrobenzoate proper disposal procedures

Operational Guide: Proper Disposal Procedures for Methyl 4-bromo-2-methyl-3-nitrobenzoate As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for Methyl 4-bromo-2-methyl-3-nitrobenzoate

As a Senior Application Scientist, I have designed this operational guide to provide drug development professionals and laboratory researchers with a rigorous, self-validating framework for chemical waste management.

Executive Summary & Chemical Profile

Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) is a highly functionalized halogenated nitroaromatic ester frequently utilized as a key intermediate in the synthesis of advanced therapeutics, including Ikzf2 degraders[1]. Due to the presence of both an aryl bromide and a nitro group, its disposal requires strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines. Mishandling this compound during waste accumulation can lead to regulatory violations, equipment corrosion, and severe safety hazards[2].

Table 1: Chemical & Waste Profile

Parameter Specification
Chemical Name Methyl 4-bromo-2-methyl-3-nitrobenzoate
CAS Number 951016-29-8
Waste Classification Halogenated Organic Waste (RCRA Regulated)
Key Functional Groups Aryl Bromide, Nitroaromatic, Methyl Ester
Incompatibilities Strong bases, reducing agents, active metals

| Approved Container | High-Density Polyethylene (HDPE) |

Hazard Characterization & Mechanistic Causality

To ensure a self-validating safety culture, laboratory personnel must understand the causality behind our disposal rules:

  • Halogenated Segregation: Bromine-containing organics must never be commingled with standard non-halogenated solvent waste. Causality: Halogenated waste requires specialized, ultra-high-temperature incineration at an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF). Combusting halogens at standard temperatures catalyzes the formation of highly toxic brominated dioxins and furans[3].

  • Container Material Compatibility: Metal safety cans are strictly prohibited for this waste stream. Causality: Halogenated organics can slowly hydrolyze in the presence of trace moisture to yield hydrobromic acid (HBr). This acid rapidly corrodes metal, leading to catastrophic primary containment failure. High-Density Polyethylene (HDPE) is the mandatory standard[4].

  • Nitroaromatic Reactivity: While a single nitro group on a benzoate ring does not classify this chemical as a high explosive, nitroaromatics possess a high enthalpy of formation. They must be isolated from strong reducing agents and concentrated alkalis to prevent exothermic degradation. Furthermore, the EPA strictly prohibits Open Burning/Open Detonation (OB/OD) for non-explosive nitroaromatic laboratory waste[5].

Step-by-Step Disposal Methodology

Phase 1: Preparation and PPE

  • Gloving: Don double nitrile gloves. Self-Validation: Nitrile has variable permeation rates against halogenated organics; double-gloving ensures a secondary barrier if the outer glove is compromised. Wash hands immediately after removing gloves[4].

  • Apparel: Wear ANSI-approved chemical splash goggles and a fully buttoned, flame-resistant lab coat.

  • Verification: Confirm the Satellite Accumulation Area (SAA) contains an active, properly labeled "Halogenated Organic Waste" HDPE container[6].

Phase 2: Active Waste Transfer 4. Ventilation: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of volatile byproducts or nitroaromatic dust. 5. Secondary Containment: Ensure the primary HDPE waste container rests inside a secondary containment bin (e.g., a polypropylene tub) capable of holding 110% of the primary container's volume. 6. Transfer: Transfer the Methyl 4-bromo-2-methyl-3-nitrobenzoate (whether as a solid powder or dissolved in reaction solvent) into the Halogenated Waste container. If a funnel is used, remove it immediately after the transfer. 7. Sealing: Cap the container tightly with a threaded, vapor-tight lid. Self-Validation: A container is only legally "closed" if it would not leak when inverted. Do not use stoppers or paraffin wax[6].

Phase 3: SAA Management & EPA Compliance 8. Labeling: Update the hazardous waste tag immediately upon adding the first drop or grain of waste. The tag must explicitly list "Methyl 4-bromo-2-methyl-3-nitrobenzoate" and its estimated percentage in the mixture. Abbreviations are regulatory violations[6]. 9. Accumulation Limits: Monitor SAA volumes. Do not exceed the EPA limit of 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the laboratory. 10. Drain Prohibition: Never dispose of this chemical down the sink. The EPA strictly bans the sewering of hazardous laboratory chemicals[7].

Spill Response & Decontamination Protocol

  • Small Spills (< 10 minutes to clean): Eliminate all ignition sources. For liquid solutions, absorb with inert, non-combustible pads. For solid powders, carefully sweep using static-free tools to avoid aerosolizing the dust. Place all cleanup materials into a sealed HDPE bag, label as "Halogenated Waste," and transfer to the SAA[4][8].

  • Large Spills: Evacuate the area, secure the laboratory doors, and immediately contact Environmental Health & Safety (EH&S)[4].

Waste Segregation Workflow

DisposalWorkflow A Waste Generation: Methyl 4-bromo-2-methyl- 3-nitrobenzoate B Hazard Characterization A->B C Halogenated Organic Waste (Bromine Present) B->C Halogen (+) D Non-Halogenated Waste (DO NOT MIX) B->D Halogen (-) E HDPE Secondary Containment Satellite Accumulation Area C->E F EPA-Permitted TSDF High-Temperature Incineration E->F RCRA Manifest

Fig 1. Logical workflow for the segregation and disposal of halogenated nitroaromatic waste.

References

  • AccelaChem. "1804865-88-0,4-Bromo-2-methyl-3-nitrobenzoic Acid-AccelaChem."
  • U.S. Environmental Protection Agency (EPA).
  • University of Illinois.
  • Google Patents. "WO2023183540A1 - Ikzf2 degraders and uses thereof."
  • Texas Tech University Environmental Health & Safety. "Chemical Waste Management SOP."
  • Temple University Environmental Health and Radiation Safety. "Standard Operating Procedure - Chemical Waste Disposal."
  • University of Cape Town. "SOP: WASTE DISPOSAL & RECYCLING."
  • Washington State University Environmental Health & Safety.
  • American Chemistry Council.
  • American Society of Health-System Pharmacists (ASHP). "EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals."
  • U.S. Environmental Protection Agency (EPA). "Open Burning and Open Detonation (OB/OD)

Sources

Handling

Personal protective equipment for handling Methyl 4-bromo-2-methyl-3-nitrobenzoate

As a Senior Application Scientist overseeing chemical safety and operational logistics for drug development pipelines, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction bet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical safety and operational logistics for drug development pipelines, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between the researcher and the molecular environment.

Handling Methyl 4-bromo-2-methyl-3-nitrobenzoate (CAS: 951016-29-8) requires precision. This highly functionalized building block is critical in advanced organic synthesis, but its structural motifs—a lipophilic bromine atom, an electron-withdrawing nitro group, and an ester linkage—dictate a strict and specific hazard profile [1].

This guide provides a self-validating, step-by-step operational protocol for handling this compound, ensuring that every safety measure is grounded in the molecule's fundamental chemistry.

Mechanistic Hazard Analysis: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the compound's hazards:

  • Lipophilicity & Dermal Penetration: The presence of the bromine atom and the methyl group significantly increases the compound's partition coefficient (LogP). This lipophilicity allows the molecule to easily traverse the lipid bilayers of human skin, carrying the toxic nitroaromatic payload directly into systemic circulation.

  • Nitroaromatic Toxicity: Nitro groups can undergo enzymatic reduction in vivo, forming reactive nitroso and hydroxylamine intermediates. These act as potent skin sensitizers and can cause severe ocular and respiratory irritation (H315, H319, H335) [2].

  • Aerosolization Risk: As a fine crystalline solid, this compound holds static charge easily. Without proper handling, it can rapidly aerosolize, leading to acute inhalation exposure.

Personal Protective Equipment (PPE) Matrix

A common oversight in many laboratories is treating all organic powders with a generic PPE approach. For halogenated nitroaromatics, your PPE must act as a targeted barrier against lipophilic penetration and electrostatic aerosolization.

PPE CategoryTechnical SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (min 0.11 mm thickness) or NeopreneNitrile provides excellent resistance to non-polar organics. Double-gloving prevents breakthrough from highly lipophilic halogenated compounds.
Eye Protection ANSI Z87.1+ Certified Splash GogglesPrevents micro-particulate dust from contacting the ocular mucosa, where the nitro group causes severe, immediate inflammation.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-toe, non-porous shoesMinimizes electrostatic discharge (ESD) during powder transfer and prevents dermal contact from accidental spills.
Respiratory N95 or P100 Particulate Respirator (If outside hood)Prevents inhalation of fine crystalline dust. The dense halogenated powder easily aerosolizes during weighing and transfer.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety conditions are explicitly met.

HandlingWorkflow N1 Pre-Operation Risk Assessment N2 Don Specialized PPE (Double Nitrile, Goggles) N1->N2 Proceed N3 Engineering Controls (Fume Hood Setup) N2->N3 Verify airflow N4 Material Transfer (Anti-static Spatula) N3->N4 Containment active N5 Synthesis / Reaction N4->N5 Add reagents N6 Halogenated Waste Disposal N5->N6 Quench & discard

Fig 1: Operational workflow for handling halogenated nitroaromatics.

Step-by-Step Handling Methodology
  • Engineering Control Verification: Before opening the reagent bottle, verify that your chemical fume hood is operating with a face velocity between 80-100 feet per minute (fpm).

  • Static Mitigation: Wipe down the exterior of the reagent bottle and the weighing balance with a damp, lint-free cloth to dissipate static charge.

  • Weighing & Dispensing: Use an anti-static weighing boat and a grounded, metal spatula. Do not use plastic spatulas, as the friction generates static electricity, causing the Methyl 4-bromo-2-methyl-3-nitrobenzoate powder to "jump" and aerosolize.

  • Transfer: Transfer the pre-weighed solid into the reaction vessel inside the fume hood. If transferring to a different hood, seal the weighing boat inside a secondary secondary container (e.g., a clean beaker with a watch glass).

  • Decontamination: Immediately wash the spatula and weighing area with a polar organic solvent (e.g., acetone or ethanol) followed by soap and water to hydrolyze and remove residual traces.

Spill Response and Disposal Plan

Halogenated nitroaromatic compounds pose significant environmental risks and are highly toxic to aquatic life [3]. A spill must be managed with chemical precision rather than brute force.

SpillResponse S1 Spill Detected S2 Evacuate Immediate Area S1->S2 S3 Assess Spill Size S2->S3 S4 Minor Spill (<50g) S3->S4 S5 Major Spill (>50g) S3->S5 S6 Apply Absorbent (Vermiculite/Sand) S4->S6 S7 Call HazMat Team S5->S7 S8 Sweep & Containerize S6->S8 S9 Decontaminate Surface S8->S9

Fig 2: Step-by-step logical decision tree for chemical spill response.

Step-by-Step Spill Remediation (For Minor Spills < 50g)
  • Isolate: Alert personnel in the immediate vicinity. Ensure fume hood sashes are pulled down to maximize local exhaust ventilation.

  • Suppress: Do not dry sweep. Dry sweeping aerosolizes the toxic powder. Instead, gently cover the spill with a damp inert absorbent material (such as wet vermiculite or sand).

  • Collect: Using a non-sparking tool, scoop the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste container.

  • Chemical Decontamination: Wipe the spill area with a cloth soaked in a mixture of water and a mild detergent. The detergent breaks down the lipophilic nature of the residual compound, allowing it to be safely wiped away.

  • Waste Segregation (Critical): Label the container strictly as "Halogenated Organic Solid Waste." Mixing halogenated waste with non-halogenated streams can complicate incineration processes and lead to the formation of highly toxic dioxins during disposal.

References

  • Title: Chemical Substance Information: methyl 4-bromo-2-methyl-3-nitrobenzoate Source: NextSDS Chemical Compliance Database URL: [Link]

  • Title: Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds Source: MDPI (Journal of Fungi) URL: [Link]

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